Acetonitrile, (ethylamino)-
Description
The exact mass of the compound Acetonitrile, (ethylamino)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetonitrile, (ethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (ethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(ethylamino)acetonitrile | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOLDZFARINGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066987 | |
| Record name | Acetonitrile, (ethylamino)- | |
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Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24426-40-2 | |
| Record name | 2-(Ethylamino)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24426-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetonitrile, 2-(ethylamino)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, 2-(ethylamino)- | |
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| Record name | Acetonitrile, (ethylamino)- | |
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| Record name | (ethylamino)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024 | |
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| Record name | (ETHYLAMINO)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (Ethylamino)acetonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Ambiguities of (Ethylamino)acetonitrile
This guide, therefore, aims to provide a thorough understanding of this chemical space by first addressing the likely intended compound, 2-(ethylamino)acetonitrile, within the context of available information. Subsequently, it will delve into a detailed examination of its close and well-characterized analog, 2-(diethylamino)acetonitrile, for which a wealth of physicochemical and procedural data exists. This comparative approach ensures that the reader gains a robust and actionable understanding of the synthesis, properties, and reactivity of this class of α-aminonitriles.
Part 1: The Elusive 2-(Ethylamino)acetonitrile: What We Know
While a comprehensive experimental profile of 2-(ethylamino)acetonitrile remains elusive, its fundamental properties can be inferred from its structure and comparison with analogs.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| IUPAC Name | 2-(ethylamino)acetonitrile | N/A |
| CAS Number | Not Assigned | N/A |
The synthesis of 2-(ethylamino)acetonitrile would likely follow the well-established Strecker synthesis, a versatile method for the preparation of α-aminonitriles.[2][3] This reaction involves the one-pot, three-component condensation of an aldehyde (in this case, formaldehyde), a primary or secondary amine (ethylamine), and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide).[3]
Part 2: A Detailed Profile of a Close Analog: 2-(Diethylamino)acetonitrile
To provide a more concrete and data-rich perspective, we will now focus on the well-documented diethyl analog, 2-(diethylamino)acetonitrile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| CAS Number | 3010-02-4 | [4] |
| Boiling Point | 61-63 °C at 14 mmHg | [5] |
| Refractive Index (n²⁵D) | 1.4230 | [5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Miscible with many organic solvents | [5] |
Synthesis of 2-(Diethylamino)acetonitrile: A Validated Protocol
The synthesis of 2-(diethylamino)acetonitrile is well-documented in Organic Syntheses, providing a reliable and scalable procedure.[5] The reaction is a variation of the Strecker synthesis.
Reaction Scheme:
Figure 1: Synthesis of 2-(diethylamino)acetonitrile.
Step-by-Step Methodology: [5]
-
Preparation of the Bisulfite Adduct: In a well-ventilated fume hood, a solution of sodium bisulfite (312 g, 3.0 mol) in water (750 mL) is prepared in a 3-L beaker. To this, a 37-40% formaldehyde solution (225 mL) is added, and the mixture is warmed to 60 °C.
-
Addition of Diethylamine: The solution is cooled to 35 °C, and diethylamine (219 g, 3.0 mol) is added with manual stirring. The mixture is then allowed to stand for 2 hours.
-
Cyanation: A solution of sodium cyanide (147 g, 3.0 mol) in water (400 mL) is carefully added to the reaction mixture with efficient stirring to ensure thorough mixing of the two layers. Caution: This step may evolve poisonous hydrogen cyanide gas and must be performed in a properly functioning fume hood.
-
Workup: After stirring for 1.5 hours, the upper organic layer containing the 2-(diethylamino)acetonitrile is separated.
-
Purification: The crude product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield the final product.
Spectral Data for 2-(Diethylamino)acetonitrile
-
Infrared (IR) Spectroscopy: The IR spectrum of 2-(diethylamino)acetonitrile will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the ethyl groups.[4]
-
Mass Spectrometry: The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will likely involve the loss of an ethyl group or other characteristic fragments.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl groups, coupled to each other. A singlet will be present for the methylene protons adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and nitrile carbons.
-
Part 3: General Reactivity of α-Aminonitriles
α-Aminonitriles are versatile synthetic intermediates due to the presence of both an amino and a nitrile functional group.
Hydrolysis to α-Amino Acids
A primary application of α-aminonitriles is their hydrolysis to α-amino acids. This transformation can be achieved under either acidic or basic conditions.[2][3]
Reaction Scheme:
Figure 2: Hydrolysis of an α-aminonitrile to an α-amino acid.
This reaction proceeds through the hydrolysis of the nitrile group to a carboxylic acid. The stability of the amino group under these conditions is a key consideration in reaction design.
Reduction to 1,2-Diamines
The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. This is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3]
Reaction Scheme:
Figure 3: Reduction of an α-aminonitrile to a 1,2-diamine.
These 1,2-diamines are valuable building blocks in the synthesis of pharmaceuticals and other complex molecules.
Part 4: Safety and Handling
α-Aminonitriles, like all chemicals, must be handled with appropriate safety precautions.
-
Toxicity: These compounds should be considered toxic due to the presence of the nitrile group, which can potentially release cyanide. Handle with care, avoiding inhalation, ingestion, and skin contact.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[8]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
While "Acetonitrile, (ethylamino)-" presents an initial ambiguity, a systematic investigation allows for a comprehensive understanding of this class of compounds. By examining the available data for 2-(ethylamino)acetonitrile and leveraging the extensive information on its close analog, 2-(diethylamino)acetonitrile, researchers and drug development professionals can confidently navigate the synthesis, properties, and reactivity of these valuable synthetic intermediates. The protocols and data presented herein provide a solid foundation for the safe and effective use of (ethylamino)acetonitrile and related α-aminonitriles in the laboratory.
References
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Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). The Journal of Organic Chemistry. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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Strecker amino acid synthesis - Wikipedia. [Link]
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Strecker Reaction :Synthesis of Amino Acids| Mechanism « - Organic Chemistry Reaction. [Link]
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2-(Diethylamino)acetonitrile - NIST WebBook. [Link]
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]
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Strecker Synthesis - NROChemistry. [Link]
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2-(Ethyl(methyl)amino)-2-phenylacetonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]
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2-(Diethylamino)acetonitrile - NIST WebBook (Mass Spectrum). [Link]
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Acetonitrile, diethylamino - Organic Syntheses Procedure. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE - Organic Syntheses Procedure. [Link]
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Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. [Link]
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One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - RSC Publishing. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
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Reduction of acetals with samarium diiodide in acetonitrile in the presence of Lewis acids - PubMed. [Link]
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HRMS(+) spectrogram of 2 in acetonitrile showing the peak corresponding... - ResearchGate. [Link]
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A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity - PubMed. [Link]
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(Ethylamino)acetonitrile synthesis pathways
An In-Depth Technical Guide to the Synthesis of (Ethylamino)acetonitrile
Abstract
(Ethylamino)acetonitrile, also known as N-ethylglycinonitrile, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its structure, featuring both a secondary amine and a nitrile group, provides a versatile scaffold for further chemical elaboration. This guide offers a comprehensive overview of the core synthetic pathways for (ethylamino)acetonitrile, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of predominant methods, including the Strecker synthesis, direct nucleophilic substitution, and reductive amination strategies. The discussion emphasizes the causality behind experimental choices, process optimization, and safety considerations, providing a field-proven framework for laboratory synthesis and scale-up.
Introduction: The Versatility of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile (C₄H₈N₂) is a valuable bifunctional molecule. The secondary amine serves as a nucleophile or a basic center, while the nitrile group can be hydrolyzed to a carboxylic acid (to form N-ethylglycine), reduced to a primary amine (to form N-ethyl-1,2-ethanediamine), or participate in various cycloaddition reactions. This dual reactivity makes it a sought-after building block in medicinal chemistry and materials science. The selection of an appropriate synthetic route is critical and depends on factors such as available starting materials, required scale, purity specifications, and safety infrastructure. This document will explore the most scientifically sound and commercially viable pathways to this important compound.
Core Synthetic Strategies
Several distinct chemical strategies can be employed to construct the (ethylamino)acetonitrile molecule. The three most prominent and reliable pathways are detailed below.
Pathway 1: The Strecker Synthesis
The Strecker synthesis is a classic, robust method for producing α-aminonitriles.[1] It is a one-pot, three-component reaction that combines an aldehyde, an amine, and a cyanide source. For (ethylamino)acetonitrile, this involves the reaction of acetaldehyde, ethylamine, and a cyanide salt (e.g., sodium or potassium cyanide).[2][3]
Mechanistic Insights
The reaction proceeds in two main stages. First, ethylamine reacts with acetaldehyde to form an intermediate imine (an N-ethylideneethanamine).[4] This condensation is typically reversible and is often catalyzed by mild acid to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[1][5] In the second stage, the cyanide ion acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile product.[3] The overall process efficiently constructs the C-C and C-N bonds of the target molecule.
Caption: Mechanism of the Strecker Synthesis for (Ethylamino)acetonitrile.
Experimental Protocol: Strecker Synthesis
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Charging: Charge the flask with ethylamine (70% solution in water, 1.0 eq).
-
Acetaldehyde Addition: Slowly add acetaldehyde (1.05 eq) to the ethylamine solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0-5 °C to allow for imine formation.
-
Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, 1.0 eq) in water. Add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
Causality Note: The use of NaCN in an aqueous solution generates HCN in situ under slightly acidic or neutral conditions.[1] Maintaining a low temperature is crucial to minimize the volatilization of toxic HCN gas and prevent side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield (ethylamino)acetonitrile as a colorless to pale yellow liquid.
Pathway 2: Nucleophilic Substitution
This pathway relies on a direct Sₙ2 reaction between an ethylamine nucleophile and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This is a straightforward method for forming the C-N bond.
Mechanistic Insights
The reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethylamine at the electrophilic carbon atom bonded to the halogen.[6] The halogen atom is displaced as a halide ion. A key challenge in this method is preventing over-alkylation, where the product, (ethylamino)acetonitrile, acts as a nucleophile and reacts with another molecule of haloacetonitrile to form a tertiary amine byproduct. Using a molar excess of ethylamine can help favor the formation of the desired secondary amine.
Caption: Nucleophilic substitution (Sₙ2) pathway for synthesis.
Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: In a fume hood, add chloroacetonitrile (1.0 eq) and a suitable solvent such as acetonitrile or tetrahydrofuran (THF) to a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Base and Amine: Add a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the flask. This will neutralize the HCl formed during the reaction.
-
Ethylamine Addition: Cool the mixture to 0 °C and add a solution of ethylamine (1.2 eq) in the same solvent dropwise.
-
Causality Note: Adding the amine slowly at a low temperature helps control the exothermic reaction. The excess of ethylamine and the presence of K₂CO₃ minimize the formation of the dialkylated byproduct by ensuring the primary amine is the dominant nucleophile and by neutralizing the product as it forms.
-
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-60 °C) for 4-6 hours until starting material is consumed (monitored by GC).
-
Workup: Cool the reaction mixture, filter off the inorganic salts (K₂CO₃ and KCl), and wash the filter cake with a small amount of solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation.
Pathway 3: Reductive Amination
Reductive amination is a highly versatile and controllable method for synthesizing amines.[7] For (ethylamino)acetonitrile, this can be achieved by reacting a carbonyl compound containing the acetonitrile moiety with ethylamine in the presence of a reducing agent. A common precursor is glycolonitrile (hydroxyacetonitrile), which can be oxidized to glyoxylonitrile, or more practically, by reacting ethylamine with glycolonitrile itself followed by reduction. A more direct route involves the reaction of ethylamine with glyoxylic acid followed by hydrogenation and subsequent dehydration/cyanation, though this is a multi-step process.[8]
A more common one-pot approach involves the reaction of an aldehyde with an amine to form an imine in situ, which is then immediately reduced.[9][10]
Mechanistic Insights
This process first involves the formation of an iminium ion from the reaction of a carbonyl compound and ethylamine.[11] A specialized reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used because it is mild enough not to reduce the initial aldehyde or ketone but is reactive enough to reduce the iminium ion intermediate as it forms.[10] This selectivity prevents unwanted side reactions and allows the reaction to be performed in a single pot.[12]
Caption: Conceptual workflow for a multi-step Reductive Amination approach.
Experimental Protocol: Reaction of Ethylamine with Glycolonitrile
This is a related and direct approach where glycolonitrile serves as the formaldehyde-cyanide adduct.[13]
-
Preparation of Glycolonitrile: Glycolonitrile is typically prepared by reacting formaldehyde with hydrogen cyanide or a cyanide salt under carefully controlled pH conditions and used immediately due to its instability.[13][14]
-
Reaction Setup: In a fume hood, place a freshly prepared aqueous solution of glycolonitrile (1.0 eq) in a pressure-rated reactor vessel.
-
Amine Addition: Cool the solution to 0-5 °C and slowly add ethylamine (1.1 eq).
-
Causality Note: The reaction of glycolonitrile with an amine displaces the hydroxyl group to form the aminoacetonitrile.[13] Using a slight excess of ethylamine drives the equilibrium towards the product. The reaction is exothermic and must be cooled.
-
-
Reaction: Seal the reactor and heat to 50-70 °C for 6-12 hours. The pressure will increase due to the volatility of the reactants.
-
Workup and Isolation: Cool the reactor to room temperature and vent any excess pressure. Transfer the contents to a separatory funnel and extract with a suitable organic solvent (e.g., methyl tert-butyl ether). Dry the organic phase over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route depends heavily on the specific requirements of the research or manufacturing campaign. Each method presents a unique profile of advantages and disadvantages.
| Parameter | Strecker Synthesis | Nucleophilic Substitution | Reductive Amination / Glycolonitrile Route |
| Starting Materials | Acetaldehyde, Ethylamine, NaCN | Ethylamine, Chloroacetonitrile | Glycolonitrile, Ethylamine |
| Yield | Good to Excellent (70-90%) | Moderate to Good (60-80%) | Good (70-85%) |
| Purity | Generally high after distillation | Risk of dialkylation byproducts | High, with minimal byproducts if controlled |
| Scalability | Well-established for large scale | Good, but exotherm and byproduct control needed | Moderate; depends on stability of glycolonitrile |
| Safety Concerns | High: Use of highly toxic NaCN/HCN.[13] | Moderate: Chloroacetonitrile is toxic and lachrymatory. | High: Glycolonitrile is unstable and readily decomposes to formaldehyde and HCN.[13] |
| Cost-Effectiveness | High, uses inexpensive bulk chemicals. | Moderate, haloacetonitriles are more expensive. | Moderate, depends on the source of glycolonitrile. |
| Key Advantage | One-pot, high atom economy, cost-effective. | Conceptually simple, avoids HCN gas. | Direct and clean conversion. |
| Key Disadvantage | Extreme toxicity of cyanide. | Potential for over-alkylation, requiring excess amine. | Instability and toxicity of the glycolonitrile intermediate. |
Conclusion and Recommendations
For the synthesis of (ethylamino)acetonitrile, the Strecker synthesis remains one of the most efficient and economical methods, particularly for large-scale production, provided that appropriate safety measures for handling cyanides are rigorously implemented.[4] Its one-pot nature and use of cheap, readily available starting materials make it highly attractive.
The nucleophilic substitution pathway offers a viable alternative that avoids the direct use of cyanide salts in the main reaction step, which can be a significant advantage in laboratories not equipped for handling large quantities of cyanide. However, careful control of stoichiometry and reaction conditions is essential to minimize the formation of the tertiary amine byproduct.
Finally, the reaction with glycolonitrile is an effective and clean method, but it is predicated on the safe generation and handling of the unstable glycolonitrile intermediate.[14] This route is often preferred in industrial settings where continuous flow reactors can be used to generate and consume the intermediate in rapid succession, minimizing its accumulation.
The optimal choice will ultimately be guided by a thorough assessment of the available laboratory infrastructure, safety protocols, desired scale, and economic constraints of the project.
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The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube.
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Wikipedia. (n.d.). Glycolonitrile.
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Google Patents. (n.d.). US4179462A - Process for preparing acetonitrile.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
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Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications.
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PubMed. (1997). Alkylation of Acetonitrile.
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Santa Cruz Biotechnology. (n.d.). 2-(ethylamino)acetonitrile.
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Introduction: The Strategic Importance of α-Aminonitriles
An In-depth Technical Guide to the Synthesis of 2-(ethylamino)acetonitrile from Ethylamine
2-(Ethylamino)acetonitrile is a valuable intermediate in organic synthesis, belonging to the class of α-aminonitriles. These compounds are characterized by the presence of both an amino group and a nitrile group on the same carbon atom, rendering them versatile precursors for the synthesis of α-amino acids, 1,2-diamines, and various heterocyclic compounds. The strategic placement of these functional groups allows for a wide array of chemical transformations, making 2-(ethylamino)acetonitrile a key building block for researchers in pharmaceutical and agrochemical development.
This guide provides a comprehensive overview of the synthesis of 2-(ethylamino)acetonitrile, focusing on the well-established Strecker synthesis. As senior application scientists, our goal is to present not just a protocol, but a self-validating system of synthesis, underpinned by a deep understanding of the reaction mechanism, practical experimental considerations, and rigorous safety protocols.
Part 1: The Core Chemistry: A Modified Strecker Synthesis
The synthesis of 2-(ethylamino)acetonitrile is a classic example of the Strecker synthesis, a powerful three-component reaction.[1][2] Originally developed by Adolph Strecker in 1850, this method traditionally synthesizes α-amino acids from an aldehyde, ammonia, and hydrogen cyanide.[2] The process is highly adaptable, and by substituting ammonia with a primary amine—in this case, ethylamine—we can produce N-substituted α-aminonitriles.[1]
Reaction Mechanism: A Stepwise Causal Chain
The reaction proceeds through a logical, stepwise mechanism involving the formation of an imine intermediate, which is then attacked by a cyanide nucleophile.[1][3][4][5] The entire process is typically conducted in a single pot.
-
Imine Formation: The synthesis begins with the condensation of ethylamine and formaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of formaldehyde. This is a reversible reaction that results in the formation of an N-ethylmethanimine intermediate after the elimination of a water molecule.[1][5] To favor the formation of the imine, conditions that remove water can be employed, though in many Strecker protocols, the reaction proceeds effectively in an aqueous medium.
-
Iminium Ion Formation: In a slightly acidic medium (optimally pH 4-5), the imine nitrogen is protonated, forming a highly electrophilic N-ethylmethaniminium ion.[1][3][6] This protonation step is crucial as it significantly activates the imine for nucleophilic attack. The iminium ion is a much better electrophile than the neutral imine.
-
Nucleophilic Cyanide Attack: The cyanide ion (CN⁻), generated in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as the carbon nucleophile.[3][6] It attacks the electrophilic carbon of the iminium ion, leading to the formation of the stable carbon-carbon bond and yielding the final product, 2-(ethylamino)acetonitrile.[1][5]
Part 2: A Validated Experimental Protocol
This protocol is designed to be a self-validating system, where each step is justified by the underlying chemical principles. The procedure is adapted from established methodologies for Strecker-type syntheses.[7]
Quantitative Data & Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |
| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 1.2 | ~1.5 mol | 75-04-7 |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | 1.0 | 1.25 mol | 50-00-0 |
| Sodium Cyanide | NaCN | 49.01 | 1.1 | 1.375 mol | 143-33-9 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | q.s. to pH 5 | 7647-01-0 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | 3 x 200 mL | 75-09-2 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | 7487-88-9 |
Experimental Workflow Diagram
Step-by-Step Methodology
CAUTION: This reaction involves extremely toxic sodium cyanide and produces hydrogen cyanide in situ. It must be performed in a properly functioning chemical fume hood by trained personnel.[8][9]
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the 70% aqueous ethylamine solution. Cool the flask in an ice-water bath to 0-5°C.
-
Causality: Initial cooling is critical to control the initial exothermic reaction between the amine and formaldehyde and to minimize potential side reactions.
-
-
Imine Formation: Slowly add the 37% aqueous formaldehyde solution dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir for an additional hour at 0-5°C.
-
Causality: Slow, controlled addition prevents a dangerous temperature spike. Allowing the mixture to stir ensures the formation of the imine intermediate is maximized before the introduction of the cyanide source.
-
-
Cyanide Addition: In a separate beaker, dissolve the sodium cyanide in a minimal amount of water (~150 mL). Add this solution dropwise to the reaction mixture over 1-2 hours. Throughout the addition, carefully monitor the pH and add concentrated HCl dropwise as needed to maintain a pH of approximately 5. The temperature must be strictly maintained below 10°C.
-
Causality: The reaction is fastest at a slightly acidic pH of 4-5, which favors the formation of the reactive iminium ion while ensuring a sufficient concentration of free cyanide ions for the nucleophilic attack.[6] Adding the cyanide slowly and at low temperature is a critical safety measure to control the exotherm and minimize the release of HCN gas.
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with 200 mL portions of dichloromethane.
-
Causality: Dichloromethane is an effective solvent for extracting the moderately polar aminonitrile product from the aqueous phase. Multiple extractions ensure a high recovery of the product.
-
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(ethylamino)acetonitrile.
-
Causality: Removing residual water with a drying agent is essential before solvent evaporation to prevent hydrolysis of the product and to obtain an accurate yield of the crude material.
-
Part 3: Product Purification and Characterization
The crude product obtained will likely contain unreacted starting materials and side products. Rigorous purification and characterization are essential to validate the synthesis.
Purification
Vacuum distillation is the preferred method for purifying 2-(ethylamino)acetonitrile, as it is expected to be a liquid with a boiling point that is amenable to this technique. This method effectively separates the product from less volatile impurities.
Analytical Characterization
A combination of chromatographic and spectroscopic methods should be employed to confirm the identity and purity of the final product.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for assessing the purity of volatile compounds like 2-(ethylamino)acetonitrile.[10] A non-polar or mid-polarity column (e.g., CP-Sil 13 CB for amines) would be suitable.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used, particularly to detect any non-volatile impurities such as hydrolysis by-products.[10] A C18 column with a mobile phase of acetonitrile and water, possibly with a buffer, would be a good starting point. UV detection at a low wavelength (~210 nm) may be possible.[10]
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation by showing the chemical environment of all proton and carbon atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C≡N stretch (around 2250-2210 cm⁻¹) and the N-H stretch of the secondary amine (around 3350-3310 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (84.12 g/mol ) by identifying the molecular ion peak (M⁺).
-
Part 4: Critical Safety and Environmental Protocols
Trustworthiness in science begins with safety. The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is non-negotiable.
Hazard Analysis & Mitigation
-
Cyanide: Sodium cyanide and its in-situ product, hydrogen cyanide (HCN), are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9][11]
-
Formaldehyde: A known carcinogen and toxicant.
-
Mitigation: Handle only in a fume hood to avoid inhalation of vapors.
-
-
Ethylamine: Flammable and corrosive.
-
Mitigation: Keep away from ignition sources and handle with appropriate personal protective equipment.
-
Personal Protective Equipment (PPE)
The minimum required PPE includes a lab coat, chemical splash goggles, and a face shield.[9] Gloves resistant to the chemicals being used, such as double-layered nitrile or neoprene gloves, are mandatory.[8][9]
Waste Disposal
All cyanide-containing waste (aqueous layers, contaminated materials) must be collected in a dedicated, clearly labeled hazardous waste container. The waste should be quenched by treating it with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert cyanide to the less toxic cyanate. This procedure must be done carefully in a fume hood.
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NROChemistry. Strecker Synthesis. Retrieved from [Link]
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Javelle, T., et al. (2025). Pathways for acetonitrile formation from ethylamine. ResearchGate. Retrieved from [Link]
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Wang, H., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship. Retrieved from [Link]
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Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
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Coetzee, J.F. (1965). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. Retrieved from [Link]
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Taillades, J., et al. (2025). Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. Retrieved from [Link]
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Wang, H., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. PMC - NIH. Retrieved from [Link]
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Ahmad, S., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. Retrieved from [Link]
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Clark, J. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Karthikeyan, G., et al. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Indian J.L.Sci. Retrieved from [Link]
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Spectroscopic data for (ethylamino)acetonitrile (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of (Ethylamino)acetonitrile
Introduction
(Ethylamino)acetonitrile, a secondary amine bearing a nitrile group, represents a class of small, functionalized organic molecules with potential applications in synthetic chemistry and drug discovery. Its structural simplicity belies a rich tapestry of spectroscopic features that, when properly interpreted, provide unambiguous confirmation of its identity and purity. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (ethylamino)acetonitrile.
Molecular Structure and a Glimpse into its Spectroscopic Tale
Before we embark on a detailed analysis of its spectral data, let's visualize the molecular structure of (ethylamino)acetonitrile. The interplay between the ethyl group, the secondary amine, and the cyanomethyl moiety dictates its unique spectroscopic fingerprint.
Caption: Molecular structure of (ethylamino)acetonitrile.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (ethylamino)acetonitrile, both ¹H and ¹³C NMR will provide a wealth of information on its carbon-hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (ethylamino)acetonitrile is expected to be relatively simple, with four distinct signals corresponding to the four unique proton environments in the molecule.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of (ethylamino)acetonitrile in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; for instance, using D₂O would lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.[1]
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). The higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.1 | Triplet | 3H | CH₃-CH₂- |
| b | ~2.7 | Quartet | 2H | CH₃-CH₂-NH- |
| c | ~1.8 (broad) | Singlet | 1H | -NH- |
| d | ~3.5 | Singlet | 2H | -NH-CH₂-CN |
Interpretation of the Predicted ¹H NMR Spectrum
The predicted chemical shifts and multiplicities are based on the analysis of related structures and established proton NMR chemical shift tables.[2]
-
Signal a (CH₃): The methyl protons are the most shielded in the molecule, hence their upfield chemical shift of around 1.1 ppm. They are coupled to the adjacent methylene protons (signal b), resulting in a triplet (n+1 rule, where n=2).
-
Signal b (CH₂ of ethyl): The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom, shifting their resonance downfield to approximately 2.7 ppm. Their coupling to the three methyl protons (signal a) results in a quartet (n+1 rule, where n=3).
-
Signal c (NH): The proton on the secondary amine is expected to appear as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. In a protic solvent like D₂O, this peak would likely disappear due to H-D exchange.
-
Signal d (CH₂ adjacent to CN): The methylene protons adjacent to the electron-withdrawing nitrile group are the most deshielded among the aliphatic protons, with an expected chemical shift of around 3.5 ppm. These protons are not coupled to any other protons, so they will appear as a singlet. The ¹H NMR data for the structurally similar 2-(ethylamino)ethanol shows the -CH₂-N- protons at a similar chemical shift.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of (ethylamino)acetonitrile should display four distinct signals, one for each unique carbon atom.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: A longer acquisition time and a greater number of scans are necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon and to enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | CH₃-CH₂- |
| ~45 | CH₃-CH₂-NH- |
| ~38 | -NH-CH₂-CN |
| ~118 | -C≡N |
Interpretation of the Predicted ¹³C NMR Spectrum
The predicted chemical shifts are based on typical values for similar functional groups.[4][5]
-
CH₃ Carbon: The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value), around 15 ppm.
-
CH₂ Carbons: The two methylene carbons will have distinct chemical shifts. The carbon of the ethyl group attached to the nitrogen is expected around 45 ppm, while the methylene carbon adjacent to the nitrile group will be slightly more shielded, appearing around 38 ppm.
-
Nitrile Carbon: The carbon of the nitrile group is significantly deshielded and will appear far downfield, typically in the range of 115-125 ppm.[4] The ¹³C NMR data for acetonitrile itself shows the nitrile carbon at approximately 118.7 ppm.[1][6]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (ethylamino)acetonitrile will be characterized by absorptions corresponding to N-H, C-H, and C≡N bonds.
Experimental Protocol for IR Spectroscopy
For a solid sample like (ethylamino)acetonitrile, the following protocol is common:
-
Sample Preparation (KBr Pellet): A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. KBr is used because it is transparent in the IR region of interest.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3300 | Medium, sharp | N-H stretch |
| 2975-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2250 | Medium, sharp | C≡N stretch (nitrile) |
| ~1460 | Medium | CH₂ bend |
| ~1100 | Medium | C-N stretch |
Interpretation of the Predicted IR Spectrum
The interpretation of the IR spectrum relies on correlating absorption bands with specific molecular vibrations.[7][8]
-
N-H Stretch: A sharp, medium-intensity peak around 3300 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.
-
C-H Stretch: The region between 2975 and 2850 cm⁻¹ will show multiple peaks of medium to strong intensity, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C≡N Stretch: The most diagnostic peak in the spectrum will be a sharp, medium-intensity absorption around 2250 cm⁻¹. This is a highly characteristic absorption for a nitrile group. The IR spectrum of acetonitrile shows a strong band in this region.[9][10] The position of this band can be sensitive to the electronic environment.[11][12]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and will contain a complex pattern of peaks corresponding to various bending and stretching vibrations (e.g., CH₂ bending and C-N stretching). While difficult to assign individually, this region is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative abundance versus m/z.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 84 | [M]⁺• (Molecular Ion) |
| 69 | [M - CH₃]⁺ |
| 55 | [M - C₂H₅]⁺ |
| 44 | [CH₂=NH-CH₃]⁺ |
| 42 | [CH₂=C=NH]⁺• or [CH₃-CH=NH]⁺ |
Interpretation of the Predicted Mass Spectrum
The molecular weight of (ethylamino)acetonitrile (C₄H₈N₂) is 84.14 g/mol .
-
Molecular Ion Peak: The molecular ion peak (M⁺•) is expected at m/z = 84.
-
Key Fragmentations: The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines.
-
Loss of a methyl radical (CH₃•): Cleavage of the C-C bond in the ethyl group would result in a fragment at m/z = 69.
-
Loss of an ethyl radical (C₂H₅•): Cleavage of the N-C bond of the ethyl group would lead to a fragment at m/z = 55.
-
Alpha-cleavage: Cleavage of the bond between the ethyl group and the nitrogen can lead to the formation of a stable iminium ion. For instance, the fragment at m/z = 44 is likely due to [CH₂=NH-CH₃]⁺.
-
The fragment at m/z = 42 could arise from various rearrangements.
-
The mass spectrum of the related compound 2-(diethylamino)acetonitrile shows characteristic fragments resulting from the loss of alkyl groups from the nitrogen atom, supporting the predicted fragmentation pattern for (ethylamino)acetonitrile.[13]
Fragmentation Workflow
Caption: A simplified representation of potential fragmentation pathways.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of (ethylamino)acetonitrile. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a comprehensive spectral profile of this molecule. The methodologies and interpretations presented herein offer a robust framework for researchers and scientists engaged in the synthesis and characterization of novel organic compounds, underscoring the power of spectroscopy as an indispensable tool in modern chemistry.
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 1). 13.10: Interpreting Infrared Spectra. Retrieved from [Link]
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NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(Ethylamino)acetonitrile (CAS: 24426-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylamino)acetonitrile, with the CAS number 24426-40-2, is an aliphatic aminonitrile that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its structure, featuring a secondary amine and a nitrile group, offers two reactive centers for a variety of chemical transformations. This guide provides a comprehensive technical overview of 2-(ethylamino)acetonitrile, including its synthesis, physicochemical properties, analytical characterization, reactivity, potential applications in drug development, and safety protocols. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of 2-(ethylamino)acetonitrile are summarized in the table below. It is important to note that while some of these properties are experimentally determined and available from various chemical suppliers, others, such as pKa and logP, are often predicted using computational models due to a lack of published experimental data.
| Property | Value | Source |
| CAS Number | 24426-40-2 | Multiple Chemical Suppliers |
| Molecular Formula | C4H8N2 | PubChem |
| Molecular Weight | 84.12 g/mol | PubChem |
| IUPAC Name | 2-(ethylamino)acetonitrile | P&S Chemicals[1] |
| Synonyms | (Ethylamino)acetonitrile, N-Ethylaminoacetonitrile | P&S Chemicals[1] |
| Appearance | Liquid (at 20°C) | AK Scientific Inc.[2] |
| Boiling Point | 227°C at 760 mmHg | Alfa Chemistry[3] |
| Density | 0.883 g/cm³ | Alfa Chemistry[3] |
| Flash Point | 91.1°C | Alfa Chemistry[3] |
| Predicted pKa | ~8.5 (amine), ~25 (α-proton) | Inferred from similar compounds |
| Predicted logP | ~0.3 | Inferred from similar compounds |
Synthesis and Purification
The most common and efficient method for the synthesis of α-aminonitriles like 2-(ethylamino)acetonitrile is the Strecker synthesis .[4][5][6] This versatile reaction involves the one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source.[1][4][5]
Reaction Scheme: Strecker Synthesis
The synthesis of 2-(ethylamino)acetonitrile proceeds via the reaction of ethylamine, formaldehyde, and a cyanide salt (such as potassium or sodium cyanide) in a suitable solvent system.[4][5] The reaction mechanism involves the initial formation of an iminium ion from the reaction of ethylamine and formaldehyde, which is then attacked by the cyanide nucleophile.[5]
Caption: Strecker synthesis of 2-(ethylamino)acetonitrile.
Experimental Protocol: Synthesis of 2-(Ethylamino)acetonitrile
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Ethylamine (aqueous solution or gas)
-
Formaldehyde (37% aqueous solution)
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Hydrochloric acid (for pH adjustment)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine an aqueous solution of ethylamine and formaldehyde in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. Cool the mixture in an ice bath.
-
Cyanide Addition: Slowly add a solution of potassium cyanide in water to the cooled mixture with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, extract the aqueous mixture with diethyl ether. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-(ethylamino)acetonitrile.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(ethylamino)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ 1.15 (t, 3H, J=7.2 Hz): Methyl protons of the ethyl group.
-
δ 2.70 (q, 2H, J=7.2 Hz): Methylene protons of the ethyl group adjacent to the nitrogen.
-
δ 3.50 (s, 2H): Methylene protons between the nitrogen and the nitrile group.
-
δ 1.5-2.0 (br s, 1H): Amine proton (exchangeable with D₂O).
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
δ 14.5: Methyl carbon of the ethyl group.
-
δ 45.0: Methylene carbon of the ethyl group.
-
δ 48.0: Methylene carbon adjacent to the nitrile group.
-
δ 118.0: Nitrile carbon.
Caption: Predicted NMR assignments for 2-(ethylamino)acetonitrile.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(ethylamino)acetonitrile is expected to show characteristic absorption bands for its functional groups.
-
~3300-3400 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.
-
~2900-3000 cm⁻¹ (strong): C-H stretches of the alkyl groups.
-
~2240-2260 cm⁻¹ (medium, sharp): C≡N stretch of the nitrile group. This is a highly characteristic peak.
-
~1100-1200 cm⁻¹ (medium): C-N stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-(ethylamino)acetonitrile would likely exhibit fragmentation patterns characteristic of aliphatic amines.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 84, corresponding to the molecular weight.
-
α-Cleavage: The most prominent fragmentation pathway for amines is α-cleavage, which involves the loss of an alkyl radical to form a stable iminium ion.[7] For 2-(ethylamino)acetonitrile, this would result in the loss of a methyl radical (CH₃•) to give a fragment at m/z = 69, or the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z = 44. The most stable iminium ion would likely be from the loss of the larger substituent.
Caption: Expected major fragmentation pathways in EI-MS.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of 2-(ethylamino)acetonitrile. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid would likely provide good separation.[8]
Gas Chromatography (GC): Due to its volatility, GC is also an excellent technique for analyzing the purity of 2-(ethylamino)acetonitrile. A polar capillary column would be appropriate, coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.
Reactivity and Synthetic Applications
The dual functionality of 2-(ethylamino)acetonitrile makes it a valuable intermediate in organic synthesis.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (glycine derivative) or an amide, or reduced to a primary amine (ethylenediamine derivative).
-
Amine Group Reactions: The secondary amine can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.
-
Cyclization Reactions: The bifunctional nature of this molecule allows for its use in the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.
Applications in Drug Development
While specific applications of 2-(ethylamino)acetonitrile in marketed drugs are not widely documented, the broader class of aminoacetonitrile derivatives (AADs) has emerged as a significant area of research in drug development.[9][10]
Aminoacetonitrile Derivatives as Anthelmintics
A notable success story is the discovery of AADs as a new class of anthelmintic drugs.[9][11] These compounds have shown high efficacy against parasitic nematodes, including strains that are resistant to existing drug classes.[9][11] The primary target of these AADs is a nematode-specific subunit of the nicotinic acetylcholine receptor (nAChR).[10] Binding of the AAD to this receptor leads to paralysis and subsequent death of the parasite.[10]
Caption: Mechanism of action of anthelmintic AADs.
The structural core of 2-(ethylamino)acetonitrile provides a starting point for the synthesis of more complex AADs. By modifying the substituents on the amine and the α-carbon, libraries of compounds can be generated and screened for anthelmintic activity.
Other Potential Therapeutic Areas
The aminoacetonitrile scaffold is also being explored in other therapeutic areas, including as inhibitors of cysteine proteases like cathepsins, which are implicated in diseases such as osteoporosis.[12][13] The nitrile group in these molecules can act as a warhead, forming a reversible covalent bond with the active site cysteine of the enzyme.[12]
Safety and Handling
As a nitrile-containing compound, 2-(ethylamino)acetonitrile should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, it should be treated as potentially toxic.
Potential Hazards:
-
Toxicity: Nitriles can be metabolized to cyanide in the body.[14] Inhalation, ingestion, and skin absorption should be avoided.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Flammability: The flash point of 91.1°C indicates that it is a combustible liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.[15]
-
Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
2-(Ethylamino)acetonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Strecker reaction and the reactivity of its amine and nitrile functionalities make it an attractive starting material for a wide range of molecular scaffolds. The success of the broader class of aminoacetonitrile derivatives in anthelmintic drug discovery highlights the promise of this chemical class. Researchers and drug development professionals are encouraged to explore the utility of 2-(ethylamino)acetonitrile in their synthetic and medicinal chemistry programs, while adhering to strict safety protocols.
References
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Ducray, P., Gauvry, N., Pautrat, F., Goebel, T., Fruechtel, J., Desaules, Y., Schorderet Weber, S., Bouvier, J., Wagner, T., Froelich, O., & Kaminsky, R. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters, 18(9), 2935–2938.[9]
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Fleming, P. E., & Ware, J. A. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 55(22), 9512-9546.[12]
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Kaminsky, R., Ducray, P., Jung, M., Clover, R., Rufener, L., Bouvier, J., Weber, S. S., Wenger, A., Schmid, C., & Gisselbaek, J. (2008). Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate. Parasitology Research, 103(4), 931–939.[11]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. (n.d.). Retrieved from [Link][13]
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Várnai, B., & Várnai, B. (2014). Monepantel: the most studied new anthelmintic drug of recent years. Helminthologia, 51(3), 175-183.[17]
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Strecker Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link][6]
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An In-depth Technical Guide to the Reactivity and Stability of (Ethylamino)acetonitrile
Abstract
(Ethylamino)acetonitrile, a member of the α-aminonitrile family, is a significant intermediate in organic synthesis, primarily recognized as a precursor to α-amino acids and various heterocyclic compounds. Its bifunctional nature, containing both a nucleophilic secondary amine and an electrophilic nitrile group, dictates its reactivity and stability profile. This guide provides a comprehensive analysis of the chemical behavior of (ethylamino)acetonitrile, offering insights into its degradation pathways and handling protocols. We will delve into its susceptibility to hydrolysis, oxidation, and reduction, and discuss the influence of environmental factors such as pH and temperature on its stability. Furthermore, this document outlines detailed experimental workflows for assessing its stability, aimed at providing researchers, scientists, and drug development professionals with the necessary tools for its effective utilization.
Introduction to (Ethylamino)acetonitrile
(Ethylamino)acetonitrile, with the chemical formula C₄H₈N₂ and a molecular weight of 84.12 g/mol , is a versatile building block in synthetic chemistry.[1][2] Its structure features a secondary amine directly attached to the α-carbon of a nitrile group. This arrangement is key to its utility, particularly in the Strecker synthesis of N-ethylglycine, an unnatural amino acid. The reactivity of α-aminonitriles has been a subject of interest due to their proposed role in prebiotic chemistry, potentially leading to the formation of amino acids on early Earth.[3] Understanding the delicate balance between the stability of (ethylamino)acetonitrile and its reactivity is paramount for its successful application in multi-step syntheses and for ensuring its safe handling and storage.
Chemical Reactivity
The chemical behavior of (ethylamino)acetonitrile is dominated by the interplay between its amine and nitrile functionalities.
Hydrolysis: A Gateway to α-Amino Acids
The most prominent reaction of α-aminonitriles is their hydrolysis to form the corresponding α-amino acids. This transformation can occur under both acidic and alkaline conditions, proceeding through an intermediate amide.[4][5][6]
-
Acidic Hydrolysis : In the presence of a strong acid, such as hydrochloric acid, the nitrile group is protonated, rendering it more susceptible to nucleophilic attack by water. The reaction proceeds to form a protonated amide, which is then further hydrolyzed to the carboxylic acid. The amine group is protonated to form an ammonium salt. The overall reaction yields N-ethylglycine and an ammonium salt.[5][6]
-
Alkaline Hydrolysis : Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This is followed by protonation from water to yield an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt.[4][7] The final products are the salt of N-ethylglycine and ammonia.
The rate of hydrolysis is influenced by pH and temperature. Generally, the reaction is slow at neutral pH and accelerates under strongly acidic or basic conditions.[3] The presence of water is a critical factor, and anhydrous conditions are necessary to prevent premature hydrolysis.[8]
Reduction of the Nitrile Group
The nitrile group of (ethylamino)acetonitrile can be reduced to a primary amine, yielding N-ethylethylenediamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a pathway to valuable diamine building blocks.
Oxidation of the Amine Group
The secondary amine in (ethylamino)acetonitrile is susceptible to oxidation. While specific studies on (ethylamino)acetonitrile are limited, the oxidation of ethylamine to acetonitrile has been reported, suggesting that the ethylamino group could be a site of oxidative reactivity.[9][10] Strong oxidizing agents could potentially lead to the formation of imines or other oxidation products, which might be unstable and prone to further reactions or decomposition.
Reactivity with Nucleophiles and Electrophiles
-
Reaction with Nucleophiles : The electrophilic carbon of the nitrile group can be attacked by various nucleophiles. For instance, α-aminonitriles have been shown to react with aminothiols to form thiazolines, which can then hydrolyze to dipeptides.[3]
-
Reaction with Electrophiles : The secondary amine is nucleophilic and will react with a variety of electrophiles. For example, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivative. Alkylation with alkyl halides would result in the formation of a tertiary amine.
Stability Profile
The stability of (ethylamino)acetonitrile is a critical consideration for its storage and handling.
Thermal Stability
pH and Hydrolytic Stability
As discussed in the reactivity section, (ethylamino)acetonitrile is prone to hydrolysis, especially under acidic or basic conditions.[3][11] For long-term storage, maintaining a neutral pH and excluding moisture are crucial. The compound should be stored in a tightly sealed container in a dry environment.
Storage and Handling
Based on the safety data sheets of related compounds like acetonitrile, (ethylamino)acetonitrile should be handled with care.[12][13][14][15] It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[12]
Recommended Storage Conditions:
-
Store in a tightly closed container.[15]
-
Keep in a dry and well-ventilated place.
-
Keep away from heat and sources of ignition.[15]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[8]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Avoid breathing vapors or mist.[15]
-
Wash hands thoroughly after handling.[12]
Experimental Protocols for Stability and Reactivity Assessment
To quantitatively assess the stability and reactivity of (ethylamino)acetonitrile, the following experimental protocols are recommended.
Protocol for Assessing Hydrolytic Stability
This protocol describes a method to determine the rate of hydrolysis of (ethylamino)acetonitrile at different pH values.
Methodology:
-
Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7, 9, and 12).
-
Stock Solution Preparation : Prepare a stock solution of (ethylamino)acetonitrile of known concentration in a suitable organic solvent (e.g., acetonitrile) to minimize initial hydrolysis.
-
Reaction Setup :
-
In separate temperature-controlled vials, add a known volume of each buffer solution.
-
Initiate the reaction by adding a small aliquot of the (ethylamino)acetonitrile stock solution to each vial to achieve a final desired concentration.
-
Ensure rapid mixing.
-
-
Time-Point Sampling : At regular intervals, withdraw an aliquot from each reaction vial.
-
Sample Quenching : Immediately quench the reaction in the aliquot by adding a suitable reagent to neutralize the acid or base catalyst and prevent further reaction. For example, for acidic samples, a strong base can be used, and for basic samples, a strong acid.
-
Analysis : Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the concentration of remaining (ethylamino)acetonitrile and the formation of the hydrolysis product, N-ethylglycine.[16][17]
-
Data Analysis : Plot the concentration of (ethylamino)acetonitrile versus time for each pH value. From this data, determine the rate of hydrolysis, which can be used to calculate the half-life of the compound under each condition.
Caption: Workflow for assessing the hydrolytic stability of (ethylamino)acetonitrile.
Protocol for Assessing Thermal Stability
Thermogravimetric Analysis (TGA) is a suitable method for determining the thermal stability and decomposition profile of (ethylamino)acetonitrile.
Methodology:
-
Instrument Calibration : Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation : Accurately weigh a small amount of (ethylamino)acetonitrile (typically 5-10 mg) into a TGA pan.
-
TGA Analysis :
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis :
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of weight loss indicates the beginning of decomposition.
-
The temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀) is often used as a measure of thermal stability.
-
Caption: Workflow for assessing the thermal stability of (ethylamino)acetonitrile using TGA.
Data Presentation
The data obtained from the hydrolytic stability studies can be summarized in a table for easy comparison.
Table 1: Hydrolytic Stability of (Ethylamino)acetonitrile at 25°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 2.0 | Experimental Value | Calculated Value |
| 5.0 | Experimental Value | Calculated Value |
| 7.0 | Experimental Value | Calculated Value |
| 9.0 | Experimental Value | Calculated Value |
| 12.0 | Experimental Value | Calculated Value |
Key Reactivity Pathways
The following diagram summarizes the main reactivity pathways of (ethylamino)acetonitrile.
Caption: Key reactivity pathways of (ethylamino)acetonitrile.
Conclusion
(Ethylamino)acetonitrile is a valuable synthetic intermediate with a rich and predictable reactivity profile. Its stability is primarily challenged by its susceptibility to hydrolysis, a reaction that can be either a desired transformation or a degradation pathway to be avoided. By understanding the factors that influence its reactivity and stability, and by employing rigorous analytical methods to characterize its behavior, researchers can effectively harness the synthetic potential of this versatile molecule while ensuring its safe and appropriate handling. The protocols and information presented in this guide are intended to provide a solid foundation for the successful application of (ethylamino)acetonitrile in research and development.
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A Theoretical and Computational Guide to the Molecular Structure of (Ethylamino)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the (ethylamino)acetonitrile molecular structure. Aimed at researchers, computational chemists, and drug development professionals, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). We delve into the critical aspects of conformational analysis, geometric optimization, vibrational spectroscopy, and electronic structure characterization. The protocols described herein are designed to be self-validating, offering a clear rationale for methodological choices to ensure scientific integrity and reproducibility. By integrating theoretical calculations with principles of experimental validation, this guide serves as a practical blueprint for elucidating the structural and electronic properties of flexible molecules vital to medicinal chemistry and materials science.
Introduction: The Significance of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile (EAA) is a molecule of interest due to its structural motifs—a flexible ethylamino group, a polar nitrile group (C≡N), and a central methylene bridge. This combination of features imparts a specific set of physicochemical properties, including the potential for hydrogen bonding, a significant dipole moment, and conformational flexibility. Understanding the three-dimensional structure of EAA is paramount, as its molecular geometry dictates its reactivity, intermolecular interactions, and, ultimately, its function in larger chemical or biological systems.
Theoretical studies provide a powerful, non-invasive means to explore the molecular landscape of compounds like EAA. Computational methods allow us to predict the most stable conformations, analyze bond lengths and angles with high precision, simulate vibrational spectra (IR and Raman), and probe the electronic frontier orbitals (HOMO and LUMO). Such insights are crucial for:
-
Drug Design: Understanding how a molecule fits into a protein's active site.
-
Materials Science: Predicting how molecules will pack in a crystalline solid or interact in a solvent.[1][2][3]
-
Reaction Mechanism Studies: Identifying the most likely sites for nucleophilic or electrophilic attack.
This guide explains the causality behind the selection of computational protocols, ensuring that the theoretical framework is not only accurate but also contextually justified.
Computational Methodology: A Validated Approach
The cornerstone of a reliable theoretical study is a well-chosen computational method. For a molecule like (ethylamino)acetonitrile, a balance must be struck between accuracy and computational expense.[4][5]
The Rationale for Density Functional Theory (DFT)
We recommend Density Functional Theory (DFT) as the primary computational tool. DFT has emerged as the workhorse of modern computational chemistry because it includes electron correlation effects at a fraction of the cost of traditional ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD).[6][7]
-
Choice of Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is an excellent starting point. It incorporates a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries and energies for a wide range of organic molecules.[8] For systems where dispersion forces may be significant, functionals with empirical dispersion corrections, such as ωB97X-D or B3LYP-D3 , are superior choices.
-
Choice of Basis Set: The 6-311++G(d,p) basis set is recommended. Let's break down why:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in describing electron distribution.
-
++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs (like on the nitrogen atoms) and potential hydrogen bonds.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow orbitals to change shape, which is critical for describing chemical bonds accurately.
-
Experimental Workflow: From Structure to Properties
The theoretical investigation follows a logical, multi-step process. This workflow ensures that calculations are performed on the most relevant molecular structures and that the results are thoroughly characterized.
Caption: Computational workflow for the theoretical analysis of (ethylamino)acetonitrile.
Results and Discussion
Conformational Analysis
Due to the rotation around the C-C and C-N single bonds, (ethylamino)acetonitrile can exist in multiple conformations. A thorough conformational search is the mandatory first step to identify the global minimum energy structure and other low-energy conformers that may be populated at room temperature. The relative stability of these conformers is determined by a delicate balance of steric hindrance and intramolecular interactions, such as weak hydrogen bonds.
After an initial search, the unique low-energy conformers must be re-optimized at the selected DFT level of theory. The resulting relative energies (including zero-point vibrational energy correction) determine their population according to the Boltzmann distribution.
Table 1: Calculated Relative Energies and Key Dihedral Angles of EAA Conformers
| Conformer ID | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Dihedral Angle τ(N-C-C-N) (°) |
|---|---|---|---|
| EAA-1 (Global Min.) | 0.00 | 0.00 | ~65 (gauche) |
| EAA-2 | 1.25 | 1.30 | ~178 (anti) |
| EAA-3 | 2.10 | 2.25 | ~-68 (gauche) |
Note: These values are illustrative and would be generated from the DFT calculations.
The results typically show that a gauche conformer is the most stable, potentially stabilized by an intramolecular hydrogen bond between the amino hydrogen and the nitrogen of the nitrile group.
Optimized Molecular Geometry
The geometry of the global minimum conformer (EAA-1) provides the most accurate representation of the molecule's structure. Key parameters such as bond lengths, bond angles, and dihedral angles should be analyzed. For instance, the C≡N bond length is a sensitive probe of its electronic environment.[9] In (ethylamino)acetonitrile, this bond length is expected to be around 1.16 Å. The C-N-C bond angle of the ethylamino group will indicate the degree of pyramidalization at the nitrogen atom.
Vibrational Analysis: Simulating the IR Spectrum
Frequency calculations not only confirm that an optimized structure is a true energy minimum (i.e., has no imaginary frequencies) but also allow for the simulation of its infrared (IR) and Raman spectra.[10] This is a critical step for validating the theoretical model against experimental data.
Key vibrational modes to analyze for EAA include:
-
C≡N Stretch: A strong, sharp absorption band typically found around 2250 cm⁻¹. Its exact position is sensitive to intramolecular and intermolecular interactions.[1][2][3][11]
-
N-H Stretch: A broader band (or bands) in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine.
-
C-H Stretches: Found in the 2800-3000 cm⁻¹ region.
-
N-H Bend: Typically located around 1600 cm⁻¹.
It is standard practice to apply a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to the calculated harmonic frequencies to account for anharmonicity and systematic errors in the method, thereby improving agreement with experimental spectra.
Caption: Relationship between theoretical frequency calculations and experimental validation.
Electronic Structure Analysis
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides fundamental insights into the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. For EAA, the HOMO is likely localized on the lone pair of the amino nitrogen atom, making it the primary site for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is expected to be a π* orbital associated with the C≡N triple bond, indicating this is the most probable site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
A Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. The ESP map for EAA would show a negative potential (red) around the nitrile nitrogen, corresponding to its electron-rich nature, and a positive potential (blue) around the amino hydrogen(s), highlighting their role as hydrogen bond donors.
Conclusion
The theoretical study of (ethylamino)acetonitrile, when conducted with a robust and well-justified computational methodology, yields profound insights into its structural and electronic nature. By employing Density Functional Theory with an appropriate functional and basis set, researchers can confidently perform conformational analysis, determine precise geometric parameters, and predict spectroscopic and electronic properties. The workflow presented in this guide emphasizes self-validation by correlating theoretical predictions with experimental principles, ensuring the generation of reliable and actionable data for applications in drug discovery, materials science, and fundamental chemical research.
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Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2022). The Journal of Physical Chemistry B. [Link]
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Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2021). ResearchGate. [Link]
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An In-depth Technical Guide to (Ethylamino)acetonitrile: From Discovery to Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of (ethylamino)acetonitrile, also known as N-ethylglycinonitrile. It delves into the historical context of its synthesis, detailed chemical properties, and modern applications, with a particular focus on its role as a crucial building block in drug development. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Introduction: The Significance of the Aminonitrile Scaffold
(Ethylamino)acetonitrile belongs to the class of α-aminonitriles, a group of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. This structural motif is of significant interest in synthetic and medicinal chemistry due to its versatility as a synthetic intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, making α-aminonitriles valuable precursors to α-amino acids and their derivatives. The presence of the N-ethyl substituent in (ethylamino)acetonitrile provides specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents.
Discovery and Historical Context
While the precise date and discoverer of the first synthesis of (ethylamino)acetonitrile are not prominently documented in readily available historical records, its conceptual origins are firmly rooted in the groundbreaking work of the German chemist Adolph Strecker in 1850.[1][2][3] Strecker's eponymous reaction demonstrated the synthesis of α-amino acids from the three-component reaction of an aldehyde, ammonia, and hydrogen cyanide.[1][3] The initial reaction produces an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.
It was later shown that primary and secondary amines could be used in place of ammonia to yield N-substituted amino acids.[1] This modification of the classical Strecker synthesis is the cornerstone of the preparation of (ethylamino)acetonitrile, where ethylamine serves as the primary amine and formaldehyde as the aldehyde. The widespread application and study of the Strecker synthesis throughout the late 19th and 20th centuries for the creation of a vast array of amino acid derivatives strongly suggests that (ethylamino)acetonitrile was likely first synthesized during this period of extensive chemical exploration.
Physicochemical Properties
(Ethylamino)acetonitrile is a clear, colorless liquid under standard conditions. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₄H₈N₂ | [4] |
| Molecular Weight | 84.12 g/mol | [4] |
| CAS Number | 628-87-5 (for the related Iminodiacetonitrile) | [5] |
| Boiling Point | Not precisely documented, but expected to be higher than acetonitrile (81-82 °C) due to increased molecular weight and hydrogen bonding capability. | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Synthesis of (Ethylamino)acetonitrile: The Strecker Reaction
The most direct and common method for the synthesis of (ethylamino)acetonitrile is a variation of the Strecker synthesis.[7][8][9] This one-pot, three-component reaction involves the condensation of ethylamine, formaldehyde, and a cyanide source, typically hydrogen cyanide or a salt such as potassium or sodium cyanide.
Reaction Mechanism
The mechanism of the Strecker synthesis for (ethylamino)acetonitrile proceeds through two key stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ethylamine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form an N-ethylmethaniminium ion.[7][10]
-
Nucleophilic Cyanide Addition: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final product, (ethylamino)acetonitrile.[7][10]
Caption: Mechanism of the Strecker synthesis of (ethylamino)acetonitrile.
Experimental Protocol
The following is a generalized experimental protocol for the laboratory-scale synthesis of (ethylamino)acetonitrile.
Materials:
-
Ethylamine (aqueous solution, e.g., 70%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and place it in an ice bath.
-
Addition of Reactants: To the flask, add ethylamine solution followed by the dropwise addition of formaldehyde solution while maintaining the temperature below 10°C.
-
Cyanide Addition: Slowly add a solution of potassium cyanide in water to the reaction mixture, ensuring the temperature remains low.
-
Reaction: Allow the mixture to stir in the ice bath for several hours, then let it warm to room temperature and stir overnight.
-
Workup: Acidify the reaction mixture with hydrochloric acid. Extract the aqueous layer with diethyl ether.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Self-Validation: The purity of the synthesized (ethylamino)acetonitrile should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the characteristic nitrile peak in the Infrared (IR) spectrum provides further validation.
Spectroscopic Characterization
The structural elucidation of (ethylamino)acetonitrile is confirmed through various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, along with a singlet for the methylene protons adjacent to the nitrile group and a broad singlet for the amine proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the ethyl group, the methylene carbon adjacent to the nitrile, and the carbon of the nitrile group itself.[11]
-
IR Spectroscopy: A characteristic sharp absorption band in the region of 2200-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[12][13]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of (ethylamino)acetonitrile (84.12 g/mol ), along with characteristic fragmentation patterns.[14]
Applications in Drug Development
The (ethylamino)acetonitrile scaffold is a valuable building block in the synthesis of pharmacologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Anthelmintic Agents
A significant application of the amino-acetonitrile scaffold is in the development of a new class of anthelmintic drugs known as Amino-Acetonitrile Derivatives (AADs).[15][16][17] These compounds have demonstrated high efficacy against a broad spectrum of parasitic nematodes, including strains that are resistant to existing drug classes.[15][16]
Mechanism of Action: AADs act as agonists on a specific subtype of nematode nicotinic acetylcholine receptors (nAChRs), which are distinct from those in their mammalian hosts.[15] This binding leads to the irreversible opening of ion channels, causing a continuous influx of ions and subsequent spastic paralysis of the worm, ultimately leading to its expulsion from the host.[15][16][18]
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The Synthetic Versatility of 2-(Ethylamino)acetonitrile: A Gateway to Novel Heterocyclic Scaffolds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is perpetual. Key to this endeavor is the strategic utilization of versatile chemical building blocks that can be efficiently transformed into diverse and complex scaffolds. 2-(Ethylamino)acetonitrile, a seemingly simple α-aminonitrile, emerges as a potent and underexplored precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are privileged structures in numerous FDA-approved drugs. This technical guide delves into the core research applications of 2-(ethylamino)acetonitrile, providing field-proven insights into its synthetic utility and presenting detailed, actionable protocols for its incorporation into drug discovery workflows.
Physicochemical Properties and Synthetic Rationale
2-(Ethylamino)acetonitrile (C₄H₈N₂) is a bifunctional molecule possessing both a nucleophilic secondary amine and an electrophilic nitrile group.[1] This duality is the cornerstone of its synthetic utility, enabling it to participate in a range of cyclization and multicomponent reactions.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| Appearance | Likely a liquid at room temperature | Inferred |
| Key Functional Groups | Secondary Amine (-NH), Nitrile (-C≡N) |
The ethyl group attached to the amine provides a degree of steric influence and lipophilicity that can be advantageous in modulating the pharmacokinetic properties of downstream compounds. The true synthetic power of this molecule, however, lies in the reactivity of its core structure as a synthon for larger, more complex heterocyclic systems.
Core Application: A Versatile Precursor for Imidazole Synthesis
The imidazole ring is a fundamental component of numerous biologically active molecules, including antifungals, antihistamines, and antihypertensives.[2] The inherent reactivity of 2-(ethylamino)acetonitrile makes it an excellent starting material for the construction of N-ethyl substituted imidazoles.
Mechanistic Insight: The Logic of Cyclization
The synthesis of substituted imidazoles from α-aminonitriles often proceeds through a variation of the Debus-Radziszewski imidazole synthesis.[3] The general principle involves the reaction of the α-aminonitrile with an aldehyde in the presence of a suitable catalyst and often a source of ammonia or an amine. The secondary amine of 2-(ethylamino)acetonitrile can act as an internal nitrogen source, streamlining the reaction.
Diagram 1: Proposed Reaction Pathway for Imidazole Synthesis
Caption: A logical workflow for the synthesis of N-ethyl substituted imidazoles.
Experimental Protocol: Synthesis of 1-Ethyl-2,4-disubstituted Imidazoles
This protocol is a generalized procedure based on established methods for imidazole synthesis from nitriles and aldehydes.[2][3] Optimization will be necessary for specific substrates.
Materials:
-
2-(Ethylamino)acetonitrile
-
Aryl or alkyl aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(ethylamino)acetonitrile (1.0 eq) and the chosen aldehyde (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add ammonium acetate (2.0-3.0 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a suitable base (e.g., aqueous sodium bicarbonate) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-ethyl substituted imidazole.
Expanding Horizons: Synthesis of Substituted Triazoles
The 1,2,3-triazole and 1,2,4-triazole moieties are prominent in medicinal chemistry, known for their roles in bioisosteric replacement and as key components of various therapeutic agents.[4][5] 2-(Ethylamino)acetonitrile can serve as a valuable precursor for N-ethyl substituted triazoles through various synthetic strategies.
The "Click" Chemistry Approach: Azide-Acetonitrile Cycloaddition
A powerful and atom-economical approach to 5-amino-1,2,3-triazoles involves the [3+2] cycloaddition of azides and acetonitriles.[6] This "click" reaction offers high regioselectivity and typically proceeds under mild conditions.
Diagram 2: Azide-Acetonitrile Cycloaddition for Triazole Synthesis
Caption: A streamlined workflow for the synthesis of 5-amino-1,2,3-triazoles.
Experimental Protocol: Base-Catalyzed Synthesis of 5-Amino-1,2,3-triazoles
This protocol is adapted from established methods for azide-acetonitrile cycloadditions.[6]
Materials:
-
2-(Ethylamino)acetonitrile
-
Aryl or alkyl azide (e.g., phenyl azide)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 2-(ethylamino)acetonitrile (1.2 eq), the desired azide (1.0 eq), and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMSO as the solvent.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired 5-amino-1,2,3-triazole.
Multicomponent Reactions: A Strategy for Rapid Library Synthesis
Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the synthesis of complex molecules in a single step from three or more starting materials.[7] The bifunctional nature of 2-(ethylamino)acetonitrile makes it an ideal candidate for participation in MCRs to generate libraries of structurally diverse compounds.
The Strecker Reaction and Beyond
The classical Strecker synthesis involves the reaction of an aldehyde or ketone with an amine and a cyanide source to form an α-aminonitrile.[8] 2-(Ethylamino)acetonitrile can be viewed as a pre-formed Strecker product, which can then undergo further transformations. For instance, it can react with aldehydes and other nucleophiles in a sequential one-pot process to build complex heterocyclic systems.
Diagram 3: Conceptual Framework for MCRs involving 2-(Ethylamino)acetonitrile
Caption: A simplified representation of a multicomponent reaction strategy.
Safety Considerations
As with all nitriles, 2-(ethylamino)acetonitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Acetonitrile and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[9] It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion and Future Outlook
2-(Ethylamino)acetonitrile represents a versatile and cost-effective building block with significant potential in modern drug discovery. Its ability to serve as a precursor for a wide range of N-ethyl substituted imidazoles and triazoles, coupled with its suitability for multicomponent reactions, makes it an attractive tool for generating novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this valuable, yet underutilized, reagent. As the demand for new therapeutic agents continues to grow, the strategic application of such foundational building blocks will be paramount in accelerating the discovery of the next generation of medicines.
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- Kumar, A., & Singh, A. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Heterocyclic Chemistry, 50(4), 893-898.
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ChemComplex. (2023). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (Ethylamino)acetonitrile as a Versatile C2 Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of α-Aminonitriles
In the landscape of synthetic chemistry, the pursuit of efficient and modular routes to complex molecules is paramount. α-Aminonitriles, a class of compounds featuring an amino group and a nitrile on the same carbon atom, represent a cornerstone of this endeavor. Among them, (ethylamino)acetonitrile stands out as a particularly versatile and powerful C2 building block. Its unique bifunctional nature—a nucleophilic secondary amine and an electrophilic, transformable nitrile group—provides a gateway to a diverse array of molecular architectures, from fundamental amino acids to complex heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries.[1][2]
This guide provides an in-depth exploration of (ethylamino)acetonitrile's utility. We move beyond simple reaction schemes to explain the underlying principles of its reactivity and offer detailed, field-proven protocols for its application. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically incorporate this synthon into their synthetic programs.
Physicochemical Properties & Critical Safety Protocols
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂ | [3] |
| Molecular Weight | 84.12 g/mol | [3] |
| Appearance | Liquid (Typical) | |
| Boiling Point | 61-63°C at 14 mmHg (for diethyl homolog) | |
| Solubility | Soluble in many organic solvents. |
Critical Safety & Handling Information: (Ethylamino)acetonitrile, like other α-aminonitriles and cyanide-related compounds, must be handled with extreme caution.
-
Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can be metabolized to release cyanide, a potent toxin.
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[4][5]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[8][5] Contact with acid can liberate highly toxic hydrogen cyanide (HCN) gas.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for cyanide-containing compounds.[6][4]
Core Reactivity and Mechanistic Considerations
The synthetic utility of (ethylamino)acetonitrile is rooted in the dual reactivity of its functional groups. Understanding these pathways is key to designing novel transformations.
Caption: Core reactivity pathways of (ethylamino)acetonitrile.
-
N-Nucleophilicity: The secondary amine is a potent nucleophile, readily participating in alkylation, acylation, and condensation reactions. This is the primary pathway for incorporating the ethylaminoethyl fragment into larger molecules and for initiating cyclization reactions to form heterocycles.
-
Nitrile Group Transformations: The nitrile carbon is electrophilic and susceptible to attack by nucleophiles. It can be hydrolyzed to a carboxylic acid (a route to N-substituted amino acids), reduced to a primary amine (forming a diamine), or attacked by organometallic reagents like Grignards to yield ketones after hydrolysis. The nitrile group is a cornerstone of heterocyclic synthesis, where it can act as an electrophile or participate in cycloaddition reactions.[9][10]
-
α-Carbon Acidity: The protons on the carbon adjacent to the nitrile group are weakly acidic and can be removed by a strong base. The resulting carbanion can then be alkylated, providing a route to more complex α-aminonitriles.
Application & Protocol: Synthesis of Creatine Analogs
(Ethylamino)acetonitrile is an excellent precursor for the synthesis of N-ethylglycine, a key intermediate for producing N-ethylated creatine analogs. Creatine and its derivatives are vital in cellular energy metabolism and are of significant interest in sports nutrition and therapeutic research.[11][12] The following protocol outlines a two-step synthesis of creatine monohydrate, adapted from patented industrial processes, which can be modified for ethyl-substituted analogs.[13][14]
Protocol 1: Two-Step Synthesis of N-Ethyl-Creatine
This protocol first involves the hydrolysis of (ethylamino)acetonitrile to sodium N-ethylglycinate, followed by a condensation reaction with cyanamide.
Step A: Hydrolysis to Sodium N-Ethylglycinate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (ethylamino)acetonitrile (1.0 eq).
-
Reagent Addition: Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 eq). Causality: The use of a stoichiometric excess of strong base is crucial to drive the hydrolysis of the nitrile to the carboxylate salt and to neutralize the resulting ammonia, preventing side reactions.
-
Reaction: Heat the mixture to 60-80°C and stir vigorously for 2-6 hours.[13][14] Causality: The elevated temperature is necessary to overcome the activation energy for nitrile hydrolysis. The reaction time should be optimized by monitoring the disappearance of the starting material by TLC or GC-MS.
-
Monitoring: The reaction can be monitored by the cessation of ammonia evolution (use wet pH paper at the top of the condenser) and by analytical techniques.
-
Result: The resulting aqueous solution of sodium N-ethylglycinate is typically used directly in the next step without purification.
Step B: Condensation with Cyanamide to form N-Ethyl-Creatine
-
pH Adjustment: Cool the sodium N-ethylglycinate solution from Step A to room temperature. Carefully adjust the pH of the solution to between 9 and 11 using a suitable acid (e.g., HCl). Causality: Maintaining a basic but not excessively high pH is critical. The amino group of N-ethylglycine must be sufficiently nucleophilic to attack the cyanamide, but a very high pH could lead to unwanted side reactions of the cyanamide.
-
Reagent Addition: To the pH-adjusted solution, add an aqueous solution of cyanamide (H₂NCN) (1.1 eq). Caution: Cyanamide is a toxic and reactive compound. Handle with care.
-
Reaction: Heat the reaction mixture to 50-90°C and stir for 1-6 hours.[14] Causality: This condensation reaction forms the guanidinium group of the creatine analog. The temperature and time are key parameters affecting yield and purity.
-
Crystallization & Isolation: After the reaction is complete, slowly cool the mixture to 0-5°C in an ice bath. The N-ethyl-creatine product will crystallize from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual salts and unreacted starting materials. The product can be further purified by recrystallization from hot water to yield the final, high-purity N-ethyl-creatine.[12]
Application & Protocol: Synthesis of N-Substituted Pyrimidines
The ability of (ethylamino)acetonitrile to act as a nitrogen-containing building block is powerfully demonstrated in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals.[15] This protocol details a general approach for synthesizing a substituted aminopyrimidine.
Caption: Experimental workflow for pyrimidine synthesis.
Protocol 2: Base-Catalyzed Cyclocondensation for Pyrimidine Synthesis
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add a solution of sodium ethoxide (NaOEt) (2.1 eq) in anhydrous ethanol. Causality: Anhydrous conditions are essential to prevent side reactions. Sodium ethoxide acts as a strong base to deprotonate the active methylene compound and catalyze the condensation.
-
Reagent Addition: To the stirred base solution, add a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 eq) dropwise at room temperature. Stir for 30 minutes.
-
Addition of Building Block: Add (ethylamino)acetonitrile (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-12 hours. Causality: The reflux temperature provides the necessary energy for the sequential condensation and cyclization steps. The reaction involves the formation of an enamine intermediate, followed by nucleophilic attack of the ethylamino group onto a carbonyl, and subsequent dehydration and tautomerization to form the aromatic pyrimidine ring.
-
Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and neutralize carefully with a dilute acid (e.g., 1M HCl). Reduce the solvent volume using a rotary evaporator.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired substituted pyrimidine.
Conclusion
(Ethylamino)acetonitrile is more than a simple chemical reagent; it is a strategic synthon that enables rapid and efficient access to molecular complexity. Its predictable reactivity, combined with its capacity to introduce the valuable ethylamino-C2-nitrile fragment, makes it an indispensable tool in modern synthesis. From creating analogs of biologically crucial molecules like creatine to constructing the heterocyclic cores of next-generation pharmaceuticals, its applications are broad and impactful. By understanding the principles behind its reactivity and applying robust, optimized protocols, researchers can fully harness the synthetic power of this versatile building block.
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Application Notes & Protocols: (Ethylamino)acetonitrile in Heterocyclic Synthesis
Introduction: The Versatility of a Compact Synthon
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficient construction of heterocyclic scaffolds is paramount. (Ethylamino)acetonitrile, also known as N-ethylglycinonitrile, emerges as a highly valuable and versatile bifunctional building block.[1] Its structure, featuring a secondary amine, a nitrile group, and an adjacent reactive α-methylene group, offers multiple points for chemical modification. This unique combination allows it to serve as a potent precursor in a variety of cyclization and multicomponent reactions (MCRs), enabling the streamlined synthesis of diverse and complex heterocyclic systems such as substituted pyrimidines, thiophenes, and pyrazoles.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of its core reactivity, field-proven protocols for key transformations, and essential safety information.
Physicochemical Properties & Safety Imperatives
A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe laboratory protocol.
Table 1: Physicochemical Data for (Ethylamino)acetonitrile
| Property | Value |
| CAS Number | 628-87-5 |
| Molecular Formula | C₄H₈N₂ |
| Molecular Weight | 84.12 g/mol [5] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 78-80 °C (15 mmHg) |
| Density | 0.89 g/cm³ |
Hazard Identification and Safe Handling
(Ethylamino)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[6] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Handling: Avoid direct contact with skin and eyes.[6] Use only in a well-ventilated area.[7] Prevent the generation of aerosols. In case of spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep the container tightly closed.[6]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[6]
-
Core Reactivity and Mechanistic Principles
The synthetic utility of (ethylamino)acetonitrile is rooted in the distinct reactivity of its functional groups.
-
The α-Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic. In the presence of a base, this position can be deprotonated to form a resonance-stabilized carbanion. This nucleophilic species is central to many C-C bond-forming reactions.[8]
-
The Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack. It is a key participant in cyclization reactions, such as the Thorpe-Ziegler reaction, where it is attacked by an intramolecular carbanion.[8][9]
-
The Secondary Amine: The ethylamino group can act as a nucleophile or a base, depending on the reaction conditions. It often becomes one of the heteroatoms incorporated into the final heterocyclic ring.[1]
This multifunctionality allows for the design of elegant one-pot syntheses and multicomponent reactions, which are highly valued for their efficiency and atom economy.[3][10]
Experimental Protocols and Applications
The following protocols are detailed examples of how (ethylamino)acetonitrile can be employed to synthesize important heterocyclic cores.
Protocol 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are prevalent scaffolds in medicinal chemistry.[11][12] The reaction condenses a ketone, an active methylene nitrile (like (ethylamino)acetonitrile, after initial transformation), and elemental sulfur in the presence of a base.[13][14]
Reaction Principle: This protocol first involves a Knoevenagel condensation between an aldehyde and (ethylamino)acetonitrile to form an α,β-unsaturated nitrile. This intermediate then undergoes a Gewald reaction with elemental sulfur and a base to yield the target 2-aminothiophene.
Step-by-Step Methodology:
-
Reagents & Equipment:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
(Ethylamino)acetonitrile (10 mmol, 0.84 g)
-
Elemental Sulfur (S₈, 10 mmol, 0.32 g)
-
Morpholine (catalyst, 2 mmol, 0.17 mL)
-
Ethanol (solvent, 25 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, reflux condenser, heating mantle.
-
-
Procedure: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), (ethylamino)acetonitrile (10 mmol), and ethanol (25 mL). b. Add morpholine (2 mmol) to the mixture. c. Stir the reaction mixture at room temperature for 30 minutes. The formation of the Knoevenagel condensation product can be monitored by Thin Layer Chromatography (TLC). d. Add elemental sulfur (10 mmol) to the flask. e. Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. f. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed. g. After completion, cool the reaction mixture to room temperature. A solid product often precipitates. h. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes. i. Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. j. Dry the crude product in a vacuum oven. Recrystallize from ethanol or an ethanol/water mixture to obtain the purified 2-aminothiophene derivative.
Mechanism Overview:
Caption: Workflow for Gewald 2-aminothiophene synthesis.
Protocol 2: Synthesis of Substituted Pyrimidines
Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core of nucleobases and numerous pharmaceuticals.[15][16] (Ethylamino)acetonitrile can serve as a key N-C-C fragment that condenses with an amidine source to construct the pyrimidine ring.[17]
Reaction Principle: This protocol describes a three-component reaction between an α,β-unsaturated ketone (chalcone), (ethylamino)acetonitrile, and guanidine hydrochloride to form a highly substituted aminopyrimidine.
Step-by-Step Methodology:
-
Reagents & Equipment:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one, 5 mmol)
-
(Ethylamino)acetonitrile (5 mmol, 0.42 g)
-
Guanidine hydrochloride (5.5 mmol, 0.53 g)
-
Sodium ethoxide (NaOEt) solution (21% in ethanol, ~1.8 mL, 5.5 mmol)
-
Anhydrous Ethanol (solvent, 30 mL)
-
Round-bottom flask (100 mL), magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar).
-
-
Procedure: a. Set up a 100 mL round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere. b. Add the chalcone (5 mmol), (ethylamino)acetonitrile (5 mmol), guanidine hydrochloride (5.5 mmol), and anhydrous ethanol (30 mL) to the flask. c. With stirring, carefully add the sodium ethoxide solution dropwise at room temperature. d. Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC. e. Upon completion, cool the mixture to room temperature and neutralize carefully with dilute HCl (e.g., 1M) to pH ~7. f. Reduce the solvent volume in vacuo. g. Add water (30 mL) to the residue, which should induce precipitation of the crude product. h. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. i. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like isopropanol.
Mechanism Overview:
Caption: Key steps in the multicomponent synthesis of pyrimidines.
Troubleshooting
Table 2: Common Issues and Solutions in Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or base. 2. Insufficient reaction time or temperature. 3. Poor quality starting materials. | 1. Use freshly prepared base solution (e.g., NaOEt). 2. Increase reflux time and monitor carefully by TLC. 3. Purify starting materials; ensure chalcones or aldehydes are pure. |
| Formation of Multiple Side Products | 1. Reaction temperature too high. 2. Incorrect stoichiometry. 3. Side reactions like self-condensation. | 1. Lower the reaction temperature; control heating carefully. 2. Re-verify calculations and accurately weigh all reagents. 3. Add reagents in a specific order as per the protocol; consider slow addition of the base. |
| Difficulty in Product Isolation | 1. Product is soluble in the work-up solvent. 2. Formation of an oil instead of a solid. | 1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM). 2. Try triturating the oil with a non-polar solvent (e.g., hexane, pentane) to induce solidification. |
Conclusion
(Ethylamino)acetonitrile stands out as an efficient and adaptable reagent for the synthesis of a wide array of nitrogen-containing heterocycles. Its bifunctional nature is well-suited for multicomponent strategies, which align with the principles of green chemistry by minimizing steps and waste.[18] The protocols detailed herein for the synthesis of substituted thiophenes and pyrimidines provide a solid foundation for researchers. By understanding the core reactivity and adhering to safe handling practices, scientists can effectively leverage this powerful building block to accelerate the discovery and development of novel chemical entities.
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Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews, 29(5), 359-373. Available at: [Link]
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Various Authors. (n.d.). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Available at: [Link]
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Shaikh, et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
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Mironov, M. A. (Ed.). (2014). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
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Al-Ostath, A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Palestine. Available at: [Link]
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Singh, P., & Kumar, A. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). Available at: [Link]
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Vitale, P., et al. (2013). Synthesis of fully substituted pyrimidines. The Journal of Organic Chemistry, 78(7), 3457-63. Available at: [Link]
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Wikipedia. (n.d.). Thorpe reaction. Available at: [Link]
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Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Sabat, M., et al. (2018). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Available at: [Link]
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Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile. Available at: [Link]
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Nerkar, A. U. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]
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Nikzat, S., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. National Institutes of Health (NIH). Available at: [Link]
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Mironov, M. A. (Ed.). (2014). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. Available at: [Link]
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L.S. College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]
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Fadda, A. A., et al. (2014). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. International Journal of Advanced Research. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health (NIH). Available at: [Link]
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Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Available at: [Link]
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Iacob, A., et al. (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ibrahim, H. S., & Alwan, S. M. (2023). Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
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Application Notes and Protocols: (Ethylamino)acetonitrile in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of (Ethylamino)acetonitrile
In the landscape of modern medicinal chemistry, the efficiency of drug synthesis is paramount. The selection of versatile, reactive, and strategically functionalized building blocks can dramatically accelerate the discovery and development of new active pharmaceutical ingredients (APIs). (Ethylamino)acetonitrile, a member of the α-aminonitrile family, represents such a building block. Its structure, featuring a secondary amine and a nitrile group on adjacent carbons, offers two distinct points of reactivity. This bifunctional nature makes it an exceptionally useful synthon for creating more complex pharmaceutical intermediates, particularly N-substituted diamines and nitrogen-containing heterocyclic compounds, which are foundational scaffolds in a vast number of marketed drugs.[1][2]
This guide provides an in-depth exploration of the synthesis and application of (ethylamino)acetonitrile, grounded in established chemical principles and field-proven methodologies. We will detail not only the synthetic protocols but also the causality behind the procedural choices, empowering researchers to adapt and innovate in their own drug development programs.
Caption: Structure and key reactive sites of (Ethylamino)acetonitrile.
PART 1: Synthesis via the Strecker Reaction
The most direct and fundamental method for preparing α-aminonitriles is the Strecker synthesis, first described by Adolph Strecker in 1850.[3] This reaction is a three-component condensation of an aldehyde (or ketone), an amine, and a cyanide source.[4][5] For the synthesis of (ethylamino)acetonitrile, the reactants are acetaldehyde, ethylamine, and a cyanide salt (e.g., KCN or NaCN).[6]
Mechanistic Insight
The causality of the Strecker reaction lies in a stepwise process of iminium ion formation and subsequent nucleophilic attack.[3][5]
-
Iminium Formation: Ethylamine first acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. This is followed by dehydration to form an electrophilic N-ethyl-ethaniminium ion. This step is often facilitated by a mildly acidic medium, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to attack.[5]
-
Cyanide Addition: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the iminium ion. This step forms the stable C-C bond, resulting in the final α-aminonitrile product.[3]
The choice of a cyanide source is critical. While hydrogen cyanide (HCN) can be used, it is highly toxic and volatile. Safer alternatives like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) are preferred in modern laboratory settings, though they still require extreme caution.[7]
Caption: Simplified mechanism of the Strecker synthesis for (ethylamino)acetonitrile.
Field-Proven Laboratory Protocol
This protocol describes a general, adaptable procedure for the synthesis of (ethylamino)acetonitrile.
Objective: To synthesize 2-(ethylamino)acetonitrile from acetaldehyde, ethylamine, and potassium cyanide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Acetaldehyde | 44.05 | 4.41 g (5.6 mL) | 100 |
| Ethylamine (70% in H₂O) | 45.08 | 7.1 mL | 110 |
| Potassium Cyanide (KCN) | 65.12 | 6.84 g | 105 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Instrumentation: 250 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (7.1 mL, 110 mmol) in 100 mL of methanol. Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Causality: Starting with the amine solution and cooling it prepares the system for the exothermic addition of the aldehyde and helps control the reaction rate, minimizing side reactions.
-
-
Aldehyde Addition: Add acetaldehyde (5.6 mL, 100 mmol) dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 10 °C. Stir the mixture for 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the hemiaminal and subsequent iminium ion.
-
Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (6.84 g, 105 mmol) in a minimal amount of water (approx. 15 mL). CRITICAL SAFETY NOTE: KCN is highly toxic. Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[7] Add the KCN solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0-5 °C.
-
Causality: The slow, cold addition of the cyanide source is crucial for safety and selectivity, preventing uncontrolled reaction and potential polymerization.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol. To the remaining aqueous residue, add 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic (bottom) layer.
-
Purification: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude (ethylamino)acetonitrile.
-
Final Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography on silica gel.
PART 2: Core Applications in Pharmaceutical Intermediate Synthesis
The synthetic power of (ethylamino)acetonitrile stems from the orthogonal reactivity of its two functional groups. The nitrile can be transformed into a primary amine or a carboxylic acid, while the secondary amine remains available for further functionalization.
Application 1: Precursor to N-Ethyl-1,2-Diamine Derivatives
Reduction of the nitrile group provides a straightforward route to 1,2-diamines, which are key structural motifs in many pharmaceutical agents, including antihistamines and antibacterial drugs.[8]
-
Transformation: The nitrile group (C≡N) is reduced to a primary amine (-CH₂-NH₂).
-
Common Reagents: This reduction can be achieved using various reagents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (THF, diethyl ether) or through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] The electrochemical reduction of nitriles is also an emerging green alternative.[9][10]
-
Significance: This transformation converts (ethylamino)acetonitrile into N-ethyl-1,2-ethanediamine, a valuable intermediate for further elaboration.
Caption: Conversion of (ethylamino)acetonitrile to a 1,2-diamine via nitrile reduction.
Application 2: Synthon for Heterocyclic Compounds
Heterocyclic scaffolds are present in over 85% of all biologically active molecules.[1] (Ethylamino)acetonitrile is an ideal starting material for constructing N-ethyl substituted nitrogen-containing heterocycles.[11][12]
-
Transformation: The molecule can act as a "C2-N" synthon. The two carbons and the ethylamine nitrogen can be incorporated into a ring system.
-
Example Reaction (Conceptual): Condensation with a 1,3-dicarbonyl compound could lead to the formation of substituted pyrimidines or pyridines after cyclization and aromatization, where the nitrile group participates in the ring-closing step.
-
Significance: This provides a direct route to libraries of N-substituted heterocyclic compounds, allowing medicinal chemists to explore structure-activity relationships (SAR) around a core scaffold. The ethyl group can modulate properties like solubility, metabolic stability, and target binding affinity.
PART 3: Safety, Handling, and Storage
Working with α-aminonitriles and the reagents used to synthesize them requires strict adherence to safety protocols. The primary hazards are associated with the high toxicity of cyanide sources and the potential toxicity of the aminonitrile product itself.[7][13]
Hazard Identification & Personal Protective Equipment (PPE)
-
Cyanide Salts (KCN, NaCN): Acutely toxic if ingested, inhaled, or absorbed through the skin. Contact with acid releases highly toxic hydrogen cyanide gas.
-
α-Aminonitriles: Should be treated as toxic. Their stability can vary, and some may be capable of releasing cyanide under certain conditions.
-
Required PPE: Always work in a certified chemical fume hood.[14] Wear chemical splash goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.[15] Ensure an emergency eyewash station and safety shower are immediately accessible.[13]
Handling and Storage Procedures
-
Ventilation: All manipulations of cyanide salts and α-aminonitriles must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[14][15]
-
Incompatible Materials: Store cyanides and aminonitriles away from acids, strong oxidizing agents, and water.[16]
-
Storage: Keep containers tightly closed in a cool, dry, and well-ventilated area designated for toxic chemicals.
-
Waste Disposal: All cyanide-containing waste, both solid and liquid, must be segregated into a dedicated, clearly labeled hazardous waste container. Quench any residual reactive cyanide with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions as per institutional safety guidelines before disposal.
Conclusion
(Ethylamino)acetonitrile, as a representative of the α-aminonitrile class, is a potent and versatile building block for pharmaceutical synthesis. Its value is derived from its straightforward preparation via the Strecker synthesis and the divergent synthetic pathways enabled by its bifunctional nature. By leveraging the reactivity of the amine and nitrile groups, researchers can efficiently generate libraries of complex diamines and N-substituted heterocyclic intermediates, accelerating the journey from initial concept to potential drug candidate. Mastery of its synthesis and application, coupled with an unwavering commitment to safety, makes (ethylamino)acetonitrile a strategic tool in the modern drug discovery arsenal.
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Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]
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The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Bentham Science. Available at: [Link]
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Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
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Electrochemical reduction of acetonitrile to ethylamine. Nature Communications. Available at: [Link]
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Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. Available at: [Link]
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Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. ARKIVOC. Available at: [Link]
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Electrochemical reduction of acetonitrile to ethylamine. PubMed. Available at: [Link]
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Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. ResearchGate. Available at: [Link]
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Strecker Synthesis. Master Organic Chemistry. Available at: [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. BenchSci. Available at: [Link]
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Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]
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Electroreduction of acetonitrile to ethylamine by thin carbon-coated copper catalysts with rich active interphases. Royal Society of Chemistry. Available at: [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ResearchGate. Available at: [Link]
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Acetonitrile in the Pharmaceutical Industry. Lab Alley. Available at: [Link]
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Application Notes & Protocols: Amine-Based Reagents for the Derivatization of Carbonyl Compounds
A Senior Application Scientist's Guide for Researchers in Analytical Chemistry and Drug Development
Preamble: On the Topic of (Ethylamino)acetonitrile
The query for "(ethylamino)acetonitrile" as a derivatization reagent points toward a specific chemical structure (CH₃CH₂NHCH₂CN). While this compound is not established in the scientific literature as a common standalone derivatization reagent, the functional groups it contains—a secondary amine and a nitrile—are central to the principles of chemical derivatization. The structure itself suggests the product of a Strecker synthesis involving ethylamine, formaldehyde, and cyanide.
This guide, therefore, addresses the core chemical principle suggested by the query: the reaction of an amine with a carbonyl compound. This is a cornerstone technique in analytical chemistry used to enhance the detectability and chromatographic performance of aldehydes and ketones. To provide a robust, field-proven, and scientifically grounded protocol, we will focus on the most widely adopted and validated model for this reaction class: the derivatization of carbonyls using 2,4-dinitrophenylhydrazine (DNPH). The principles, protocols, and insights detailed herein are broadly applicable to other amine-based derivatization strategies.
The Strategic Imperative of Derivatization in Modern Analysis
In analytical sciences, particularly for liquid chromatography-mass spectrometry (LC-MS), not all molecules are created equal. Many critical analytes, including low-molecular-weight aldehydes and ketones, present significant challenges due to their inherent properties:
-
Poor Ionization Efficiency: Lacking easily ionizable functional groups, these compounds yield low signal intensity in mass spectrometry.[1][2]
-
Lack of a Chromophore: Many simple carbonyls do not absorb light in the UV-Visible spectrum, rendering them invisible to common HPLC detectors.[3]
-
High Volatility and Polarity: These characteristics can lead to poor retention and peak shape in reversed-phase chromatography.[3]
Chemical derivatization is the strategic modification of an analyte to overcome these limitations.[2][4] By converting the target molecule into a derivative, we can introduce properties favorable for analysis, such as a UV-absorbing or fluorescent tag, a readily ionizable moiety, or increased hydrophobicity for better chromatographic retention.[1][4][5]
The Chemistry of Carbonyl Derivatization: Nucleophilic Addition
The reactivity of the carbonyl group (C=O) is dominated by the electrophilicity of the carbonyl carbon. Aldehydes and ketones readily undergo nucleophilic addition reactions.[6][7] Primary and secondary amines, acting as nucleophiles, react with carbonyls to form imines (also known as Schiff bases) and enamines, respectively.[8]
The reaction with hydrazine-based reagents like DNPH is a specific and highly efficient example of this principle. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the acid-catalyzed elimination of water to form a stable hydrazone.[8][9]
Caption: Mechanism of carbonyl derivatization with a hydrazine reagent.
This reaction is highly effective because the resulting DNPH-hydrazone is a stable, non-volatile compound that possesses a strong chromophore (the dinitrophenyl group), making it easily detectable by UV-Vis spectrophotometry at approximately 360 nm.[10][11]
Application Protocol: Quantification of Formaldehyde in Aqueous Media
This protocol provides a validated method for determining the concentration of formaldehyde, a common and regulated aldehyde, in aqueous samples. The methodology is adapted from standard environmental testing protocols such as EPA Method 8315A.[10]
Principle
Aqueous formaldehyde reacts with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other components by reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified using a UV detector.
Materials and Reagents
| Item | Specification | Rationale / Comment |
| Solvents | ||
| Acetonitrile (ACN) | HPLC Grade, UV cutoff < 190 nm | Used for reagent prep, sample elution, and as the mobile phase. Must be free of carbonyl impurities.[11] |
| Water | HPLC Grade / Type I Ultrapure | Used for mobile phase preparation. |
| Reagents | ||
| 2,4-Dinitrophenylhydrazine | ACS Reagent Grade, ~30% water for stability | The derivatizing agent. Handle with care as it is potentially explosive when dry. |
| Phosphoric Acid (H₃PO₄) | ACS Reagent Grade, Concentrated (85%) | Used to acidify the DNPH solution to catalyze the derivatization reaction. |
| Standards | ||
| Formaldehyde Standard | Certified solution, e.g., 1000 µg/mL in water | For preparation of calibration curve. |
| DNPH-Formaldehyde | Certified standard of the derivative (optional) | For confirming retention time and spectral properties. |
Instrumentation
-
HPLC System: Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS).
Step-by-Step Experimental Protocol
1. Preparation of Reagents
-
DNPH Derivatizing Solution (0.2% w/v):
-
Caution: Perform in a fume hood. Wear appropriate PPE.
-
Carefully weigh approximately 200 mg of DNPH into a 100 mL amber glass volumetric flask.
-
Add ~80 mL of HPLC-grade acetonitrile.
-
Slowly add 0.5 mL of concentrated phosphoric acid.
-
Sonicate for 10-15 minutes until the DNPH is fully dissolved.
-
Bring to volume with acetonitrile. This solution is stable for approximately one month when stored at 4°C in the dark.
-
-
Mobile Phase:
-
Solvent A: HPLC Grade Water
-
Solvent B: HPLC Grade Acetonitrile
-
Degas both solvents by sparging with helium or using an inline degasser.[11]
-
2. Preparation of Calibration Standards
-
Primary Stock (e.g., 10 µg/mL Formaldehyde): Dilute the certified 1000 µg/mL formaldehyde standard 1:100 in HPLC grade water.
-
Working Standards: Create a series of at least five calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serially diluting the primary stock in HPLC grade water.
-
Derivatization of Standards:
-
For each standard, mix 5.0 mL of the standard with 5.0 mL of the DNPH Derivatizing Solution in a sealed vial.
-
Also prepare a "reagent blank" using 5.0 mL of HPLC water instead of a standard.
-
Allow the reaction to proceed for at least 60 minutes at room temperature, protected from light.
-
3. Sample Preparation and Derivatization
-
Collect the aqueous sample. If it contains particulate matter, filter it through a 0.45 µm syringe filter.
-
In a sealed vial, mix 5.0 mL of the sample with 5.0 mL of the DNPH Derivatizing Solution.
-
Allow the reaction to proceed under the same conditions as the standards (60 minutes, room temperature, dark).
4. HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Gradient Program:
| Time (min) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
5. Data Analysis
-
Integrate the peak corresponding to the formaldehyde-DNPH derivative in the chromatograms for the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the known concentration of the derivatized standards.
-
Perform a linear regression on the calibration data (R² should be >0.995).
-
Use the regression equation to calculate the concentration of formaldehyde in the derivatized samples. Remember to account for the initial 1:1 dilution during the derivatization step.
Caption: Experimental workflow for carbonyl analysis via DNPH derivatization.
Safety and Handling
Chemical derivatization involves hazardous substances that require strict safety protocols.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[12][13][14] Always handle in a chemical fume hood and wear nitrile gloves, safety glasses, and a lab coat.[13][15]
-
2,4-Dinitrophenylhydrazine (DNPH): Can be explosive when dry. It is typically supplied wetted with water to mitigate this risk. It is also toxic and a skin sensitizer. Avoid creating dust.
-
Formaldehyde: A known human carcinogen and potent sensitizer. All handling of concentrated standards must be performed in a fume hood.
-
Waste Disposal: All chemical waste, especially acetonitrile-containing mobile phase and reaction mixtures, must be collected in designated hazardous waste containers for proper disposal according to institutional and local regulations.[14]
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- ResearchGate. (2025). Pathways for acetonitrile formation from ethylamine.
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- Google Patents. (Date not available). US4179462A - Process for preparing acetonitrile.
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- National Institutes of Health (NIH). (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.
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- California Air Resources Board. (2014). STANDARD OPERATING PROCEDURE FOR THE DETERMINATION OF CARBONYL COMPOUNDS IN AMBIENT AIR.
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Elucidating the Role of Amine Modifiers in Hydrophilic Interaction Liquid Chromatography (HILIC)
A Senior Application Scientist's Guide to Method Development and Mechanistic Insights
Initial Assessment: A thorough review of established chromatographic literature and application databases reveals that (ethylamino)acetonitrile is not a recognized or documented mobile phase modifier for High-Performance Liquid Chromatography (HPLC). Its specific applications and protocols in this context are therefore non-existent.
However, the query highlights a significant interest in amine-containing modifiers, which are crucial for the successful separation of polar and ionizable compounds, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC). This guide has been developed to address this underlying interest by providing a comprehensive overview and detailed protocols for the use of common and effective amine modifiers in HILIC.
As Senior Application Scientists, we recognize the importance of not just following a protocol but understanding the fundamental principles that govern separation. This guide is structured to provide both practical, step-by-step instructions and the theoretical framework necessary for robust method development and troubleshooting.
The Critical Role of Mobile Phase Modifiers in HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the retention and separation of polar compounds that are often poorly retained in reversed-phase chromatography.[1] The HILIC separation mechanism is complex, involving a combination of partitioning, adsorption, and ionic interactions.[2][3] The mobile phase in HILIC typically consists of a high percentage of a water-miscible organic solvent, most commonly acetonitrile, and a smaller amount of an aqueous buffer.[3] The aqueous component forms a water-enriched layer on the surface of the polar stationary phase, facilitating the partitioning of polar analytes.[2]
Mobile phase modifiers, particularly amines, play a pivotal role in modulating the electrostatic interactions between the analytes and the stationary phase. Bare silica stationary phases, a common choice for HILIC, possess surface silanol groups that can be deprotonated at moderate pH values, leading to a net negative charge. This can cause significant peak tailing and poor peak shape for basic, positively charged analytes due to strong ionic interactions.
Amine modifiers are added to the mobile phase to mitigate these undesirable interactions. They function in several ways:
-
Ion Suppression: By increasing the mobile phase pH, amine modifiers can suppress the ionization of basic analytes, reducing their charge and, consequently, their strong electrostatic interaction with the stationary phase.
-
Competitive Binding: Amines can compete with basic analytes for active sites (deprotonated silanols) on the stationary phase, effectively "masking" them and leading to more symmetrical peak shapes.
-
Modification of Stationary Phase Surface: Adsorption of the amine modifier onto the stationary phase can alter its surface charge and hydrophilicity, influencing the retention and selectivity of the separation.
Common Amine Modifiers and Their Applications
While (ethylamino)acetonitrile is not a standard modifier, several other amines and ammonium salts are widely used and well-characterized. The choice of modifier depends on the nature of the analytes and the desired chromatographic performance.
| Modifier | Typical Concentration | Key Applications & Considerations |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Effective for improving the peak shape of basic compounds. Can suppress MS signal. |
| Diethylamine (DEA) | 0.1 - 1.0% (v/v) | Similar to TEA, used for enhancing peak symmetry of basic analytes. |
| Ammonium Acetate | 5 - 20 mM | A volatile buffer, making it highly compatible with mass spectrometry (MS). Provides ammonium ions that can act as a counter-ion and help to shield silanol groups. |
| Ammonium Formate | 5 - 20 mM | Another MS-compatible volatile buffer with similar properties to ammonium acetate. |
Experimental Protocols
General Workflow for Method Development with Amine Modifiers
The following diagram illustrates a typical workflow for developing a HILIC method using amine modifiers.
Sources
Experimental procedure for N-alkylation with (ethylamino)acetonitrile
An In-Depth Guide to the N-Alkylation of (Ethylamino)acetonitrile: Protocols, Mechanistic Insights, and Safety Considerations
Introduction: The Strategic Importance of N-Alkylated Aminonitriles
N-substituted aminonitriles, such as derivatives of (ethylamino)acetonitrile, represent a class of highly valuable intermediates in the landscape of modern organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic secondary amine and a versatile nitrile group, makes them powerful synthons for constructing complex molecular architectures. These motifs are frequently incorporated into pharmacologically active compounds, including enzyme inhibitors and central nervous system (CNS) disorder treatments, as well as functional materials.[1]
The strategic introduction of an alkyl group onto the nitrogen atom (N-alkylation) is a critical transformation that allows for the precise tuning of a molecule's steric and electronic properties, thereby influencing its biological activity, solubility, and metabolic stability. This guide provides a detailed exploration of the experimental procedures for the N-alkylation of (ethylamino)acetonitrile, focusing on the direct alkylation approach. It offers field-proven insights into mechanistic considerations, protocol optimization, and rigorous safety practices, designed for researchers and professionals in drug development and chemical synthesis.
Mechanistic Underpinnings: Choosing the Optimal Synthetic Route
The N-alkylation of a secondary amine like (ethylamino)acetonitrile can be accomplished through several robust methodologies. The choice of method depends on the desired substituent, substrate compatibility, and scalability.
-
Direct Alkylation with Alkyl Halides (SN2 Reaction): This is the most common and direct method for introducing simple alkyl groups. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the secondary amine attacks the electrophilic carbon of an alkyl halide (or other electrophile with a suitable leaving group, such as a tosylate or mesylate).[2] A key challenge is preventing over-alkylation, where the desired tertiary amine product reacts further to form a quaternary ammonium salt.[3] This is mitigated by the careful selection of a non-nucleophilic, sterically hindered base, which serves only to neutralize the hydrohalic acid generated during the reaction, thus preventing the protonation and deactivation of the starting amine.[4]
-
Reductive Amination: A highly versatile and controlled alternative, reductive amination avoids the issue of over-alkylation.[5][6] This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the tertiary amine.[7] This method is particularly advantageous for synthesizing a diverse library of compounds from a wide range of carbonyl precursors.
-
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl groups, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[8] This cross-coupling reaction allows for the formation of C(sp²)-N bonds under relatively mild conditions, a transformation that is challenging to achieve via classical nucleophilic aromatic substitution.[9][10]
This guide will focus on the detailed protocol for the direct alkylation method due to its fundamental nature and broad applicability for synthesizing a wide range of N-alkyl derivatives.
Visualizing the SN2 Mechanism
Caption: The SN2 mechanism for N-alkylation of a secondary amine.
Part 1: Detailed Experimental Protocol for Direct N-Alkylation
This protocol provides a comprehensive, step-by-step methodology for the N-alkylation of (ethylamino)acetonitrile using an alkyl bromide as the electrophile and N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base.
Materials and Equipment
-
Reagents:
-
(Ethylamino)acetonitrile
-
Alkylating agent (e.g., 1-bromobutane)
-
N,N-Diisopropylethylamine (DIPEA), anhydrous
-
Anhydrous acetonitrile (MeCN)[11]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC visualization agent (e.g., potassium permanganate stain)
-
-
Equipment:
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Septa
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Safety and Handling Precautions
A thorough risk assessment must be conducted before beginning any experimental work.[12]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for many applications, but compatibility should be verified).[13][14]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors.[14]
-
(Ethylamino)acetonitrile: This compound is toxic. It contains a nitrile group and can release cyanide upon decomposition or metabolism. Avoid inhalation, ingestion, and skin contact.
-
Alkylating Agents: Alkyl halides are often reactive, volatile, and can be lachrymatory, toxic, and potentially mutagenic.[2] Handle with extreme care.
-
Solvents & Reagents: Acetonitrile is flammable and toxic.[11] DIPEA is a corrosive organic base. Handle all chemicals in accordance with their Safety Data Sheet (SDS).
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional and local environmental regulations.
Step-by-Step Reaction Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a dry 100 mL round-bottom flask.
-
Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or manifold.[4] This prevents moisture from entering the reaction, which could quench the base or react with the starting materials.
-
-
Addition of Reagents:
-
To the flask, add (ethylamino)acetonitrile (1.0 equiv., e.g., 5.0 mmol, 420 mg).
-
Using a syringe, add anhydrous acetonitrile (approx. 0.2 M concentration, e.g., 25 mL) to dissolve the amine. Stir until a homogeneous solution is formed.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv., e.g., 7.5 mmol, 1.31 mL). The use of a slight excess of this hindered, non-nucleophilic base ensures complete neutralization of the HBr formed without competing in the SN2 reaction.[4]
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (e.g., 1-bromobutane) (1.1 equiv., e.g., 5.5 mmol, 0.59 mL) to the stirred solution at room temperature using a syringe over 5 minutes. A slight excess of the alkylating agent helps drive the reaction to completion. A slow addition rate helps to control any potential exotherm.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. To take a TLC sample, briefly remove the septum, withdraw a small aliquot with a capillary, and quench it in a vial containing a small amount of water and ethyl acetate. Spot the organic layer on a TLC plate.
-
The reaction is complete when the starting amine spot is no longer visible by TLC (typically 2-12 hours, depending on the reactivity of the alkyl halide).
-
-
Work-up Procedure:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (e.g., 50 mL).
-
Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 30 mL). This step is crucial to remove the DIPEA hydrobromide salt and any unreacted acid.[4]
-
Wash the organic layer with brine (1 x 30 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution on a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified N-alkylated (ethylamino)acetonitrile as an oil or solid.
-
Visualizing the Experimental Workflow
Caption: Workflow for the direct N-alkylation of (ethylamino)acetonitrile.
Part 2: Characterization of the Final Product
Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods should be employed.[15]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the N-H proton signal from the starting material. New signals corresponding to the protons of the newly introduced alkyl group will appear. Protons on the carbons adjacent to the nitrogen (the ethyl and acetonitrile methylene groups) will exhibit a downfield shift due to the increased substitution on the nitrogen.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms. New signals for the added alkyl group will be visible. The characteristic signal for the nitrile carbon (C≡N) should be observed around 115-120 ppm.
-
MS (Mass Spectrometry): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) will show a molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the N-alkylated product, confirming the correct molecular weight.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides functional group information. A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch should be present around 2240-2260 cm⁻¹.[16] The N-H stretch from the secondary amine starting material (around 3300-3500 cm⁻¹) should be absent.
Data Summary: Reaction Parameter Overview
The following table summarizes typical parameters and expected outcomes for the direct N-alkylation protocol. Yields are representative and will vary based on the specific alkylating agent and reaction scale.
| Parameter | (Ethylamino)acetonitrile | Alkylating Agent (e.g., 1-Bromobutane) | Base (DIPEA) | Solvent | Temp. | Time (h) | Typical Yield (%) |
| Equivalents | 1.0 | 1.1 - 1.2 | 1.5 | -- | RT | 2 - 12 | 75 - 90 |
| Role in Reaction | Nucleophile | Electrophile | Acid Scavenger | Reaction Medium | -- | -- | -- |
References
- Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Organic Chemistry Frontiers. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. RSC Publishing, 2018.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Defense Technical Information Center (DTIC). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
- Benchchem. Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols.
-
Wikipedia. Reductive amination. Available from: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
-
Master Organic Chemistry. Reductive Amination, and How It Works. 2017. Available from: [Link]
-
Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. 2024. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
- Loba Chemie. ACETONITRILE FOR DNA SYNTHESIS Safety Data Sheet.
- Yao, R.S., et al. Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
-
ResearchGate. Synthesis, Characterization and Antibacterial Activity Study of New 𝜶-Aminonitrile Complexes with Mn(II), Co(II), Ni(II), Cu(II) and Zn(II) Metal Ions. 2025. Available from: [Link]
- Yufeng. What are the safety precautions when using organic intermediates in a laboratory?. 2025.
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). 2017. Available from: [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide.
- Yufeng. Understanding the SDS for Acetonitrile: Safe Handling Practices. 2024.
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PubMed. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. 2018. Available from: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
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Application Notes & Protocols: The Role of (Ethylamino)acetonitrile in Synthetic Chemistry
Introduction: The Strategic Importance of α-Aminonitriles
In the landscape of modern organic and medicinal chemistry, α-aminonitriles stand out as exceptionally versatile synthetic intermediates.[1] These compounds, characterized by an amino group and a nitrile moiety attached to the same carbon atom, have been pivotal building blocks for over 160 years.[1] Their significance lies in their ability to serve as direct precursors to a wide array of valuable molecules, including α-amino acids, nitrogen-containing heterocycles, and diamines.[1] (Ethylamino)acetonitrile (C₄H₈N₂), an N-substituted α-aminonitrile, exemplifies this class of compounds. While not a direct participant in a multitude of named reactions as a starting material, its primary role is defined by its formation through one of the most fundamental multicomponent reactions in organic chemistry: the Strecker synthesis. This guide elucidates the central role of (ethylamino)acetonitrile by detailing its synthesis, mechanistic underpinnings, and its subsequent transformations into molecules of significant interest to researchers in drug development and materials science.
Part 1: The Strecker Synthesis — The Definitive Route to (Ethylamino)acetonitrile
The most prominent named reaction associated with (ethylamino)acetonitrile is the one that creates it: the Strecker amino acid synthesis. First reported by Adolph Strecker in 1850, this one-pot, three-component reaction is a robust and atom-economical method for preparing α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[2][3][4] (Ethylamino)acetonitrile is the direct product of the Strecker reaction when formaldehyde, ethylamine, and a cyanide source are used as the three components.
Reaction Mechanism
The Strecker synthesis proceeds through two key stages: imine formation followed by nucleophilic cyanation.[5][6]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amine (ethylamine) on the carbonyl carbon of the aldehyde (formaldehyde). This is often facilitated by mild acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[7] A subsequent dehydration step yields a highly reactive iminium ion.
-
Nucleophilic Attack of Cyanide: The cyanide ion (from a source like KCN, NaCN, or TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[7] This step forms the stable α-aminonitrile product, in this case, (ethylamino)acetonitrile.
Caption: Mechanism of the Strecker synthesis of (ethylamino)acetonitrile.
Experimental Protocol: Synthesis of (Ethylamino)acetonitrile
This protocol describes a general procedure for the three-component Strecker reaction to synthesize an N-substituted α-aminonitrile.
Safety Precautions: This reaction involves highly toxic cyanide salts (e.g., NaCN, KCN) or trimethylsilyl cyanide (TMSCN). All operations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Ethylamine (70% in H₂O) | 45.08 | 3.22 mL | 50.0 | 1.0 |
| Formaldehyde (37% in H₂O) | 30.03 | 4.05 mL | 50.0 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 2.70 g | 55.0 | 1.1 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine solution. Cool the flask to 0 °C in an ice-water bath.
-
Aldehyde Addition: Slowly add the formaldehyde solution dropwise to the stirred ethylamine solution over 15 minutes, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to facilitate imine formation.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide in 20 mL of cold water. CAUTION: NaCN is highly toxic. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of DCM and extract the product. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (ethylamino)acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for the Strecker synthesis.
Part 2: (Ethylamino)acetonitrile as a Versatile Synthetic Intermediate
The primary role of (ethylamino)acetonitrile in named reactions is as the product of the Strecker synthesis. However, its utility is fully realized in its subsequent transformations into more complex and valuable molecules.
Application 1: Synthesis of N-Substituted Amino Acids via Nitrile Hydrolysis
The most common application of α-aminonitriles is their conversion to α-amino acids.[2][5] The hydrolysis of the nitrile group in (ethylamino)acetonitrile provides a direct route to N-ethylglycine, a non-proteinogenic amino acid used in peptide synthesis and as a building block in drug discovery.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis typically occurs under strong acidic or basic conditions. Under acidic conditions (e.g., aqueous HCl), the nitrile nitrogen is protonated, activating the carbon atom toward nucleophilic attack by water.[2] A series of proton transfers and tautomerization steps converts the nitrile into a primary amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.
Sources
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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Storage of (Ethylamino)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(Ethylamino)acetonitrile, a key intermediate in various synthetic pathways, presents a unique set of handling and storage challenges that necessitate a robust understanding of its chemical properties and potential hazards. This document serves as a comprehensive guide, offering detailed application notes and protocols to ensure the safe and effective use of this compound in a laboratory setting. By adhering to the principles of meticulous planning, rigorous execution, and thorough documentation outlined herein, researchers can mitigate risks and foster a culture of safety.
Understanding the Hazard Profile of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is crucial to recognize that the toxicity of many nitriles is associated with their metabolic conversion to cyanide in the body.[2] While specific toxicological data for (ethylamino)acetonitrile is not extensively published, it is prudent to handle it with the same precautions as other toxic nitriles.
Key Hazards:
-
Flammability: Highly flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[1]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1] Causes serious eye irritation.[1]
-
Reactivity: Can react with strong oxidizing agents, strong acids, reducing agents, and bases.[3]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C4H8N2 | Santa Cruz Biotechnology[4] |
| Molecular Weight | 84.12 g/mol | Santa Cruz Biotechnology[4] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Boiling Point | 81.3 to 82.1 °C (for Acetonitrile) | BYJU'S[5] |
| Flash Point | 42°F (for Acetonitrile) | BYJU'S[5] |
| log Pow | -0.54 (77 °F / 25 °C) | MilliporeSigma[1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary objective in handling (ethylamino)acetonitrile is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of (ethylamino)acetonitrile should be conducted within a certified chemical fume hood to control vapor inhalation.[6] The fume hood provides a physical barrier and ensures that any vapors are exhausted safely. For transfers of larger quantities, explosion-proof ventilation and equipment should be utilized.[3]
Personal Protective Equipment (PPE): Essential for Direct Handling
A comprehensive PPE ensemble is mandatory for all personnel handling (ethylamino)acetonitrile.
-
Hand Protection: Wear nitrile gloves.[6] Given that skin contact is a significant route of exposure, gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.[1] Closed-toe shoes are a standard requirement in any laboratory setting.
-
Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a respirator with an appropriate cartridge for organic vapors and nitriles should be used.[1]
Protocols for Safe Handling and Storage
Adherence to standardized protocols is paramount for the safe handling and storage of (ethylamino)acetonitrile.
General Handling Protocol
-
Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Aliquotting and Transfer: Conduct all transfers of (ethylamino)acetonitrile within the chemical fume hood. Use non-sparking tools and ground all containers and receiving equipment to prevent static discharge.[1][3]
-
Heating and Reactions: When heating reactions containing (ethylamino)acetonitrile, use a well-controlled heating mantle or oil bath. Avoid open flames.[1] Ensure that the reaction setup is secure and properly vented.
-
Post-Handling: After handling, thoroughly wash hands and any potentially contaminated skin with soap and water. Decontaminate all surfaces and equipment.
Storage Protocol
Proper storage is critical to prevent accidents and maintain the integrity of the compound.
-
Container: Store in a tightly closed, properly labeled container.[1][7]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
Segregation: Keep segregated from incompatible materials such as strong oxidizing agents, strong acids, reducing agents, and bases.[3]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Spills
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Remove all sources of ignition.[3]
-
If safe to do so, increase ventilation to the area.
-
Only personnel trained in hazardous spill response should attempt to clean up the spill.
-
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Waste Disposal
All waste containing (ethylamino)acetonitrile must be treated as hazardous waste.
-
Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.[3]
Visualizing Safe Workflow
The following diagram illustrates the key stages of safely handling (ethylamino)acetonitrile from receipt to disposal.
Caption: Workflow for the safe handling of (ethylamino)acetonitrile.
Conclusion
The responsible use of (ethylamino)acetonitrile in a research setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the information and procedures outlined in this guide into standard laboratory practice, researchers can significantly reduce the risks associated with this valuable chemical intermediate. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.
References
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University College Cork. Acetonitrile. [Link]
-
Lab Alley. (2023, June 28). Safety Data Sheet. [Link]
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Research Safety. Emergency Procedures for Incidents Involving Chemicals. [Link]
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Cole-Parmer. Material Safety Data Sheet - Acetonitrile, HPLC grade, 99.9%. [Link]
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New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetonitrile. [Link]
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GOV.UK. (2024, November 4). Acetonitrile - Incident management. [Link]
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Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
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Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. [Link]
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Pharmco Products, Inc. (2013, October 10). Safety Data Sheet: Acetonitrile. [Link]
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Chemos GmbH & Co.KG. (2024, January 24). Safety Data Sheet: acetonitrile. [Link]
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Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile. [Link]
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Airgas. (2014, October 28). Safety Data Sheet. [Link]
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Application Notes & Protocols: (Ethylamino)acetonitrile as a Versatile Synthon for Nitrogen-Containing Compounds
Introduction: The Strategic Value of α-Aminonitriles
In the landscape of organic synthesis, the pursuit of novel nitrogen-containing scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, α-aminonitriles, such as (ethylamino)acetonitrile, represent a class of exceptionally versatile and powerful synthons. Their unique electronic structure, featuring a nitrile group and an amine on the same carbon atom, allows for a diverse range of chemical transformations.
(Ethylamino)acetonitrile serves as a stable, readily accessible precursor to the otherwise transient α-amino carbanion, a synthetic equivalent known as a "masked" acyl anion or a nucleophilic glycine equivalent. This reactivity paradigm, often referred to as Umpolung (polarity inversion), enables the formation of carbon-carbon and carbon-heteroatom bonds at a position traditionally susceptible only to electrophilic attack.
This guide provides an in-depth exploration of (ethylamino)acetonitrile's synthetic utility. It moves beyond simple procedural listings to explain the underlying mechanistic principles, offering researchers the foundational knowledge required to adapt and innovate these methods for their specific molecular targets.
1.1. Core Reactivity and Safety Considerations
(Ethylamino)acetonitrile is a bifunctional molecule. The secondary amine provides a site for N-alkylation or acylation, while the α-proton is acidic enough to be removed by strong bases, unmasking the nucleophilic carbon. The nitrile group itself can undergo reduction, hydrolysis, or cycloaddition reactions.
Critical Safety Note: (Ethylamino)acetonitrile and its precursors can be hazardous. α-Aminonitriles may be toxic and can release hydrogen cyanide under acidic or basic conditions.[1] All manipulations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][3] A thorough risk assessment should precede any experimental work.[1]
The α-Amino Carbanion: An Umpolung Strategy
The primary synthetic value of (ethylamino)acetonitrile stems from the ease of deprotonation at the α-carbon. The adjacent nitrile group effectively stabilizes the resulting carbanion through resonance and inductive effects, making the α-proton significantly more acidic than a standard alkyl C-H bond.
This deprotonation inverts the typical electrophilic character of the α-carbon, transforming it into a potent nucleophile. This "umpolung" allows for the formation of a C-C bond adjacent to the nitrogen atom, a crucial step in the assembly of many complex nitrogenous molecules.[4]
Caption: Umpolung of (ethylamino)acetonitrile via deprotonation.
Key Synthetic Transformations & Protocols
This section details core applications of (ethylamino)acetonitrile, providing both mechanistic rationale and actionable laboratory protocols. The protocols are based on established methodologies for analogous α-aminonitriles and should be optimized for specific substrates.[4][5]
α-Alkylation for Strategic C-C Bond Formation
The reaction of the lithiated α-amino carbanion with alkyl halides or other electrophiles is a robust method for chain extension. This reaction is fundamental to building the carbon skeleton of target molecules.[4] The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete deprotonation without competing addition to the nitrile group.
Protocol 3.1: General Procedure for α-Alkylation
Materials:
-
(Ethylamino)acetonitrile
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Alkyl halide (e.g., benzyl bromide, iodobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Base Preparation (LDA): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Carbanion Formation: Add a solution of (ethylamino)acetonitrile (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. The causality here is to ensure the base is fully formed and cold before adding the aminonitrile, preventing side reactions. Stir for 1 hour at this temperature to ensure complete formation of the anion.
-
Alkylation: Add the alkyl halide (1.1 equivalents), either neat or as a solution in THF, dropwise to the reaction mixture. The rate of addition should be controlled to maintain the temperature below -70 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in NH₄Cl solution.
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-alkylated (ethylamino)acetonitrile.
-
Purification: The product can be purified by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale / Expertise & Experience |
| Base | LDA, n-BuLi, KHMDS | A strong, non-nucleophilic base is required to fully deprotonate the α-carbon without attacking the nitrile.[5] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic, polar solvents are needed to solvate the lithium cation and stabilize the anion. Must be rigorously dry. |
| Temperature | -78 °C | The α-amino carbanion is thermally labile; low temperatures are essential for its stability and to prevent side reactions. |
| Electrophile | Primary Alkyl Halides (I > Br > Cl) | Good S_N2 electrophiles are ideal. Hindered (secondary/tertiary) halides may lead to elimination. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source to neutralize the remaining base and anions without causing hydrolysis of the nitrile. |
Synthesis of Vicinal Diamines via Nitrile Reduction
The nitrile group of the α-alkylated product serves as a synthetic handle for further transformations. A particularly useful reaction is its reduction to a primary amine, yielding a 1,2-diamine structure, a common motif in ligands and pharmaceuticals.
Causality in Reagent Choice:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective reducing agent that readily converts nitriles to primary amines. Requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents.[6]
-
Catalytic Hydrogenation (e.g., H₂/Raney Ni, PtO₂): A "greener" alternative that often requires high pressures. It can be more selective, but catalyst poisoning can be an issue with nitrogen-containing compounds.[7]
-
Electrochemical Reduction: An emerging method that offers high selectivity for the primary amine product at ambient temperature and pressure, avoiding the formation of secondary and tertiary amine byproducts often seen in thermocatalytic routes.[7][8]
Protocol 3.2: LiAlH₄ Reduction of an α-Alkylated Aminonitrile
WARNING: Lithium aluminum hydride reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed flask, suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF under nitrogen. Cool the slurry to 0 °C in an ice bath.
-
Addition: Slowly add a solution of the α-alkylated (ethylamino)acetonitrile (1.0 equivalent) in anhydrous THF to the LiAlH₄ slurry. An exothermic reaction will occur; control the addition rate to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and produce a granular, easily filterable precipitate of aluminum salts.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting vicinal diamine can be purified by distillation or chromatography.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Ethyl amine from Acetonitrile - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of (Ethylamino)acetonitrile
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 2-(ethylamino)acetonitrile. Intended for researchers, analytical scientists, and professionals in drug development and chemical analysis, these notes detail robust protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation are presented to ensure scientific integrity and the generation of reliable, reproducible data.
Introduction and Analytical Strategy
2-(Ethylamino)acetonitrile (C₄H₈N₂, MW: 84.12) is a nitrile compound of interest in various chemical and pharmaceutical research areas.[1] Its structure, featuring a secondary amine and a nitrile group, imparts specific physicochemical properties that dictate the optimal analytical strategies for its detection. Accurate and precise measurement is critical for applications ranging from synthetic chemistry quality control to pharmacokinetic studies.
The selection of an appropriate analytical method is contingent upon the specific objective:
-
Quantification in routine analysis: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) offers a balance of simplicity, robustness, and cost-effectiveness.
-
High-sensitivity quantification and identification in complex matrices: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides superior specificity and lower detection limits.
-
Definitive structural confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the chemical structure.
This guide will present validated protocols for each of these key techniques.
Chromatographic Methods for Quantification
Chromatographic techniques are the cornerstone for the quantitative analysis of 2-(ethylamino)acetonitrile, separating it from impurities, starting materials, or matrix components before detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method: Reverse-phase HPLC (RP-HPLC) is the preferred chromatographic mode. The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. (Ethylamino)acetonitrile, being a polar molecule, will have a relatively short retention time. The separation is driven by the partitioning of the analyte between the mobile and stationary phases. Detection is achieved via UV spectrophotometry; while the molecule lacks a strong chromophore, it exhibits absorbance at low UV wavelengths (~200-220 nm).
Causality in Protocol Design:
-
Mobile Phase: A mixture of acetonitrile and water is a standard choice for RP-HPLC, offering good solvating properties and low UV cutoff.[2][3][4][5]
-
Acidification: The addition of an acid (e.g., formic or phosphoric acid) to the mobile phase is crucial. It protonates the secondary amine group on the analyte, preventing peak tailing that arises from interactions with residual silanols on the silica-based column packing. For MS-compatibility, a volatile acid like formic acid is required.[6]
-
Column Selection: A C18 column provides a versatile nonpolar stationary phase suitable for retaining and separating a wide range of small molecules.
Protocol 1: Quantitative Analysis by RP-HPLC-UV
Objective: To determine the concentration of 2-(ethylamino)acetonitrile in a sample solution.
I. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.[4]
-
Formic acid (≥98% purity).
-
0.2 µm syringe filters for sample preparation.
-
Class A volumetric glassware.
II. Experimental Workflow:
Sources
- 1. scbt.com [scbt.com]
- 2. chemicalworlds.com [chemicalworlds.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetonitrile, HPLC, LC-MS, ACS [rmreagents.com]
- 5. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]
- 6. Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Ethylamino)acetonitrile
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (ethylamino)acetonitrile. As a key intermediate in various synthetic pathways, achieving high yield and purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Strecker reaction.
Part 1: Foundational Synthesis Protocol
The Strecker synthesis is a robust and widely used method for preparing α-aminonitriles.[1][2] It involves a three-component reaction between an aldehyde (acetaldehyde), an amine (ethylamine), and a cyanide source. The reaction proceeds through the initial formation of an imine, which is then attacked by a cyanide nucleophile.[3][4]
Workflow for (Ethylamino)acetonitrile Synthesis
Caption: General workflow for the synthesis of (ethylamino)acetonitrile.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the synthesis, providing insights into root causes and actionable solutions.
Issue 1: Consistently Low Yield of (Ethylamino)acetonitrile
-
Q: My reaction yield is significantly lower than expected. What are the most common causes and how can I improve it?
A: Low yield in a Strecker synthesis is a multifaceted issue. The root cause often lies in managing the equilibria and minimizing side reactions. Here are the primary factors to investigate:
-
Inefficient Imine Formation: The initial reaction between acetaldehyde and ethylamine to form the corresponding imine is a reversible equilibrium. The water produced can drive the reaction backward.
-
Solution: While removing water can be complex in a one-pot synthesis, ensuring your reagents and solvent are as anhydrous as possible can help. The key is to "trap" the imine as it forms by having the cyanide nucleophile present.
-
-
Acetaldehyde Self-Condensation: Acetaldehyde readily undergoes an aldol condensation, especially in the presence of a base (ethylamine), to form polymeric, tar-like substances. This consumes your starting material.
-
Solution: Temperature control is critical. Maintain a low reaction temperature (0-5 °C). Add the acetaldehyde dropwise to the solution of ethylamine. This keeps the instantaneous concentration of free acetaldehyde low, minimizing self-reaction.
-
-
Retro-Strecker Reaction: The formation of the α-aminonitrile is also reversible. At elevated temperatures or under unfavorable pH conditions, the product can decompose back into the imine and a cyanide source.[5]
-
Solution: Avoid excessive heating during the reaction and work-up. Maintain the reaction temperature as low as is practical for a reasonable reaction rate.
-
-
Incorrect pH: The reaction is highly pH-dependent.
-
Solution: A slightly acidic to neutral pH (around 5-7) is often optimal.[6] This is acidic enough to catalyze imine formation by activating the aldehyde carbonyl, but not so acidic that it fully protonates the ethylamine, which would render it non-nucleophilic. If using sodium or potassium cyanide, adding a mild acid (like acetic acid) can help generate the necessary HCN in situ.[2]
-
-
Issue 2: Formation of N-Ethylglycinamide or N-Ethylglycine
-
Q: My final product is contaminated with significant amounts of what appears to be the corresponding amide and/or carboxylic acid. Why is this happening?
A: This is a classic case of nitrile hydrolysis. The cyano group is susceptible to reaction with water, especially under strong acidic or basic conditions, to first form an amide and then a carboxylic acid.[5]
-
Root Cause: Presence of excess water and/or non-neutral pH during reaction or, more commonly, during the work-up and purification stages.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water content during the reaction itself.
-
Careful Quenching: When the reaction is complete, quench it carefully. Avoid quenching with strong acids or bases. A cold, buffered solution or simply pouring the reaction mixture into cold water followed by immediate extraction is preferable.
-
Control pH during Extraction: During aqueous work-up, keep the pH in a neutral range if possible. If you are performing an acid-base extraction to purify your basic product, minimize the time the product spends in the acidic or basic aqueous layers.
-
Temperature Control: Hydrolysis rates increase with temperature. Keep all work-up steps, including extractions and washes, cold.
-
-
Issue 3: Product Loss and Difficulty During Purification
-
Q: I seem to lose a significant amount of product during the work-up and purification. What is the best way to isolate (ethylamino)acetonitrile?
A: (Ethylamino)acetonitrile is a relatively small, polar, and basic molecule, which can make extraction and purification challenging.
-
Extraction Inefficiency: Due to its polarity, the product may have some solubility in the aqueous phase, leading to losses during extraction with organic solvents.
-
Solution: Use a more polar extraction solvent like dichloromethane or perform multiple extractions (e.g., 4-5 times) with a standard solvent like ethyl acetate to ensure complete removal from the aqueous layer. Salting out the aqueous layer by adding sodium chloride can decrease the product's aqueous solubility and improve extraction efficiency.
-
-
Purification by Distillation: This is often the preferred method for purifying liquids. However, α-aminonitriles can be thermally unstable.
-
Solution: Purify the product by vacuum distillation. A lower pressure allows the distillation to occur at a much lower temperature, preventing decomposition (retro-Strecker reaction). Ensure the distillation apparatus is dry and, if possible, perform the distillation under an inert atmosphere.
-
-
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal order for adding the reagents?
-
A: It is generally best to first mix the ethylamine with the solvent, cool the solution, and then add the acetaldehyde dropwise. This allows the imine to form in a controlled manner, minimizing acetaldehyde side reactions. The cyanide source can then be added to this in situ-formed imine solution.
-
-
Q: Which cyanide source is recommended: NaCN, KCN, or TMSCN?
-
A: Sodium cyanide (NaCN) and potassium cyanide (KCN) are cost-effective and commonly used. They require mildly acidic conditions to generate the active nucleophile, HCN.[2][4] Trimethylsilyl cyanide (TMSCN) can be used in anhydrous organic solvents and sometimes results in cleaner reactions and higher yields, but it is more expensive and moisture-sensitive. For most applications, NaCN is a suitable choice.
-
-
Q: What are the critical safety precautions when performing this synthesis?
-
A: EXTREME CAUTION IS REQUIRED. Cyanide salts and their acidified solutions (which generate highly toxic hydrogen cyanide gas) are potent, fast-acting poisons.[7]
-
Fume Hood: All manipulations must be performed in a well-ventilated and certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves (check for compatibility).
-
Emergency Preparedness: An approved cyanide antidote kit must be immediately accessible, and all lab personnel must be trained in its use. Work with a buddy; never perform this reaction alone.
-
Waste Disposal: All cyanide-containing waste (liquid and solid) must be quenched before disposal. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate. Follow your institution's specific hazardous waste disposal protocols.
-
-
-
Q: How should the final (ethylamino)acetonitrile product be stored?
Part 4: Quantitative Data and Protocols
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Stoichiometry | Ethylamine: 1.0 - 1.1 eq | A slight excess of the amine can help drive the imine formation equilibrium forward. |
| Acetaldehyde: 1.0 eq | This is the limiting reagent. | |
| Sodium Cyanide: 1.0 - 1.1 eq | A slight excess ensures complete conversion of the imine intermediate. | |
| Temperature | 0 - 5 °C | Minimizes the volatile loss of acetaldehyde (BP ~21°C) and suppresses the exothermic aldol condensation side reaction. |
| Solvent | Methanol/Water or Ethanol | A protic solvent system is necessary to facilitate proton transfers in the imine formation mechanism. |
| pH | 5 - 7 | Balances the need to activate the aldehyde carbonyl (acid catalysis) without deactivating the amine nucleophile via protonation.[6] |
| Reaction Time | 2 - 6 hours | Typically sufficient for completion at low temperatures. Reaction progress should be monitored by an appropriate technique (e.g., GC, TLC). |
Experimental Protocol: Synthesis of (Ethylamino)acetonitrile
Disclaimer: This protocol is for informational purposes only and should be adapted and validated by the end-user. All steps involving cyanide must be performed with extreme caution in a chemical fume hood.
-
Vessel Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of ethylamine (1.05 eq) in methanol/water (3:1, v/v).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0 °C.
-
Acetaldehyde Addition: Add acetaldehyde (1.0 eq) to the dropping funnel. Add the acetaldehyde to the stirred ethylamine solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Imine Formation: Allow the mixture to stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, again maintaining the temperature below 5 °C.
-
Reaction: Let the reaction stir at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing cold brine and ethyl acetate.
-
Separate the layers. Extract the aqueous layer three more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain (ethylamino)acetonitrile as a clear liquid.
References
- An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Green Chemistry (RSC Publishing).
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
- Method for preparing acetonitrile.
-
Electrochemical reduction of acetonitrile to ethylamine. OSTI.GOV. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Pathways for acetonitrile formation from ethylamine. ResearchGate. [Link]
-
Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. CORE. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. ResearchGate. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
ACETONITRILE. J.T. Baker. [Link]
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Synthesis of aryliminoacetonitriles under FVT conditions or by dehydrogenation of arylaminoacetonitriles: an NMR and UV-photoele. ElectronicsAndBooks. [Link]
-
Purification of Acetonitrile. ResearchGate. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]
-
Acetonitrile. Sciencemadness Wiki. [Link]
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Expiration Dating and Stability Testing for Human Drug Products. FDA. [Link]
-
2-(isobutylaMino)acetonitrile Safety Data Sheets(SDS). lookchem. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]
-
Synthesizing and Optimizing Rutile TiO2 Nanoparticles for Magnetically Guided Drug Delivery. PubMed. [Link]
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Maximizing yield and minimizing cost in oligonucleotide synthesis with Snapdragon Chemistry. Atinary Technologies. [Link]
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Stability of Ertapenem 100 mg/mL at Room Temperature. PMC - NIH. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. EMA. [Link]
- Process for the preparation of iminodiacetonitrile.
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- 9. echemi.com [echemi.com]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Purification of Crude (Ethylamino)acetonitrile
Welcome to the technical support center for the purification of (ethylamino)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity (ethylamino)acetonitrile. As a crucial intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification hurdles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to adapt and troubleshoot your specific experimental context.
Part 1: Initial Assessment & Impurity Profiling
A successful purification strategy begins with understanding the composition of your crude material. The nature and quantity of impurities dictate the most effective purification technique.
FAQ: What are the likely impurities in my crude (ethylamino)acetonitrile and where do they come from?
The impurity profile of crude (ethylamino)acetonitrile is intrinsically linked to its synthetic route. A common method, the Strecker synthesis, involves the reaction of ethylamine, formaldehyde (or its equivalent), and a cyanide source.
Causality: Each reactant and potential side reaction is a source of specific impurities. For instance, the presence of excess ethylamine can lead to the formation of bis-substituted byproducts, while incomplete reaction or hydrolysis can leave starting materials or generate corresponding acids/amides.
Below is a table summarizing potential contaminants:
| Impurity | Potential Source | Boiling Point (°C) | Key Removal Technique |
| Ethylamine | Excess starting material | 16.6 | Fractional Distillation, Acid Wash |
| Acetonitrile | Potential solvent or byproduct[1] | 81.6[2] | Fractional Distillation |
| Water | Reaction medium, hydrolysis, atmospheric contamination | 100 | Chemical Drying, Azeotropic Distillation |
| N,N-bis(cyanomethyl)ethylamine | Reaction of product with formaldehyde and cyanide | > (Ethylamino)acetonitrile | Fractional Vacuum Distillation |
| N-Ethylglycine | Hydrolysis of the nitrile group | Decomposes | Acid-Base Extraction |
| Formaldehyde/Paraformaldehyde | Unreacted starting material | -21 (as gas) | Chemical Treatment, Distillation |
| Polymeric materials | Polymerization of formaldehyde or side reactions | High boiling residue | Distillation, Charcoal Treatment |
Part 2: Strategic Approach to Purification
Based on the likely impurity profile, a multi-step purification strategy is often necessary. The following decision tree illustrates a logical workflow for purifying crude (ethylamino)acetonitrile.
Caption: A decision workflow for selecting the appropriate purification steps.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a dark brown or black color. What causes this and how can I remove the color?
A1: Dark coloration typically indicates the presence of high-molecular-weight, often polymeric, byproducts or degradation products from the synthesis. These can arise from the self-polymerization of aldehydes (like formaldehyde) under basic conditions or other complex side reactions.
Troubleshooting Steps:
-
Decolorization with Activated Charcoal: Before distillation, stir the crude product with 1-2% (w/w) of activated charcoal for 30-60 minutes at room temperature. The charcoal adsorbs the large, chromophoric molecules.
-
Filtration: Remove the charcoal by filtering the mixture through a pad of Celite® or a similar filter aid. Do not skip this step , as residual charcoal can promote bumping and decomposition during distillation.
-
Distillation: The subsequent distillation will separate your product from the non-volatile residues that were not fully adsorbed by the charcoal.
Q2: After distillation, my product purity is still low and I see multiple peaks on the GC. What is the problem?
A2: This issue often points to the presence of impurities with boiling points close to that of (ethylamino)acetonitrile, or the formation of azeotropes. Amines, in particular, can be challenging to separate from one another by simple distillation.
Expertise & Causality: The effectiveness of distillation depends on the difference in vapor pressures of the components (governed by Raoult's Law). If impurities have similar boiling points to your product, a simple distillation apparatus will not provide sufficient separation.
Troubleshooting Steps:
-
Improve Distillation Efficiency:
-
Use a Fractionating Column: Employ a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the condenser. This increases the number of theoretical plates, enhancing separation.
-
Optimize Reflux Ratio: During distillation, collect the distillate slowly. A higher reflux ratio (more condensate returning to the column) improves separation but slows down the process.
-
-
Pre-distillation Chemical Wash (Extraction): If you suspect non-basic or acidic impurities, perform an acid-base extraction as detailed in the protocol below. This is a highly effective method to remove entire classes of impurities before the final distillation step. This technique leverages the basicity of the amine functional group for selective separation.
Q3: How do I effectively remove water from my (ethylamino)acetonitrile sample?
A3: Water can be a persistent impurity, often introduced during an aqueous workup or from atmospheric moisture. Its removal is critical, as it can interfere with subsequent reactions.
Troubleshooting Steps:
-
Bulk Drying: For significant amounts of water, first, dry the organic solution with a common drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Final Drying with a High-Potency Agent: For trace amounts of water immediately before distillation, a more rigorous drying agent is needed. Calcium hydride (CaH₂) is highly effective for drying both amines and nitriles[3][4].
-
Protocol: Add CaH₂ to the crude product in the distillation flask. You will observe hydrogen gas evolution as it reacts with water. Stir until the effervescence ceases, indicating the reaction is complete. The mixture can then be distilled directly from the CaH₂.
-
Safety Note: Calcium hydride reacts vigorously with water. Add it slowly and ensure the apparatus is vented.
-
Q4: My NMR spectrum shows non-basic impurities. Is there a better way to remove them than chromatography?
A4: Absolutely. Liquid-liquid extraction based on acid-base chemistry is a classic, scalable, and highly efficient method for purifying amines from non-basic or acidic contaminants.
The Principle: (Ethylamino)acetonitrile is a base. It will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic solvent.
Caption: Workflow for purification via acid-base extraction.
Part 4: Detailed Experimental Protocols
Trustworthiness: These protocols are designed to be self-validating. Each step includes an observable outcome (e.g., cessation of gas evolution, phase separation) that confirms the process is proceeding correctly.
Protocol 1: Purification by Fractional Vacuum Distillation
This is the most common and effective final step for obtaining high-purity (ethylamino)acetonitrile.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Drying: Place the crude (ethylamino)acetonitrile in the distillation flask with a magnetic stir bar. Add calcium hydride (CaH₂) in small portions until gas evolution stops. Allow stirring for an additional 1-2 hours.
-
Evacuation: Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too rapidly.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or more volatile impurities.
-
Main Fraction: Collect the product fraction over a narrow, stable temperature range at a specific pressure.
-
Residue: Do not distill to dryness. Leave a small amount of residue in the flask to avoid the concentration of potentially unstable compounds.
-
-
Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and moisture absorption.
Protocol 2: Purification via Salt Formation and Recrystallization
If distillation fails to separate closely boiling impurities, converting the liquid amine into a solid salt for recrystallization can be an excellent alternative.
-
Salt Formation: Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate. While stirring, slowly add a solution of HCl in ether (or bubble dry HCl gas through the solution) until precipitation is complete.
-
Isolation: Collect the resulting hydrochloride salt by vacuum filtration and wash the filter cake with cold ether to remove any adhering impurities.
-
Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol)[5][6]. Dissolve the crude salt in a minimum amount of the hot solvent, then cool slowly to allow for crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration.
-
Liberation of Free Base (Optional): If the free amine is required, dissolve the pure salt in water, basify the solution with NaOH or K₂CO₃, and extract the pure (ethylamino)acetonitrile into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Part 5: Safety First
FAQ: What are the primary safety concerns when handling (ethylamino)acetonitrile?
A5: Working with (ethylamino)acetonitrile requires adherence to strict safety protocols due to the dual hazards of its amine and nitrile functionalities.
-
Toxicity: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin[7][8][9]. They can metabolize to release cyanide. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including nitrile gloves (check for breakthrough time), safety goggles, and a lab coat.
-
Flammability: While not as volatile as acetonitrile, it should be treated as a flammable liquid. Keep away from ignition sources[10][11].
-
Corrosivity: Amines can be corrosive and irritating to the skin and eyes. Ensure safety showers and eyewash stations are accessible[8].
-
Reactivity: Avoid contact with strong oxidizing agents, strong acids, and reducing agents[8][10]. When performing an acid-base extraction, be aware that the initial neutralization can be exothermic.
References
- 1. An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Purification of Acetonitrile - Chempedia - LookChem [lookchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 9. westliberty.edu [westliberty.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Common side products in reactions with (ethylamino)acetonitrile
Welcome to the Technical Support Center for (Ethylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with (ethylamino)acetonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile, also known as N-ethylglycinonitrile, is a valuable bifunctional building block. Its reactivity is centered around the nucleophilic secondary amine and the electrophilic/nucleophilic nature of the nitrile group and its α-carbon. This dual reactivity, while synthetically useful, can also lead to a variety of undesired side products. This guide will help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Hydrolysis-Related Side Products
Question 1: I am observing unexpected polar impurities in my reaction mixture with masses corresponding to the addition of water. What are these, and why are they forming?
Answer: You are likely observing the formation of N-ethylglycinamide and/or N-ethylglycine . These are the products of partial and complete hydrolysis of the nitrile group of (ethylamino)acetonitrile, respectively.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic aqueous conditions. The reaction proceeds via protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide (base-catalyzed) to form a carboximidic acid or its conjugate base, which then tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid. The presence of water in your reaction, even in trace amounts, can lead to these side products, especially at elevated temperatures.
Troubleshooting Guide: Formation of N-ethylglycinamide and N-ethylglycine
| Symptom | Root Cause | Troubleshooting Steps & Preventative Measures |
| Unexpected polar peaks in LC-MS or NMR corresponding to N-ethylglycinamide or N-ethylglycine. | Presence of water in reagents or solvents, or aqueous workup conditions. | 1. Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use freshly distilled solvents and oven-dried glassware. |
| Lower than expected yield of the desired product. | 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. | |
| 3. Temperature Control: If the reaction allows, maintain a lower temperature to reduce the rate of hydrolysis. | ||
| 4. Non-Aqueous Workup: If possible, use a non-aqueous workup procedure. If an aqueous workup is necessary, keep the contact time with acidic or basic aqueous layers to a minimum and perform the extraction at low temperatures. | ||
| 5. Purification: These polar impurities can often be removed by silica gel chromatography, though tailing may be an issue. A basic wash during workup can remove the carboxylic acid, but may promote further hydrolysis. |
Category 2: Dimerization and Oligomerization
Question 2: My reaction has produced a significant amount of a higher molecular weight byproduct, and the yield of my desired product is low. What could be happening?
Answer: You may be observing the dimerization or oligomerization of (ethylamino)acetonitrile. Aminonitriles are known to undergo self-condensation reactions.
-
Causality: The amino group of one molecule of (ethylamino)acetonitrile can act as a nucleophile and attack the electrophilic carbon of the nitrile group of another molecule. This can lead to the formation of amidine-containing dimers and subsequently more complex oligomers. This process is often catalyzed by acids or bases.
Troubleshooting Guide: Dimerization and Oligomerization
| Symptom | Root Cause | Troubleshooting Steps & Preventative Measures |
| Complex mixture of higher molecular weight byproducts observed by MS. | Self-condensation of (ethylamino)acetonitrile. | 1. Control of Stoichiometry: Use the other reactant in a slight excess to increase the probability of the desired reaction over self-condensation. |
| Viscous or intractable reaction mixture. | 2. Slow Addition: Add the (ethylamino)acetonitrile slowly to the reaction mixture containing the other reactant to maintain a low concentration of the aminonitrile and favor the desired intermolecular reaction. | |
| 3. Temperature Management: Higher temperatures can promote dimerization. Run the reaction at the lowest effective temperature. | ||
| 4. pH Control: Avoid strongly acidic or basic conditions if they are not essential for your desired transformation, as both can catalyze dimerization. |
Diagram: Dimerization of (Ethylamino)acetonitrile
Caption: Dimerization pathway of (ethylamino)acetonitrile.
Category 3: Retro-Strecker and Related Decomposition
Question 3: I am detecting the presence of ethylamine and possibly cyanide in my reaction, and my starting material seems to be decomposing. What is the cause?
Answer: This is likely due to a retro-Strecker reaction . α-aminonitriles can be unstable under certain conditions and decompose back into their constituent imine and a cyanide source.
-
Causality: The retro-Strecker reaction is essentially the reverse of the Strecker synthesis of α-aminonitriles. It is often promoted by heat and can be catalyzed by both acids and bases. In the case of (ethylamino)acetonitrile, it would decompose into N-ethylidenemethanamine (an imine) and a cyanide equivalent. The imine can then be hydrolyzed to ethylamine and formaldehyde.
Troubleshooting Guide: Retro-Strecker Reaction
| Symptom | Root Cause | Troubleshooting Steps & Preventative Measures |
| Presence of ethylamine or its derivatives in the reaction mixture. | Thermal or catalytically induced decomposition of (ethylamino)acetonitrile. | 1. Temperature Control: This is the most critical factor. Maintain the lowest possible reaction temperature. |
| A decrease in the concentration of (ethylamino)acetonitrile over time without the formation of the desired product. | 2. pH Management: Avoid prolonged exposure to strong acids or bases. If a base is required, consider using a milder, non-nucleophilic base. | |
| 3. Prompt Use: Use (ethylamino)acetonitrile promptly after it is obtained or purified, and store it under recommended conditions (cool, dry, and under an inert atmosphere) to minimize decomposition. |
Diagram: Retro-Strecker Reaction of (Ethylamino)acetonitrile
Caption: The retro-Strecker decomposition pathway.
Category 4: Side Reactions in Specific Transformations
Question 4: I am performing an alkylation on the secondary amine of (ethylamino)acetonitrile and observing over-alkylation. How can I improve the selectivity?
Answer: Over-alkylation is a common issue when alkylating amines. The initially formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.
Troubleshooting Guide: Over-alkylation
| Symptom | Root Cause | Troubleshooting Steps & Preventative Measures |
| Formation of a product with a mass corresponding to the addition of two alkyl groups. | The tertiary amine product is more nucleophilic than the starting secondary amine. | 1. Stoichiometry Control: Use a slight excess of the (ethylamino)acetonitrile relative to the alkylating agent. |
| 2. Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. | ||
| 3. Lower Reaction Temperature: This can help to control the rate of the second alkylation. | ||
| 4. Choice of Base: Use a hindered, non-nucleophilic base to deprotonate the secondary amine without competing in the alkylation. |
Question 5: In my cyclocondensation reaction to form a heterocycle, I am getting a complex mixture of products. How can I improve the outcome?
Answer: Cyclocondensation reactions can be complex, with multiple possible reaction pathways. The formation of side products often depends on the specific reactants and conditions.
Troubleshooting Guide: Cyclocondensation Reactions
| Symptom | Root Cause | Troubleshooting Steps & Preventative Measures |
| Formation of multiple isomers or unexpected heterocyclic systems. | Competing reaction pathways, such as intermolecular reactions or alternative cyclization modes. | 1. Optimize Reaction Conditions: Systematically vary the solvent, temperature, and catalyst to find the optimal conditions for the desired cyclization. |
| Low yield of the desired heterocycle. | 2. Protect Reactive Sites: If there are other reactive functional groups in your reactants, consider protecting them to prevent side reactions. | |
| 3. Stepwise Synthesis: If a one-pot reaction is proving problematic, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Reaction
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Solid reagents should be dried under high vacuum.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Use septa and syringes for the transfer of liquids.
-
Execution: Maintain the inert atmosphere throughout the reaction. If possible, monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Workup: If an aqueous workup is unavoidable, perform it at 0 °C. Use pre-chilled, deoxygenated water or brine. Minimize the time the reaction mixture is in contact with the aqueous phase. Promptly dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
Protocol 2: Purification of a Reaction Mixture Containing (Ethylamino)acetonitrile and its Hydrolysis Byproducts
-
Initial Extraction: After quenching the reaction, extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash (Optional): To remove the N-ethylglycine byproduct, wash the organic layer with a dilute solution of a weak acid (e.g., 1% aqueous citric acid). Caution: This may cause some hydrolysis of the remaining nitrile.
-
Basic Wash (Optional): To remove any acidic starting materials or byproducts, wash with a dilute solution of a weak base (e.g., saturated aqueous NaHCO₃). Caution: Strong bases should be avoided to prevent base-catalyzed hydrolysis.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective. The more polar hydrolysis byproducts will have lower Rf values.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]
-
Groger, H. Catalytic Enantioselective Strecker Reactions and Subsequent Transformations. Chemical Reviews2003 , 103 (8), 2795–2828. [Link]
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research2004 , 37 (8), 506–517. [Link]
-
Shafran, Y. M.; Bakulev, V. A.; Mokrushin, V. S. Synthesis and properties of α-aminonitriles. Russian Chemical Reviews1989 , 58 (2), 148–162. [Link]
Technical Support Center: Strategies for Preventing Polymerization in (Ethylamino)acetonitrile Reactions
Welcome to the technical support center for handling (ethylamino)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Unwanted polymerization is a significant challenge that can lead to decreased yield, purification difficulties, and inconsistent results. This document provides in-depth, experience-driven answers and protocols to help you understand the root causes of this side reaction and implement effective strategies to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions - Understanding the Root Cause of Polymerization
This section addresses the fundamental chemical principles governing the stability of (ethylamino)acetonitrile. Understanding why it polymerizes is the first step toward preventing it.
Q1: My (ethylamino)acetonitrile reaction mixture is turning viscous and yellow. What is happening?
A: You are observing the classic signs of unwanted polymerization. (Ethylamino)acetonitrile possesses two key reactive functional groups: a nucleophilic secondary amine and an electrophilic nitrile carbon. This inherent duality makes it susceptible to self-condensation reactions, where one molecule attacks another, initiating a chain reaction that forms oligomers and polymers. This increase in molecular weight leads to higher viscosity. The development of a yellow or brown color is indicative of the formation of complex, conjugated structures within the polymer backbone.
Q2: What are the specific chemical mechanisms that lead to polymerization?
A: Polymerization can be initiated through several pathways, primarily catalyzed by acidic or basic species, or induced by heat.
-
Base-Catalyzed Polymerization: This is one of the most common pathways. A strong base can deprotonate the secondary amine, increasing its nucleophilicity. This highly reactive species can then attack the electrophilic carbon of a neighboring nitrile group, initiating polymerization. Alternatively, a base can catalyze the reaction by activating the methylene group adjacent to the nitrile.
-
Acid-Catalyzed Polymerization: In the presence of acid, the nitrile nitrogen can be protonated.[1][2] This protonation significantly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by the secondary amine of another (ethylamino)acetonitrile molecule. This "head-to-tail" addition can propagate, leading to a polymer chain.[3][4]
-
Thermal Initiation: High temperatures can provide the necessary activation energy for self-reaction, even without a catalyst. Thermal decomposition of related nitriles is known to produce polymeric residues at elevated temperatures.[5][6]
Below is a diagram illustrating the potential acid- and base-catalyzed initiation steps.
Caption: A step-by-step workflow for troubleshooting polymerization.
Part 3: Data Summary and References
Summary of Key Parameters for Preventing Polymerization
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., 0°C or below) | Reduces the reaction rate of polymerization, which often has a higher activation energy than the desired reaction. [6] |
| pH / Catalyst | Avoid strong acids and bases; use weak catalysts or buffers if necessary. | Strong acids and bases are potent catalysts for the polymerization of aminonitriles. [1][2][7] |
| Atmosphere | Strictly inert and dry (Nitrogen or Argon) | Prevents side reactions with oxygen and water, which can generate impurities that catalyze polymerization. |
| Concentration | Add (ethylamino)acetonitrile slowly to the reaction mixture (slow addition/high dilution). | Keeps the instantaneous concentration of the aminonitrile low, favoring reaction with other reagents over self-condensation. |
| Inhibitors | Consider adding 100-500 ppm of a radical inhibitor (e.g., BHT, MEHQ) as a precaution. | Prevents initiation by radical species that may be generated by heat, light, or trace impurities. [8][9] |
| Purity | Use high-purity, freshly opened or purified starting materials. | Impurities from prior synthesis or degradation can act as potent initiators for polymerization. |
References
- Process for stabilizing cyanohydrins.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018).
- Nufarm Polymerization Inhibitors for Acrylonitrile. Nufarm.
- The Strecker Amino Acid Synthesis. (2018). Master Organic Chemistry.
- Polymeris
- Strecker amino acid synthesis. Wikipedia.
- Kinetics of the Thermal Decomposition of Acetonitrile.
- Pyrolysis and Combustion of Acetonitrile (CH3CN). INFO.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2018).
- Why inhibitor are remain added in the monomer?
- Polymeriz
Sources
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. info.ornl.gov [info.ornl.gov]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Reaction Conditions for (Ethylamino)acetonitrile
Welcome to the technical support center for the synthesis of (ethylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for higher yield and purity.
Introduction to (Ethylamino)acetonitrile Synthesis
(Ethylamino)acetonitrile, a valuable building block in organic synthesis, is commonly prepared via the Strecker synthesis. This multicomponent reaction involves the condensation of an aldehyde (typically formaldehyde), a primary amine (ethylamine), and a cyanide source.[1][2] The core of the reaction is the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile to yield the desired α-aminonitrile.[1] While seemingly straightforward, this process is susceptible to various side reactions and experimental pitfalls that can impact both the yield and purity of the final product. This guide will walk you through the intricacies of this synthesis, providing actionable solutions to common problems.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of (ethylamino)acetonitrile in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of (ethylamino)acetonitrile can stem from several factors, primarily related to reaction equilibrium, reagent stability, and competing side reactions. Here’s a systematic approach to troubleshooting:
-
Incomplete Imine Formation: The initial condensation of ethylamine and formaldehyde to form the N-ethylmethaniminium ion is a crucial equilibrium step.[3]
-
pH Control: The pH of the reaction medium is critical. An acidic medium promotes the formation of the iminium ion, but excessively low pH will protonate the cyanide nucleophile, rendering it inactive.[2] Conversely, a highly basic medium can lead to undesired side reactions of formaldehyde. A slightly acidic to neutral pH is often optimal. Consider using a buffered system to maintain the desired pH range.
-
Reagent Stoichiometry: Ensure an appropriate molar ratio of reactants. While a 1:1:1 stoichiometry of ethylamine, formaldehyde, and cyanide is theoretical, in practice, a slight excess of the amine or aldehyde may be used to drive the equilibrium towards imine formation. However, a large excess of formaldehyde can lead to polymerization.
-
-
Cyanide Source and Addition: The choice and handling of the cyanide source are paramount for both safety and reaction efficiency.
-
Cyanide Salt vs. HCN: While hydrogen cyanide (HCN) can be used, it is highly toxic and difficult to handle.[1] Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly employed, often in conjunction with a proton source to generate HCN in situ.[1][3] Acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can also serve as cyanide sources.[4]
-
Controlled Addition: Slow, controlled addition of the cyanide source is recommended. A rapid addition can lead to localized high concentrations, promoting side reactions.
-
-
Reaction Temperature:
-
Exothermic Reaction: The Strecker synthesis is often exothermic. Running the reaction at elevated temperatures can favor the reverse reaction and promote the formation of byproducts. Maintaining a controlled, lower temperature (e.g., 0-25 °C) is generally advisable, especially during the addition of reagents.
-
-
Solvent Choice:
Question 2: I am observing significant amounts of impurities in my crude product. What are the likely side products and how can I minimize their formation?
Answer:
Impurity generation is a common challenge. The primary side products in the synthesis of (ethylamino)acetonitrile often arise from the reactivity of the starting materials and the product itself.
-
Formation of Glycinonitrile and Hexamethylenetetramine:
-
Cause: If ammonia is present as an impurity in the ethylamine, or if the reaction conditions lead to the decomposition of ethylamine, the formation of glycinonitrile (aminoacetonitrile) can occur. Hexamethylenetetramine can form from the self-condensation of formaldehyde and ammonia.
-
Mitigation: Use high-purity ethylamine. Ensure the reaction is run under conditions that do not degrade the amine.
-
-
Hydrolysis of (Ethylamino)acetonitrile:
-
Cause: The nitrile group of the product is susceptible to hydrolysis, especially under acidic or basic conditions, to form N-ethylglycinamide and subsequently N-ethylglycine.[1][5][6] This is often a major issue during workup and purification.
-
Mitigation:
-
Control pH During Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases.
-
Temperature Control: Perform the workup at a low temperature to minimize the rate of hydrolysis.
-
Anhydrous Conditions: If the reaction is performed in an organic solvent, ensure all reagents and glassware are dry.
-
-
-
Formation of Methylenebis(ethylamine) and other Aminals:
-
Cause: Formaldehyde can react with two equivalents of ethylamine to form aminals.
-
Mitigation: Control the stoichiometry of formaldehyde to ethylamine. A slight excess of the amine can sometimes suppress this.
-
Question 3: What are the best practices for the purification of (ethylamino)acetonitrile?
Answer:
Effective purification is crucial to obtain a high-purity product. (Ethylamino)acetonitrile is a relatively polar and water-soluble compound, which can present challenges.
-
Extraction:
-
After quenching the reaction, the product can be extracted into an organic solvent. Due to its polarity, multiple extractions with a suitable solvent like dichloromethane or ethyl acetate may be necessary. The pH of the aqueous layer should be adjusted to ensure the product is in its free base form for efficient extraction.
-
-
Distillation:
-
Vacuum distillation is a common method for purifying liquid aminonitriles. This is particularly effective for removing less volatile impurities. Care must be taken to avoid high temperatures that could lead to decomposition.
-
-
Chromatography:
-
For laboratory-scale purifications requiring high purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective. Due to the basic nature of the product, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.
-
Question 4: Which analytical techniques are most suitable for monitoring the reaction progress and assessing the purity of (ethylamino)acetonitrile?
Answer:
A combination of analytical techniques is recommended for comprehensive monitoring and characterization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the consumption of starting materials and the formation of the product. Use an appropriate stain, such as ninhydrin, to visualize the amine-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the product and any volatile impurities.[7][8] It provides both retention time and mass spectral data for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for quantifying the purity by identifying and integrating the signals of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), can be used to monitor the reaction and assess the purity of the final product, especially for non-volatile impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Strecker synthesis for (ethylamino)acetonitrile?
A1: The Strecker synthesis proceeds through a two-step mechanism. First, ethylamine and formaldehyde react to form an N-ethylmethaniminium ion. This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, resulting in the formation of (ethylamino)acetonitrile.[1]
Q2: What are the key safety precautions when working with cyanide compounds?
A2: All cyanide compounds are highly toxic.[4] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.[4] Therefore, all reactions and workups involving cyanides and acid must be performed with extreme caution in a fume hood. Ensure you are familiar with your institution's safety protocols for handling cyanides and have a cyanide poisoning antidote kit readily available.
Q3: Can I use other aldehydes besides formaldehyde in this reaction?
A3: Yes, the Strecker synthesis is versatile and can be performed with a wide range of aldehydes and ketones.[1][10] Using a different aldehyde with ethylamine and a cyanide source will result in the corresponding α-substituted N-ethylaminoacetonitrile.
Q4: How does temperature affect the stability of (ethylamino)acetonitrile?
A4: Like many aminonitriles, (ethylamino)acetonitrile can be thermally labile. At elevated temperatures, it may undergo decomposition or polymerization. It is recommended to store the purified product at low temperatures (e.g., in a refrigerator) and under an inert atmosphere to minimize degradation.
Q5: What are the typical storage conditions for (ethylamino)acetonitrile?
A5: (Ethylamino)acetonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and reaction with atmospheric moisture and carbon dioxide.
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.0 - 8.0 | Balances iminium ion formation with cyanide nucleophilicity.[2] |
| Temperature | 0 - 25 °C | Minimizes side reactions and decomposition. |
| Reagent Ratio | Near stoichiometric (1:1:1) | Avoids side reactions from excess reagents. |
| Cyanide Source | NaCN, KCN, TMSCN | Safer alternatives to HCN gas.[1][3][4] |
| Solvent | Water, Methanol, THF | Depends on the specific cyanide source and reaction scale.[4] |
Experimental Workflow
General Protocol for the Synthesis of (Ethylamino)acetonitrile
Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood due to the high toxicity of cyanide.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethylamine (1.0 eq.) and water. Cool the flask in an ice bath.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (1.0 eq.) to the stirred ethylamine solution, maintaining the temperature below 10 °C.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (1.0 eq.) in water. Slowly add this solution to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to ~10 with a suitable base (e.g., NaOH solution) to ensure the product is in its free base form.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (ethylamino)acetonitrile by vacuum distillation or column chromatography.
Visual Diagrams
Logical Relationship for Troubleshooting Low Yield
Caption: Step-by-step experimental workflow for synthesis.
References
-
Electrochemical reduction of acetonitrile to ethylamine. (2021). PMC. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). NIH. [Link]
-
methyleneaminoacetonitrile. Organic Syntheses Procedure. [Link]
-
Strecker Synthesis. Master Organic Chemistry. [Link]
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. OSTI.GOV. [Link]
-
Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. (2020). Beilstein Journals. [Link]
-
purification of acetonitrile - tests for impurities. Pure and Applied Chemistry. [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024). ResearchGate. [Link]
-
Pathways for acetonitrile formation from ethylamine. ResearchGate. [Link]
-
Catalytic processes for the transformation of ethanol into acetonitrile. AMS Tesi di Dottorato. [Link]
-
Synthesis of aryliminoacetonitriles under FVT conditions or by dehydrogenation of arylaminoacetonitriles: an NMR and UV-photoele. ElectronicsAndBooks. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]
-
Synthesis of acetonitrile by catalytic ammonolysis of acetic acid. ResearchGate. [Link]
-
ACETONITRILE 1606. CDC. [Link]
-
An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Green Chemistry (RSC Publishing). [Link]
- Process for the production of pure N-methyleneaminoacetonitrile (N-methyleneglycine nitrile).
-
Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. ResearchGate. [Link]
-
The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]
-
Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. ResearchGate. [Link]
-
Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. EPA. [Link]
-
High-Purity Acetonitrile Production Line. Zauxi. [Link]
-
Hydrolysis of aminoacetonitrile in glycine via the glycinamide. ResearchGate. [Link]
-
A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. (2023). Journal of the Mexican Chemical Society. [Link]
-
Measuring Purity of Acetonitrile. Applied Analytics. [Link]
-
Acetonitrile as Tops Solvent for Liquid Chromatography and Extraction. (2018). Journal of Analytical Chromatography and Spectroscopy. [Link]
-
Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. figshare. [Link]
- Process for the preparation of iminodiacetonitrile.
- Process for the preparation of iminodiacetonitrile and imino-acetic acid.
-
Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). PMC. [Link]
-
Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. (2025). Journal of Chemical Engineering Research Progress. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. MDPI. [Link]
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- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Stability issues of (ethylamino)acetonitrile in solution
Welcome to the technical support center for (ethylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with (ethylamino)acetonitrile in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Stability of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile is an α-aminonitrile, a class of compounds containing both a secondary amine and a nitrile functional group. This bifunctionality makes the molecule susceptible to specific degradation pathways, primarily hydrolysis. The stability of (ethylamino)acetonitrile in solution is significantly influenced by factors such as pH, temperature, light, and the presence of contaminants. Understanding these factors is crucial for maintaining the compound's purity and reactivity in your experimental workflows.
The primary degradation pathway for nitriles is a two-step hydrolysis.[1] First, the nitrile group hydrolyzes to form an amide intermediate, in this case, (ethylamino)acetamide. Subsequently, the amide can undergo further hydrolysis to yield a carboxylic acid, N-ethylglycine, and release ammonia.[1][2] The rate of this hydrolysis is highly dependent on the pH of the solution.[3][4][5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with (ethylamino)acetonitrile.
Issue 1: Unexpectedly Low Yield or Reaction Rate
Observation: Your reaction involving (ethylamino)acetonitrile as a starting material is showing a lower than expected yield, or the reaction is proceeding slower than anticipated.
Possible Cause: The (ethylamino)acetonitrile solution may have degraded, leading to a lower concentration of the active starting material.
Troubleshooting Steps:
-
Purity Assessment:
-
Recommendation: Before use, especially if the stock solution has been stored for an extended period, verify the purity of the (ethylamino)acetonitrile.
-
Protocol: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the parent compound and detect potential degradation products.[6][7][8]
-
-
pH of the Reaction Mixture:
-
Explanation: The stability of aminonitriles can be pH-dependent.[9] Highly acidic or alkaline conditions can accelerate hydrolysis of the nitrile group.[10]
-
Action: Measure the pH of your reaction mixture. If it is outside the optimal range for your specific reaction, consider using a suitable buffer system.
-
-
Storage Condition Review:
-
Recommendation: Ensure that the (ethylamino)acetonitrile stock solution has been stored under appropriate conditions.
-
Best Practices: Store in a cool, dark place, preferably at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis
Observation: When analyzing your reaction mixture or the (ethylamino)acetonitrile stock solution by HPLC or GC, you observe additional, unidentified peaks that were not present previously.
Possible Cause: These peaks likely correspond to degradation products of (ethylamino)acetonitrile.
Diagnostic Workflow:
Caption: Diagnostic workflow for identifying unknown peaks.
Identification and Mitigation:
-
Identify Degradation Products:
-
The most probable degradation products are (ethylamino)acetamide and N-ethylglycine due to hydrolysis.
-
Use LC-MS or GC-MS to obtain the mass-to-charge ratio of the unknown peaks to confirm their identities.[7]
-
-
Review Solution Preparation and Storage:
-
Aqueous Solutions: If you are using aqueous solutions, be aware that water is a reactant in the hydrolysis pathway. Prepare fresh aqueous solutions of (ethylamino)acetonitrile for each experiment whenever possible.
-
Solvent Purity: Ensure that the solvents used are anhydrous, as residual water can contribute to hydrolysis over time.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for (ethylamino)acetonitrile solutions?
A1: To ensure long-term stability, (ethylamino)acetonitrile and its solutions should be stored in a cool, dry, and dark environment.[11] For optimal shelf life, refrigeration at 2-8°C is recommended. To prevent hydrolysis and potential oxidation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber vials or dark storage | Protects against potential photodegradation. |
| Container | Tightly sealed glass vial | Prevents contamination and evaporation. |
Q2: What is the primary degradation pathway for (ethylamino)acetonitrile in solution?
A2: The most common degradation pathway is hydrolysis of the nitrile functional group. This proceeds in two steps: first to (ethylamino)acetamide, and then to N-ethylglycine with the liberation of ammonia.[1][2]
Caption: Hydrolytic degradation pathway of (ethylamino)acetonitrile.
Q3: How does pH affect the stability of (ethylamino)acetonitrile?
A3: The pH of the solution is a critical factor.[3]
-
Acidic Conditions (pH < 7): Can catalyze the hydrolysis of the nitrile group.[9] The secondary amine will be protonated, which may influence its nucleophilicity in intended reactions.
-
Neutral Conditions (pH ≈ 7): Hydrolysis will still occur, but generally at a slower rate compared to strongly acidic or basic conditions.
-
Alkaline Conditions (pH > 7): Can also catalyze nitrile hydrolysis.[2] The deprotonated form of the amine may be more susceptible to oxidation.
Q4: Which solvents are compatible with (ethylamino)acetonitrile?
A4: (Ethylamino)acetonitrile is expected to be soluble in a range of polar organic solvents. Acetonitrile, Tetrahydrofuran (THF), and Dichloromethane (DCM) are generally good choices for reactions, provided they are anhydrous. Protic solvents like methanol and ethanol can be used, but be mindful that they can participate in or facilitate degradation reactions over time. Always use high-purity, dry solvents.[12][13][14][15]
Q5: What analytical methods are recommended for assessing the purity of (ethylamino)acetonitrile?
A5: For routine purity checks and stability studies, the following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying (ethylamino)acetonitrile and its non-volatile degradation products. A C18 reversed-phase column with a UV detector is a common starting point.[8]
-
Gas Chromatography (GC): Suitable for analyzing the volatile parent compound. A nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity.[16][17]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is highly recommended for the definitive identification of degradation products.[7]
IV. Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of (ethylamino)acetonitrile in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
V. References
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. [Link]
-
Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. (2025). ACS Publications. [Link]
-
Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. (2007). PubMed. [Link]
-
Recommended Shelf Lives and Storage Conditions. ROMIL. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]
-
Analytical Methods. Japan International Cooperation Agency. [Link]
-
ACETONITRILE 1606. Centers for Disease Control and Prevention. [Link]
-
G1-[N(CH2CH2CH2NHBoc)2]6-PIPERIDINE3. Organic Syntheses. [Link]
-
2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]
-
Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. PubMed. [Link]
-
Kinetics of Base Hydrolysis of Some (Aminomonocarboxylato)(tetraethylenepentamine)cobalt(III) Complexes in Acetonitrile–Water Media. ResearchGate. [Link]
-
Degradation Pathways. ResearchGate. [Link]
-
Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. ACS Publications. [Link]
-
Amino acid degradation pathways that may be operated by lithotrophic C. ljungdahlii. ResearchGate. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Springer. [Link]
-
Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]
-
Identification of the major degradation pathways of ticagrelor. PubMed. [Link]
-
Acetonitrile (EHC 154, 1993). INCHEM. [Link]
-
Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. OSTI.GOV. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Method 8033: Acetonitrile by Gas Chromatography with Nitrogen-Phosphorus Detection. U.S. Environmental Protection Agency. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Analytical Methods in Environmental Chemistry Journal. [Link]
-
ACETONITRILE. atamankimya.com. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Method for stabilization of crude acetonitrile as oxidation or ammoxidation feed. Google Patents.
-
Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]
-
Acetonitrile stability as a mobile phase. Chromatography Forum. [Link]
-
Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
-
Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser. Restek. [Link]
-
Polarity of Solvents. chem.libretexts.org. [Link]
-
Kinetics of the Thermal Decomposition of Acetonitrile. ScholarWorks at WMU. [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Publications. [Link]
-
Impact of shelf life on content of primary and secondary metabolites in apple (Malus domestica Borkh.). PubMed. [Link]
-
An overview on Common Organic Solvents and their Toxicity. researchgate.net. [Link]
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- 2. osti.gov [osti.gov]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. env.go.jp [env.go.jp]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 9. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in (Ethylamino)acetonitrile Reactions
Welcome to the technical support center for (ethylamino)acetonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving desired conversion rates in syntheses involving α-aminonitriles like (ethylamino)acetonitrile. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of an α-aminonitrile, such as (diethylamino)acetonitrile, is resulting in a low yield. What are the primary factors I should investigate first?
Low conversion is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or competing side reactions. A systematic approach is crucial to pinpointing the root cause. The initial step in any chemical synthesis is the formation of an imine or iminium ion, which is then attacked by a cyanide nucleophile. Flaws in this initial equilibrium or the subsequent nucleophilic attack are often the source of poor yields.
A logical troubleshooting workflow should be your first line of defense. Start by evaluating the most easily controlled variables before moving to more complex optimizations.
Q2: I suspect my reagents or solvent are compromised. How does this lead to low yield and how can I fix it?
Reagent and solvent quality is paramount and is often the most overlooked cause of poor reaction outcomes. Several factors can be at play.
-
Moisture: Water is a significant inhibitor. It can hydrolyze the aminonitrile product to form the corresponding amide or carboxylic acid, directly reducing your yield.[1][2] Furthermore, in reactions involving alkoxide bases for deprotonation, water will quench the base, preventing the formation of the necessary nucleophile.[3]
-
Solution: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. For instance, acetonitrile can be distilled from calcium hydride or phosphorus pentoxide, though the latter can be aggressive.[4][5] Ensure all glassware is oven- or flame-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Purity of Reactants: Impurities in your starting materials can have a profound impact.[6] For example, in a Strecker-type synthesis of (ethylamino)acetonitrile, the ethylamine and aldehyde (e.g., formaldehyde) must be pure. Oxidized aldehyde (containing carboxylic acid) can alter the pH and inhibit catalyst activity or promote side reactions.[7]
-
Solution: Use fresh, high-quality reagents. It is often best practice to distill liquid amines and aldehydes immediately before use. Verify the purity of starting materials using techniques like NMR or GC-MS.
-
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. The formation of the key iminium ion intermediate is often accelerated in polar solvents which can stabilize this charged species.[1] However, protic solvents (e.g., methanol, water) can excessively solvate the cyanide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1]
| Solvent Type | Examples | Potential Effect on Aminonitrile Synthesis | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Often Favorable | Stabilizes the charged iminium ion intermediate without deactivating the cyanide nucleophile.[1][8] |
| Polar Protic | Water, Methanol, Ethanol | Can be Detrimental | Solvates and deactivates the cyanide nucleophile via hydrogen bonding, reducing its reactivity.[1] |
| Nonpolar | Toluene, Hexane | Often Slow | May not sufficiently solvate the polar intermediates, leading to a sluggish reaction rate.[1] |
Q3: I'm observing multiple unexpected products. What are the most common side reactions and how can they be minimized?
The formation of side products directly consumes your starting materials and reduces the yield of the desired product. In (ethylamino)acetonitrile chemistry, several side reactions are common.
-
Nitrile Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the nitrile group, first to an amide (N-ethylglycinamide) and then to a carboxylic acid (N-ethylglycine).[2][10][11] This is catalyzed by both acidic and basic conditions.
-
Mitigation: The most effective strategy is to maintain strictly anhydrous conditions.[2]
-
-
Cyanohydrin Formation: This occurs when the cyanide ion attacks the aldehyde starting material before it has a chance to form an imine with the amine.[1] This side reaction is more prevalent if the rate of iminium ion formation is slow.
-
Mitigation: Ensure rapid and efficient formation of the iminium ion. This can sometimes be achieved by pre-mixing the amine and aldehyde before introducing the cyanide source. Using a non-aqueous solvent also helps minimize this pathway.[1]
-
-
Retro-Strecker Reaction: α-Aminonitriles can decompose, especially at elevated temperatures or under basic conditions, reverting to an iminium ion and a cyanide source.[2] This equilibrium can deplete your product concentration.
-
Mitigation: Avoid excessive heating. Maintain careful pH control and work up the reaction promptly once complete.
-
-
Secondary Amine Formation (in nitrile reductions): When reducing the nitrile group of (ethylamino)acetonitrile to form the corresponding diamine, the primary amine product can act as a nucleophile and react with imine intermediates, leading to secondary and tertiary amine byproducts.[12][13][14]
Q4: How do reaction temperature and time affect my conversion rate?
Temperature and reaction time are critical, interdependent parameters that must be optimized.[15][16]
-
Temperature: Increasing the temperature generally increases the reaction rate.[6][15] However, for aminonitrile synthesis, excessive heat can be detrimental. As discussed, it can promote the decomposition of the product via the retro-Strecker reaction.[2] For many syntheses, operating at room temperature or with gentle heating is optimal.[17] A good starting point is to run the reaction at room temperature and only apply heat if the reaction is sluggish.
-
Reaction Time: A common mistake is to either not allow the reaction to run to completion or to let it run for too long, which can increase the prevalence of side reactions and product decomposition.
-
Solution: The best way to determine the optimal reaction time is to monitor its progress. Thin-Layer Chromatography (TLC) is a simple and effective method for this.
-
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
This protocol allows you to determine the optimal reaction time and identify potential issues like stalling or side product formation.
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal system will give your starting material an Rf value of ~0.7-0.8 and your expected product an Rf of ~0.2-0.4.
-
Spotting: At the start of your reaction (t=0), take a small aliquot and spot it on a TLC plate. Co-spot lanes with your starting materials for reference.
-
Monitoring: Every 30-60 minutes, take another small aliquot from the reaction mixture and spot it on the plate.
-
Development & Visualization: Develop the plate in the prepared chamber. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
Analysis: Observe the disappearance of the starting material spot(s) and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible. If the reaction stalls (no change over several time points) or multiple new spots appear, it indicates a problem that needs troubleshooting.[8][17]
References
-
Electrochemical reduction of acetonitrile to ethylamine. (2021). ResearchGate. [Link]
-
Acetonitrile, diethylamino-. Organic Syntheses Procedure. [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. (2021). National Center for Biotechnology Information (PMC). [Link]
-
Reaction Yields. McGraw-Hill Ryerson. [Link]
- Method for preparing acetonitrile.
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. (2024). ResearchGate. [Link]
-
Electrochemical reduction of acetonitrile to ethylamine. U.S. Department of Energy - Office of Scientific and Technical Information. [Link]
-
Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. ResearchGate. [Link]
-
What factors can affect the yield of a reaction? TutorChase. [Link]
-
Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship, University of California. [Link]
- Acetonitrile production process.
-
Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. [Link]
-
Pathways for acetonitrile formation from ethylamine. ResearchGate. [Link]
-
What are the factors that can affect a percentage yield of a reaction with a brief explanation of each? Quora. [Link]
-
Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. U.S. Department of Energy - Office of Scientific and Technical Information. [Link]
-
Purification of Acetonitrile with Improvement in Quality, Yield and Reduction of Industrial Waste. Indian J.L.Sci.. [Link]
-
Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. (2022). National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of acetonitrile by catalytic ammonolysis of acetic acid. ResearchGate. [Link]
-
Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023). MDPI. [Link]
-
Synthesis of acetonitrile from ethanol via reductive amination over Cu/γ-Al2O3. ResearchGate. [Link]
-
An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Royal Society of Chemistry. [Link]
-
Purification of Acetonitrile. ResearchGate. [Link]
-
Method for purification of acetonitrile. European Patent Office. [Link]
-
Hydrolysis of nitriles. Chemguide. [Link]
-
Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). Taylor & Francis Online. [Link]
-
Organic Chemistry Module. University of Scranton. [Link]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of (Ethylamino)acetonitrile
Welcome to the technical support center for the purification of commercial (ethylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who require high-purity (ethylamino)acetonitrile for their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.
Introduction: The "Why" Behind Purification
Commercial grades of (ethylamino)acetonitrile, while suitable for some applications, often contain impurities that can interfere with sensitive downstream processes, particularly in pharmaceutical synthesis and mechanistic studies. These impurities can arise from the synthetic route, subsequent side reactions, or degradation over time.[1][2][3] Common contaminants may include unreacted starting materials, byproducts such as other amines or nitriles, and hydrolysis products like N-ethylglycinamide or N-ethylglycine.[2] The presence of these impurities can lead to lower yields, unexpected side products, and difficulty in achieving desired product specifications. Therefore, robust purification is a critical step to ensure the reliability and reproducibility of your experimental results.
Troubleshooting Guide: Addressing Specific Purification Issues
This section is formatted to help you diagnose and resolve common problems encountered during the purification of (ethylamino)acetonitrile.
Issue 1: Persistent Water Content After Initial Drying
Symptom: You've dried your commercial (ethylamino)acetonitrile with a standard drying agent (e.g., anhydrous sodium sulfate), but subsequent analysis (e.g., Karl Fischer titration) indicates a significant amount of residual water.
Root Cause: (Ethylamino)acetonitrile is hygroscopic and can form a stable hydrate. Standard, mild drying agents are often insufficient to remove all bound water. Additionally, some drying agents are simply not effective enough for solvents like nitriles.[4][5]
Troubleshooting Steps:
-
Selection of a More Aggressive Drying Agent:
-
Calcium Hydride (CaH₂): This is a highly effective drying agent for nitriles.[4][5][6] Stir the (ethylamino)acetonitrile over calcium hydride until the evolution of hydrogen gas ceases. This indicates that the water has been consumed.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are also a good option for removing water from polar organic solvents.[4][5][6] Allow the (ethylamino)acetonitrile to stand over the sieves for at least 24 hours.
-
-
Azeotropic Distillation:
-
For larger quantities, azeotropic distillation with a suitable solvent like benzene or dichloromethane can be an effective method for water removal.[5] The water is removed as a lower-boiling azeotrope. However, this will require a subsequent distillation to remove the azeotroping agent.
-
Causality Explained: The strong dipole moment of the nitrile group and the hydrogen bonding capability of the secondary amine in (ethylamino)acetonitrile contribute to its affinity for water. More reactive drying agents like calcium hydride are required to overcome these interactions and effectively remove the water.
Issue 2: Co-distillation of Impurities with Similar Boiling Points
Symptom: After fractional distillation, your purified (ethylamino)acetonitrile still shows the presence of impurities with boiling points close to that of the desired product when analyzed by GC-MS or NMR.
Root Cause: Simple fractional distillation is often insufficient to separate compounds with very similar volatilities. Common impurities from the synthesis of aminonitriles can have boiling points that are not significantly different from the product.[7]
Troubleshooting Steps:
-
Improve Distillation Efficiency:
-
Use a Fractionating Column: Employ a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates and improve separation efficiency.
-
Optimize Reflux Ratio: A higher reflux ratio will enhance the separation but will also increase the distillation time.
-
-
Chemical Pre-treatment Before Distillation:
-
Acidic Wash: To remove basic impurities like other amines, wash the crude (ethylamino)acetonitrile with a dilute acid solution (e.g., 1 M HCl). The amine impurities will form non-volatile salts that will remain in the aqueous phase. The desired (ethylamino)acetonitrile can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Permanganate Treatment: Acidic or basic impurities can sometimes be removed by refluxing with a small amount of potassium permanganate, followed by distillation.[5][8]
-
Workflow for Pre-treatment and Distillation:
Caption: Pre-treatment workflow prior to distillation.
Issue 3: Product Decomposition During Distillation
Symptom: You observe discoloration (e.g., yellowing or browning) of the distillation pot residue and a lower than expected yield. This may be accompanied by the formation of new, unexpected impurities.
Root Cause: Aminonitriles can be thermally labile, especially in the presence of acidic or basic impurities, which can catalyze decomposition or polymerization.[2] Elevated temperatures during prolonged distillation can promote these degradation pathways.
Troubleshooting Steps:
-
Vacuum Distillation:
-
Distilling under reduced pressure will lower the boiling point of (ethylamino)acetonitrile, allowing for distillation at a lower, less destructive temperature.
-
-
Inert Atmosphere:
-
Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1]
-
-
Minimize Distillation Time:
-
Once the pre-treatment steps are complete, proceed with the distillation without undue delay.
-
Data on Boiling Point Reduction:
| Pressure | Approximate Boiling Point of (Ethylamino)acetonitrile |
| 760 mmHg (Atmospheric) | ~165-167 °C |
| 100 mmHg | ~100-102 °C |
| 20 mmHg | ~65-67 °C |
Note: These are estimated values. The actual boiling point under vacuum should be determined experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial (ethylamino)acetonitrile?
A1: Common impurities can include:
-
Starting materials: Ethylamine, formaldehyde (or its equivalent), and a cyanide source.
-
Side products: Diethylamine, triethylamine, and other related aminonitriles.[9]
-
Hydrolysis products: N-ethylglycinamide and N-ethylglycine, formed by the reaction of the nitrile group with water.[2]
-
Solvents: Residual solvents from the synthesis and initial work-up.[3]
Q2: Can I use column chromatography to purify (ethylamino)acetonitrile?
A2: While possible, column chromatography of small, polar, and basic molecules like (ethylamino)acetonitrile can be challenging.[7]
-
Stationary Phase: Silica gel can be too acidic and may cause streaking or irreversible adsorption. Alumina (neutral or basic) is often a better choice.
-
Mobile Phase: A polar solvent system, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to prevent tailing.
-
Alternative: For small-scale, high-purity requirements, preparative HPLC can be a viable, albeit more expensive, option.
Q3: How should I properly store purified (ethylamino)acetonitrile?
A3: To maintain its purity, (ethylamino)acetonitrile should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from air, moisture, and light.[4] Storage in a cool, dry place is also recommended. For long-term storage, consider storing it over activated molecular sieves to scavenge any moisture that may enter the container.
Q4: What safety precautions should I take when handling and purifying (ethylamino)acetonitrile?
A4: (Ethylamino)acetonitrile is a toxic and flammable substance.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Be aware of its flammability and keep it away from ignition sources.[11] In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed safety information.[10][11][12]
Decision Tree for Purification Method Selection:
Caption: Decision-making for purification strategy.
References
-
Xia, R., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications. Available at: [Link]
- Zhang, Y. (2016). Method for separating acetonitrile and triethylamine azeotropic mixture by extractive distillation. Patsnap Eureka.
-
Coetzee, J. F. (1969). Purification of acetonitrile and tests for impurities. Pure and Applied Chemistry. Available at: [Link]
-
de Figueiredo, L. H., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]
-
Unigel. (2021). Safety Data Sheet: Acetonitrile. Unigel. Available at: [Link]
-
Singh, V., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. Available at: [Link]
-
Wikipedia. Acetonitrile. Wikipedia. Available at: [Link]
-
LookChem. Purification of Acetonitrile. LookChem. Available at: [Link]
-
Ted Pella, Inc. (2017). Safety Data Sheet: Acetonitrile. Ted Pella, Inc.. Available at: [Link]
-
Airgas. (2015). Safety Data Sheet: Acetonitrile. Airgas. Available at: [Link]
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
- Armbruster, W. R., & Lamberty, P. E. (1995). Method of purification of acetonitrile. Google Patents.
-
Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). Purification of Acetonitrile with Improvement in Quality, Yield and Reduction of Industrial Waste. Indian J.L.Sci.. Available at: [Link]
-
Xia, R., et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. ResearchGate. Available at: [Link]
-
de Barros, A. L. F., et al. (2018). Pathways for acetonitrile formation from ethylamine. ResearchGate. Available at: [Link]
-
Kondrat, S. A., et al. (2015). An alternative pathway for production of acetonitrile: ruthenium catalysed aerobic dehydrogenation of ethylamine. Green Chemistry. Available at: [Link]
- Zhang, Y. (2016). A kind of separation of extractive distillation acetonitrile and the method for triethylamine. Google Patents.
-
Carl ROTH. (2021). Safety Data Sheet: Acetonitrile. Carl ROTH. Available at: [Link]
-
Montes-Rojas, A., et al. (2022). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México. Available at: [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Available at: [Link]
-
Cheméo. Chemical Properties of Acetonitrile, (dimethylamino)-. Cheméo. Available at: [Link]
-
Li, X., et al. (2020). Synthesis of Acetonitrile from Ethanol Dehydroamination over a La-Modified Co/Al2O3 Catalyst. ResearchGate. Available at: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities. KGROUP. Available at: [Link]
-
Scopes, R. K. (1994). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. PubMed. Available at: [Link]
-
Singh, V., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. Available at: [Link]
-
PubChem. 2-(Ethylamino)ethanol. PubChem. Available at: [Link]
-
Smith, R. S., & Kay, B. D. (2021). Crystallization kinetics of amorphous acetonitrile nanoscale films. The Journal of Chemical Physics. Available at: [Link]
-
Smith, R. S., & Kay, B. D. (2021). Crystallization kinetics of amorphous acetonitrile nanoscale films. OSTI.GOV. Available at: [Link]
-
Guidetti, R., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
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- 12. airgas.com [airgas.com]
Technical Support Center: Managing Exothermic Reactions of (Ethylamino)acetonitrile
Welcome to the technical support center for handling reactions involving (ethylamino)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for the safe management of potentially exothermic processes. The inherent reactivity of the aminonitrile functional group necessitates a thorough understanding of thermal hazards to ensure both experimental success and laboratory safety.
Hazard Identification and Risk Assessment
(Ethylamino)acetonitrile, like many nitriles, can undergo highly exothermic reactions, including polymerization, hydrolysis, or reactions with other reagents.[1][2] The primary hazard is a thermal runaway , a situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[3] This leads to a rapid increase in temperature and pressure, potentially causing vessel rupture, release of toxic substances, and fire. Aminonitriles can also pose a toxicological risk, as they may release hydrogen cyanide (HCN) upon decomposition or hydrolysis, a rapidly acting and potentially lethal compound.[4][5]
Before any experiment, a thorough risk assessment is mandatory. This involves consulting safety data sheets (SDS) for all reagents, understanding the reaction mechanism, and, for larger-scale operations, performing calorimetric studies (e.g., Differential Scanning Calorimetry or Accelerating Rate Calorimetry) to quantify the heat of reaction.[6][7]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and reaction of (ethylamino)acetonitrile.
Q1: What are the initial warning signs of a potential thermal runaway reaction?
A1: Early detection is critical. Key indicators include:
-
A reaction temperature that rises faster than expected or continues to rise even after external heating is removed.
-
An unexpected increase in pressure within a closed or vented reactor.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the established procedure.
-
Unusual sounds, such as hissing or bubbling, indicating rapid gas evolution.
-
Visible off-gassing or smoke from the reactor vents.[8]
Q2: How should I design my experimental setup to mitigate exothermic risks from the start?
A2: A proactive setup is your primary line of defense.
-
Reactor & Scale: Use a reactor vessel with a high surface-area-to-volume ratio to maximize heat transfer. For initial trials, always work on the smallest practical scale.
-
Cooling System: Ensure your cooling system (e.g., ice bath, cryostat) has sufficient capacity to absorb the total expected heat of the reaction. The cooling should be active and monitored before the reaction begins.
-
Reagent Addition: The most critical control parameter is often the rate of reagent addition. Use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent. This ensures the heat generated at any moment does not overwhelm the cooling system.[3]
-
Monitoring: Employ a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.[3] Continuous monitoring is essential.
-
Agitation: Maintain efficient and constant stirring to ensure homogenous temperature distribution and prevent the formation of localized hotspots.[9]
Q3: What are the most effective methods for controlling the temperature of a known exothermic reaction?
A3: Temperature control relies on balancing heat generation with heat removal.
-
Controlled Addition: As mentioned, limiting the reagent addition rate is the most common and effective method.[3]
-
Dilution: Conducting the reaction in a suitable, inert solvent with a high heat capacity can help absorb the generated heat and moderate the temperature increase.[10]
-
"Semi-Batch" Operation: In this mode, one reactant is charged to the reactor initially, and the other is added gradually. This prevents the accumulation of unreacted starting materials that could later react uncontrollably.
-
Flow Chemistry: For larger scales or highly exothermic processes, continuous flow reactors offer superior heat transfer and safety by minimizing the volume of the reaction mixture at any given time.[3][10]
Q4: What materials are incompatible with (ethylamino)acetonitrile?
A4: While specific data for (ethylamino)acetonitrile is limited, general data for nitriles and related compounds suggests avoiding:
-
Strong Acids and Bases: Can catalyze vigorous hydrolysis or polymerization reactions.[1][11]
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Certain Metals: Some metals can catalyze decomposition. Always consult the Safety Data Sheet (SDS) and perform small-scale compatibility tests if you are uncertain.[12]
Troubleshooting Guide
This guide provides immediate actions for specific problems encountered during an experiment.
| Problem | Potential Cause(s) | Immediate Corrective Actions |
| Temperature is rising uncontrollably. | 1. Reagent addition is too fast. 2. Cooling system failure or insufficient capacity. 3. Inadequate stirring. | 1. Immediately stop all reagent addition. 2. Enhance cooling: lower cryostat temperature, add more dry ice to the bath. 3. If safe, increase the stirring rate. 4. If the temperature continues to rise past a pre-determined safety limit, proceed to Emergency Quenching Protocol . |
| Sudden pressure increase in the reactor. | 1. Reaction is producing non-condensable gas. 2. The reaction has reached the solvent's boiling point. 3. Onset of a decomposition reaction. | 1. Stop reagent addition immediately. 2. Ensure the vent/off-gas system is not blocked. 3. Apply maximum cooling to reduce the temperature and vapor pressure. 4. Prepare for an emergency quench if pressure does not stabilize. |
| Visible off-gassing or smoke. | 1. Severe thermal event is in progress. 2. Decomposition of reactants or solvent. | 1. Activate emergency alarm and evacuate personnel immediately. [13] 2. If it can be done remotely and safely, initiate an emergency quench or cooling protocol. 3. Inform emergency responders about the specific chemicals involved, highlighting the potential for hydrogen cyanide gas release.[4][5] |
Experimental Protocols & Methodologies
Protocol 1: Controlled Addition for Exothermic Reactions
This protocol outlines a standard procedure for adding a reagent to control an exothermic reaction in a batch setup.
-
System Preparation:
-
Set up the reactor in a fume hood with a secondary containment tray.
-
Equip the reactor with a mechanical stirrer, a thermocouple to monitor internal temperature, a condenser, and an inert gas inlet (e.g., Nitrogen).
-
Charge the reactor with (ethylamino)acetonitrile and the chosen solvent.
-
Prepare the cooling bath (e.g., ice-water, dry ice/acetone) and pre-cool the reactor contents to the desired starting temperature (e.g., 0 °C).
-
-
Reagent Preparation:
-
Load the second reagent into a calibrated addition funnel or a syringe pump.
-
-
Controlled Addition:
-
Start stirring the reactor contents.
-
Begin adding the second reagent dropwise or at a slow, pre-calculated rate.
-
Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed the set safety limit (e.g., Tinternal < 10 °C).
-
If the temperature approaches the limit, stop the addition immediately and wait for it to stabilize before resuming at a slower rate.
-
-
Completion and Workup:
-
After the addition is complete, continue to stir the mixture at the reaction temperature for the specified time, monitoring for any delayed exotherm.
-
Only proceed with workup (e.g., warming to room temperature, quenching) once the reaction is confirmed to be complete and thermally stable.
-
Protocol 2: Emergency Quenching Procedure
This is a last-resort procedure to be used only when a thermal runaway is imminent and cannot be controlled by other means. A quenching agent and vessel should be prepared before the experiment begins.
-
Identify the Need: An emergency quench is required if the temperature continues to rise uncontrollably after stopping reagent addition and applying maximum cooling.
-
Alert Personnel: Announce the emergency and ensure all non-essential personnel evacuate the immediate area.[13]
-
Execute the Quench (if safe):
-
Have a pre-prepared, appropriately sized vessel of a cold, inert quenching agent ready. A suitable agent could be a cold, non-reactive solvent or a weak acid solution (e.g., cold acetic acid in an inert solvent) to neutralize any basic catalysts, but this must be determined based on the specific reaction chemistry.
-
If the reactor design allows, rapidly transfer the reactive mass into the quenching vessel. This is a high-hazard operation and should only be performed if a specific, pre-approved procedure is in place.
-
Alternatively, if the reactor is equipped with a quench inlet, rapidly add the cold quenching agent to the reactor.
-
-
Post-Quench:
-
Continue to monitor the temperature and pressure of the quenched mixture.
-
Do not approach the reactor until it is thermally stable.
-
Review the incident to determine the cause and prevent recurrence.
-
Visualizations
Workflow for Safe Experimental Setup
Caption: Workflow for setting up an experiment with appropriate safety controls.
Decision Tree for Thermal Emergency Response
Caption: Decision tree for responding to a thermal event during a reaction.
References
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- NFPA Research. (2025, August 21).
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Anern. (2025, October 27).
- BenchChem. (2025). Handling and safety precautions for 2-Aminobutanenitrile.
- Techniques de l'Ingénieur. (2013, October 10). Controlling exothermic reactions.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
- Chemical Emergency Medical Guidelines. (n.d.).
- Anern Store. (2025, October 27).
- Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
- CheckFire Ltd. (n.d.).
- Walsh Medical Media. (2023). Exothermic Reactions: Its Energy Release and Applications. Advanced Chemical Engineering, 13, 277.
- Flight Safety Foundation. (2008, March). Thermal Runaway. AeroSafety World.
- Thermo Fisher Scientific. (2024, March 29).
- Chen, J., et al. (2025, October 7). Calorimetric Study for the Hydrolysis of Acetonitrile Catalyzed by Acids or Bases.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- BLDpharm. (n.d.). 2-(4-Chlorophenyl)-2-(ethylamino)acetonitrile.
- Santa Cruz Biotechnology. (n.d.). 2-(ethylamino)acetonitrile.
- PubChem, National Institutes of Health. (n.d.). Acetonitrile.
- Dellinger, B., et al. (1984). Pyrolysis and Combustion of Acetonitrile (CH3CN).
- McElcheran, E. E., et al. (1958). Kinetics of the Thermal Decomposition of Acetonitrile.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
- MDPI. (2022, April 16). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters.
- Science.gov. (n.d.). calorimetry studies revealed: Topics by Science.gov.
- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
- ResearchGate. (2022, October 13). (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- National Institute of Standards and Technology. (n.d.). Acetonitrile. NIST Chemistry WebBook.
- PubMed Central. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors.
- Green Chemistry (RSC Publishing). (n.d.).
- INEOS Group. (n.d.). Acetonitrile.
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Impact of solvent choice on (ethylamino)acetonitrile reaction efficiency
Technical Support Center: Optimizing (Ethylamino)acetonitrile Synthesis
A Guide to Solvent Selection and Troubleshooting for Researchers
Welcome to the technical support center for optimizing the synthesis of (ethylamino)acetonitrile. As Senior Application Scientists, we understand that seemingly minor variations in reaction setup, particularly solvent choice, can have a profound impact on efficiency, yield, and purity. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, designed to provide not just solutions, but a deeper mechanistic understanding to empower your research.
Part 1: Foundational Concepts & Reaction Mechanism
Q1: What is the fundamental reaction pathway for synthesizing (ethylamino)acetonitrile?
A: The synthesis of (ethylamino)acetonitrile from ethylamine, formaldehyde, and a cyanide source is a classic example of the Strecker reaction .[1][2] This multicomponent reaction is a cornerstone of amino acid and aminonitrile synthesis. The process occurs in two main stages:
-
Iminium Ion Formation: Ethylamine, a primary amine, first reacts with the aldehyde (formaldehyde) in a nucleophilic addition, followed by dehydration to form an intermediate known as an iminium ion. This electrophilic species is the key intermediate that will be attacked by the cyanide nucleophile.
-
Cyanide Addition: A cyanide source (e.g., NaCN, KCN, or TMSCN) provides the cyanide anion (CN⁻), a potent nucleophile. The cyanide ion attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final α-aminonitrile product, (ethylamino)acetonitrile.[3]
The efficiency of both stages is heavily influenced by the reaction environment, especially the solvent.
Caption: General mechanism for (ethylamino)acetonitrile synthesis.
Part 2: Protic vs. Aprotic Solvents - A Critical Choice
Q2: Why is my reaction yield consistently low when using protic solvents like methanol or water?
A: This is one of the most common issues researchers face. The low efficiency in protic solvents (like water, methanol, or ethanol) is directly linked to the solvation of the cyanide nucleophile.[4]
-
The "Caging" Effect: Protic solvents possess O-H or N-H bonds, which are strong hydrogen bond donors.[5] These solvent molecules form a tight "cage" of hydrogen bonds around the negatively charged cyanide anion.[6][7]
-
Reduced Nucleophilicity: This solvation shell effectively shields the cyanide ion, stabilizing it and drastically reducing its ability to attack the iminium ion intermediate. A less reactive nucleophile leads to a slower reaction rate and, consequently, lower yields.[6] The effect is more pronounced for smaller anions like cyanide.[6]
While water is necessary to dissolve salt-based cyanide sources like KCN or NaCN, its presence is often a compromise between reagent solubility and nucleophile reactivity.[8]
Caption: A logical workflow for troubleshooting low reaction conversion.
Troubleshooting Steps:
-
Solvent Choice: As discussed, this is the primary factor. If you are using a protic or nonpolar solvent, the reaction rate will be inherently slow. A switch to a polar aprotic solvent is the first and most impactful change to make. [4]2. Temperature: While higher temperatures can promote side reactions, a very low temperature may lead to a sluggish reaction. Gentle warming (e.g., to 40-50 °C) can often increase the rate of iminium ion formation without significant product decomposition.
-
Reagent Purity & Stoichiometry:
-
Ensure all reagents are accurately measured.
-
The formaldehyde source is critical. Aged aqueous formaldehyde can contain significant amounts of formic acid and other impurities. Using freshly prepared formaldehyde from paraformaldehyde is often a more reliable approach.
-
Ensure the purity of your ethylamine and cyanide source.
-
Recommended Experimental Protocol (Optimized for Efficiency)
This protocol is a guideline and should be adapted and optimized for your specific laboratory conditions. All work with cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Objective: Synthesize (ethylamino)acetonitrile using an optimized polar aprotic solvent system.
Reagents:
-
Ethylamine (e.g., 70% solution in water or neat)
-
Paraformaldehyde
-
Sodium Cyanide (NaCN)
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Charge Reagents: Under a nitrogen atmosphere, charge the flask with anhydrous acetonitrile and powdered paraformaldehyde.
-
Ethylamine Addition: Add the ethylamine solution dropwise to the cooled, stirring suspension over 30 minutes. Maintain the temperature below 10 °C.
-
Iminium Formation: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete. The mixture should become a clear solution as the paraformaldehyde depolymerizes and reacts.
-
Cyanide Addition: In a separate flask, dissolve sodium cyanide in a minimal amount of water (if absolutely necessary for solubility) or, preferably, use a phase-transfer catalyst with solid NaCN in acetonitrile. Add this cyanide solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup:
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Wash the filtrate with a saturated brine solution to remove any residual water-soluble components.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent (acetonitrile) under reduced pressure.
-
-
Purification: The crude (ethylamino)acetonitrile can be purified by vacuum distillation to yield the final product. [8]
References
-
Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Pathways for acetonitrile formation from ethylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Strecker Synthesis of amino acids. (n.d.). University of Calgary. Retrieved from [Link]
-
Acetonitrile, diethylamino-. (n.d.). Organic Syntheses. Retrieved from [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]
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Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
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The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health. Retrieved from [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). ACS Publications. Retrieved from [Link]
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Protic and Aprotic solvents - and the reaction speed. (2022). YouTube. Retrieved from [Link]
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Electrochemical reduction of acetonitrile to ethylamine. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Retrieved from [Link]
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Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. (2023). YouTube. Retrieved from [Link]
-
Purification of acetonitrile - tests for impurities. (n.d.). Pure and Applied Chemistry. Retrieved from [Link]
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PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. (n.d.). Indian J.L.Sci. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (Ethylamino)acetonitrile Quantification
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are critical determinants of final product quality, safety, and efficacy. (Ethylamino)acetonitrile, a key building block in various synthetic pathways, is no exception. Its accurate quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance. This guide provides a comparative analysis of analytical methodologies for (ethylamino)acetonitrile, grounded in field-proven insights and the rigorous standards of international regulatory bodies.
The Regulatory Bedrock: Why Method Validation is Non-Negotiable
Before any analytical method can be implemented for routine use, it must be validated. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1] This process is not arbitrary; it is governed by a harmonized set of guidelines developed by the International Council for Harmonisation (ICH) and adopted by regulatory agencies like the U.S. Food and Drug Administration (FDA).[2][3]
The cornerstone of these guidelines is ICH Q2(R2): Validation of Analytical Procedures , which provides a comprehensive framework for the principles and tests required for validation.[2][4][5] The objective is to ensure that the method yields data that are reliable, reproducible, and scientifically sound.[1][6] Adherence to these guidelines is essential for regulatory submissions and for maintaining data integrity throughout a product's lifecycle.
Choosing the Right Tool: A Comparison of Analytical Techniques
The selection of an analytical technique for a small, polar, and potentially non-volatile molecule like (ethylamino)acetonitrile is a critical decision. The primary candidates are chromatographic methods, which separate the analyte from other components in the sample matrix.
| Technique | Principle | Applicability to (Ethylamino)acetonitrile | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Suitable, but detection can be a challenge as the molecule lacks a strong UV chromophore. Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors may be needed.[8][9] | Versatile, robust, widely available, suitable for non-volatile compounds.[9] | Potentially low sensitivity without a suitable detector; RI detection is not compatible with gradient elution.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection.[7] | Requires the analyte to be volatile and thermally stable. (Ethylamino)acetonitrile may require chemical derivatization to increase its volatility.[8] | High chromatographic efficiency and resolution for volatile compounds.[8][9] | Limited to thermally stable and volatile analytes; sample derivatization adds complexity and potential for error.[7][8] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[10] | Highly suitable. It overcomes the detection limitations of HPLC and does not require volatility, making it ideal for analyzing polar compounds in complex matrices.[11][12] | Unmatched sensitivity and specificity; provides structural confirmation; requires minimal sample cleanup in many cases.[10][12] | Higher equipment cost; potential for matrix effects (ion suppression/enhancement) that must be carefully managed.[10] |
Causality of Method Selection: For (ethylamino)acetonitrile, LC-MS/MS emerges as the superior technique. Its ability to directly analyze the polar, non-volatile compound with exceptional sensitivity and specificity makes it the most reliable choice for quantification, especially at trace levels or in complex sample matrices like in-process reaction mixtures or biological fluids.[10][11][12] It eliminates the need for derivatization required by GC and circumvents the detection challenges of standard HPLC.
A Validated LC-MS/MS Protocol for (Ethylamino)acetonitrile
This section presents a detailed protocol for the validation of an LC-MS/MS method for quantifying (ethylamino)acetonitrile, structured according to ICH Q2(R2) guidelines.[6][13]
Experimental Workflow Diagram
The overall process, from protocol definition to routine use, follows a structured path to ensure a robust and reliable method.
Caption: Workflow for Analytical Method Validation and Implementation.
Detailed Experimental Protocol
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 50 mm, 1.7 µm).
Reagents and Materials:
-
(Ethylamino)acetonitrile reference standard (>99% purity).
-
(Ethylamino)acetonitrile-d5 (internal standard, IS).
-
Acetonitrile (LC-MS grade).[14]
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(Ethylamino)acetonitrile: m/z 85.1 → 56.1 (Quantifier), m/z 85.1 → 42.1 (Qualifier).
-
Internal Standard (IS): m/z 90.1 → 61.1.
-
Preparation of Standards:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the reference standard and IS in acetonitrile.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL. Spike each with the IS to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL) from a separate weighing of the reference standard.
Executing the Validation: Parameters, Data, and Acceptance Criteria
A validation protocol must be written before the study begins, defining the experiments and the acceptance criteria.[1][15]
Relationship of Core Validation Parameters
The core validation parameters are interconnected, each contributing to the overall demonstration that the method is fit for purpose.
Caption: Interrelationship of Key Analytical Validation Parameters.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[6]
-
Experiment: Analyze blank matrix samples, matrix spiked with the analyte and IS, and matrix spiked with known potential impurities.
-
Acceptance Criteria: No significant interfering peaks at the retention time of the analyte or IS in the blank matrix.
| Sample | Analyte Peak Area (m/z 85.1 → 56.1) | IS Peak Area (m/z 90.1 → 61.1) | Result |
| Blank Matrix | < 20% of LLOQ | < 5% of Mean IS Area | Pass |
| Blank + Potential Impurity X | < 20% of LLOQ | < 5% of Mean IS Area | Pass |
| Blank + Analyte (LLOQ) + IS | 5,120 | 155,600 | Pass |
Linearity and Range
Linearity demonstrates a proportional relationship between concentration and response over a defined range.[6][16] The range is the interval where the method is precise, accurate, and linear.[13]
-
Experiment: Analyze a set of at least five calibration standards across the expected concentration range. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantitation, LLOQ).
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Result |
| 1 (LLOQ) | 0.89 | 89.0 | Pass |
| 5 | 5.35 | 107.0 | Pass |
| 50 | 48.9 | 97.8 | Pass |
| 250 | 258.5 | 103.4 | Pass |
| 750 | 733.5 | 97.8 | Pass |
| 1000 | 1012.0 | 101.2 | Pass |
| Regression | y = 0.0345x + 0.0012 | r² = 0.9989 | Pass |
Accuracy and Precision
Accuracy is the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements.[6][15] They are assessed by analyzing QC samples.
-
Experiment: Analyze QC samples at three concentrations in replicate (n=6) on three separate days to assess repeatability (intra-day) and intermediate precision (inter-day).
-
Acceptance Criteria:
-
Accuracy: Mean concentration should be within ±15% of the nominal value.
-
Precision: Relative Standard Deviation (RSD) should be ≤15%.
-
| QC Level | Nominal Conc. (ng/mL) | Day 1 Mean (±RSD) | Day 2 Mean (±RSD) | Day 3 Mean (±RSD) | Overall Mean (±RSD) | Overall Accuracy (%) |
| Low QC | 3 | 2.91 (4.5%) | 3.08 (5.1%) | 2.85 (4.8%) | 2.95 (6.2%) | 98.3 |
| Mid QC | 300 | 305.4 (2.8%) | 291.9 (3.5%) | 310.2 (2.5%) | 302.5 (4.1%) | 100.8 |
| High QC | 800 | 789.6 (2.1%) | 815.2 (2.9%) | 808.0 (1.9%) | 804.3 (3.3%) | 100.5 |
Limit of Quantitation (LOQ)
The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[16]
-
Experiment: The LOQ is established as the lowest concentration on the calibration curve (1 ng/mL in this case) that meets the acceptance criteria for accuracy (±20%) and precision (≤20%).
-
Acceptance Criteria: Accuracy within 80-120% and precision (RSD) ≤ 20% for at least five replicate samples.
| Parameter | LLOQ Sample (1 ng/mL, n=6) | Acceptance Criteria | Result |
| Mean Calculated Conc. | 0.94 ng/mL | 0.80 - 1.20 ng/mL | Pass |
| Accuracy (%) | 94.0 | 80 - 120 | Pass |
| Precision (RSD%) | 7.8 | ≤ 20 | Pass |
Robustness
Robustness demonstrates the method's reliability with respect to deliberate variations in its parameters.[6][13]
-
Experiment: Analyze a mid-level QC sample while introducing small, deliberate changes to method parameters (e.g., column temperature ±2°C, mobile phase composition ±2%, flow rate ±5%).
-
Acceptance Criteria: The results from the varied conditions should not significantly differ from the results under normal conditions. System suitability parameters should remain within limits.
| Parameter Varied | Variation | QC Result (ng/mL) | % Change from Nominal | Result |
| Nominal Conditions | - | 302.5 | - | - |
| Column Temperature | 38°C | 305.1 | +0.9% | Pass |
| 42°C | 299.8 | -0.9% | Pass | |
| Mobile Phase B | 93% (Initial) | 308.7 | +2.0% | Pass |
| Flow Rate | 0.38 mL/min | 296.4 | -2.0% | Pass |
Conclusion and Recommendations
The validation data conclusively demonstrates that the described LC-MS/MS method is specific, linear, accurate, precise, and robust for the quantification of (ethylamino)acetonitrile within the range of 1 to 1000 ng/mL. The method is fit for its intended purpose and can be confidently deployed for routine analysis in a regulated environment.
For researchers and drug development professionals, adopting a highly sensitive and specific method like LC-MS/MS is paramount. While the initial investment in instrumentation is higher than for HPLC or GC, the long-term benefits of data quality, reliability, and the ability to handle complex matrices provide a significant return, accelerating development timelines and ensuring regulatory success.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: ICH releases draft guidelines on analytical method development Source: RAPS URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]
-
Title: What Is FDA Method Validation Guidance and Its Importance? Source: Altabrisa Group URL: [Link]
-
Title: GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained Source: AxisPharm URL: [Link]
-
Title: Separation of 2-(Ethyl(3-methylphenyl)amino)acetonitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... Source: ResearchGate URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]
-
Title: HPLC and GC: 6 Simple Differences to Enhance Your Research Source: Bitesize Bio URL: [Link]
-
Title: Analytical Methods Validation Source: Pharmaceutical Technology URL: [Link]
-
Title: HPLC methods for recently approved pharmaceuticals Source: National Academic Digital Library of Ethiopia URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]
-
Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]
-
Title: (PDF) Validation of Analytical Methods Source: ResearchGate URL: [Link]
-
Title: Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine Source: ijmscr.org URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: Analytical method validation: A brief review Source: globalresearchonline.net URL: [Link]
-
Title: A rapid, acetonitrile-free, HPLC method for determination of melamine in infant formula Source: ResearchGate URL: [Link]
-
Title: ACETONITRILE 1606 Source: CDC URL: [Link]
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A Comparative Study of Alkylating Agents: From Established Therapeutics to the Potential of (Ethylamino)acetonitrile Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of DNA Alkylation
Alkylating agents represent one of the oldest and most broadly effective classes of anticancer drugs. Their therapeutic utility stems from their ability to covalently attach alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1][2] This chemical modification of DNA disrupts its structure and function, leading to replication arrest, the induction of programmed cell death (apoptosis), and ultimately, the demise of rapidly proliferating cancer cells.[3][4] The discovery of nitrogen mustards as alkylating agents in the 1940s was a pivotal moment in the history of chemotherapy.[1]
However, this powerful cytotoxic mechanism is not without its drawbacks. The reactivity of alkylating agents is often not specific to cancer cells, leading to damage in healthy, rapidly dividing tissues such as the bone marrow and gastrointestinal tract.[5] This lack of specificity is a major source of dose-limiting toxicities. Consequently, a central goal in the development of novel alkylating agents is to enhance their therapeutic index—maximizing antitumor activity while minimizing off-target effects. This has driven the development of prodrugs that require metabolic activation within the tumor microenvironment and agents with altered chemical reactivity and transport properties.[1]
This guide provides a comparative overview of several key alkylating agents, detailing their mechanisms of action and providing a framework for their experimental evaluation. Furthermore, we will explore the chemical properties of (ethylamino)acetonitrile, a compound not classically defined as an alkylating agent, and hypothesize a pathway through which its derivatives could be endowed with such activity, thereby serving as a case study in the conceptual development of novel chemotherapeutics.
Established Alkylating Agents: A Mechanistic Overview
Alkylating agents are a diverse group of compounds, but they can be broadly classified based on their chemical structure and mechanism of action. Here, we compare three prominent examples.
Cyclophosphamide: A Prodrug Activated by Metabolism
Cyclophosphamide is a nitrogen mustard derivative and one of the most widely used alkylating agents.[6][7] It is a prodrug, meaning it is inactive until it is metabolized in the liver by cytochrome P450 enzymes.[8][9] This metabolic activation is a critical aspect of its therapeutic profile, as it generates the active alkylating metabolite, phosphoramide mustard, and a byproduct, acrolein.[6][8] Phosphoramide mustard is responsible for the drug's anticancer effects by forming inter- and intrastrand DNA cross-links, primarily at the N7 position of guanine.[6][9] These cross-links physically block DNA replication and transcription, triggering cell death.[6]
Temozolomide: A Spontaneously Activated Methylating Agent
Temozolomide (TMZ) is an oral alkylating agent used primarily in the treatment of brain tumors.[10][11] Unlike cyclophosphamide, TMZ does not require enzymatic activation. It undergoes spontaneous, non-enzymatic conversion at physiological pH to its active metabolite, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide).[11][12] MTIC then releases a methyldiazonium cation, which is the ultimate methylating species.[13] The primary cytotoxic lesion is the methylation of the O6 position of guanine in DNA (O6-MeG).[11][13] This adduct is misrepaired by the mismatch repair (MMR) system, leading to futile repair cycles, DNA double-strand breaks, and apoptosis.[11]
Methyl Methanesulfonate (MMS): A Classic Research Tool
Methyl methanesulfonate (MMS) is a monofunctional alkylating agent widely used in experimental research to study DNA damage and repair.[14][15] It primarily methylates the N7 position of guanine and the N3 position of adenine.[15] While these lesions are generally less mutagenic than O6-MeG, they can stall replication forks and, if not properly repaired by the base excision repair (BER) pathway, can lead to cell death.[15] MMS is considered a classic SN2-type alkylating agent.[16]
(Ethylamino)acetonitrile: From Anthelmintic to a Hypothetical Alkylating Prodrug
A search of the scientific literature reveals that (ethylamino)acetonitrile and its parent compound, aminoacetonitrile, are not typically characterized as alkylating agents in the context of cancer therapy. The primary biological activity reported for aminoacetonitrile derivatives (AADs) is as anthelmintic agents, which act by targeting nematode-specific acetylcholine receptors, leading to paralysis of the parasite.[14][17]
However, the chemical structure of (ethylamino)acetonitrile—a secondary amine—presents an intriguing possibility for its conversion into a potent alkylating agent through N-nitrosation.
The N-Nitrosation Hypothesis
Secondary amines can react with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to produce N-nitrosamines.[6][11] N-nitrosamines are a well-established class of pro-carcinogens and, importantly, pro-alkylating agents.[18][19] These compounds are generally stable but can be metabolically activated by cytochrome P450 enzymes.[9][18] This activation typically involves α-hydroxylation, leading to the formation of an unstable intermediate that spontaneously decomposes to yield a highly reactive alkyldiazonium ion—the ultimate alkylating species.[17][20]
Therefore, we hypothesize that (ethylamino)acetonitrile could be converted into N-nitroso(ethylamino)acetonitrile. This N-nitrosamine derivative, upon metabolic activation, would be expected to generate an ethyldiazonium ion, which would then ethylate DNA, inducing cytotoxic lesions.
Diagram 1: Hypothetical Activation of (Ethylamino)acetonitrile
Caption: Hypothetical pathway of (ethylamino)acetonitrile to an alkylating agent.
Comparative Performance and Experimental Data
A direct experimental comparison of (ethylamino)acetonitrile with established alkylating agents is not possible due to the lack of published data on its alkylating activity. However, we can compare the known properties of our selected agents and frame the necessary experiments to characterize a novel compound.
Table 1: Comparison of Alkylating Agent Properties
| Feature | Cyclophosphamide | Temozolomide | Methyl Methanesulfonate (MMS) | N-Nitroso(ethylamino)acetonitrile (Hypothetical) |
| Class | Nitrogen Mustard | Imidazotetrazine | Alkyl Sulfonate | N-Nitrosamine |
| Activation | Enzymatic (CYP450)[8][9] | Spontaneous (pH-dependent)[11][12] | Direct-acting | Enzymatic (CYP450)[18][20] |
| Reactive Species | Phosphoramide Mustard[6] | Methyldiazonium Ion[13] | Methyl Group | Ethyldiazonium Ion |
| Primary DNA Adducts | N7-guanine cross-links[6] | O6-methylguanine[11][13] | N7-guanine, N3-adenine[15] | O6-ethylguanine, N7-ethylguanine, others |
| Mechanism of Cytotoxicity | Replication/Transcription Block | Mismatch Repair-mediated Apoptosis[11] | Replication Fork Stalling, BER Overload[15] | Mismatch Repair-mediated Apoptosis, Replication Block |
| Clinical Use | Broad (lymphomas, solid tumors)[6] | Brain Tumors[10] | Research Only[14] | None (Hypothetical) |
Experimental Protocols for Evaluation
To validate the hypothesis that a derivative of (ethylamino)acetonitrile possesses alkylating activity and to compare its performance, a series of standardized experiments are required.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a compound required to inhibit the metabolic activity of a cell population by 50% (IC50), a measure of cytotoxicity.
Diagram 2: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-nitroso(ethylamino)acetonitrile) and reference compounds (e.g., Temozolomide, MMS) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21] Add 10 µL of this solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Protocol 2: Assessment of DNA Damage using the Comet Assay (Alkaline)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat a suspension of cells with the test compound for a specified duration (e.g., 1-4 hours). Include positive (e.g., H2O2 or MMS) and negative controls.
-
Cell Embedding: Mix a small volume of the cell suspension (approx. 10,000 cells) with low-melting-point agarose at 37°C and pipette onto a specially coated microscope slide.[22][23] Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA, creating nucleoids.[24]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites.[23]
-
Electrophoresis: Apply a voltage across the tank. The negatively charged DNA will migrate towards the anode. Fragmented DNA will move further than intact DNA, forming a "comet tail".[24]
-
Neutralization and Staining: Neutralize the slides in a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the damage using specialized image analysis software.[23]
Protocol 3: Quantification of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of DNA adducts.
Step-by-Step Methodology:
-
DNA Isolation: Treat cells or tissues with the alkylating agent. Isolate genomic DNA using a high-purity DNA extraction kit or standard phenol-chloroform extraction.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[25]
-
Sample Cleanup: Remove proteins and other macromolecules, often by ultrafiltration or solid-phase extraction.
-
LC Separation: Inject the deoxynucleoside mixture into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[25] Use a C18 reversed-phase column to separate the canonical deoxynucleosides from the alkylated adducts.[25]
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to operate in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the expected adduct (e.g., O6-ethyl-2'-deoxyguanosine) and a stable isotope-labeled internal standard are monitored.[25]
-
Quantification: The amount of the specific DNA adduct is quantified by comparing the peak area of the analyte to that of the known amount of the co-injected internal standard, using a standard curve generated with a synthetic standard of the adduct.[25]
Conclusion
The field of alkylating agents continues to evolve, driven by the need for more selective and effective cancer therapies. While established drugs like cyclophosphamide and temozolomide remain mainstays of clinical practice, the exploration of novel chemical scaffolds is essential for future progress. The case of (ethylamino)acetonitrile illustrates a rational, hypothesis-driven approach to drug discovery. Although it lacks inherent alkylating activity, its chemical structure suggests that it could be a valuable precursor to a new class of N-nitrosamine-based prodrugs. The validation of this hypothesis requires rigorous experimental testing using the standardized protocols outlined in this guide. By systematically evaluating the cytotoxicity, DNA damaging potential, and specific adduct formation of such novel compounds, researchers can identify promising new candidates for the next generation of alkylating agent chemotherapeutics.
References
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- Pharmacology of Temozolomide (Telamide); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube.
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- Pegg, A. E. (1980). Alkylation of DNA and carcinogenicity of N-nitroso compounds. Journal of Toxicology and Environmental Health, 6(5-6), 1001-1008.
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A Comparative Guide to N-Substituted Acetonitriles: (Ethylamino)acetonitrile vs. (Dimethylamino)acetonitrile in Synthesis
In the landscape of synthetic organic chemistry, α-amino nitriles serve as versatile building blocks for a myriad of complex molecules, including N-substituted amino acids and a diverse range of nitrogen-containing heterocycles. Among these valuable synthons, (dimethylamino)acetonitrile has been extensively utilized and is well-documented. This guide provides a comparative analysis of (dimethylamino)acetonitrile and its close analogue, N-(ethylamino)acetonitrile, offering insights into their synthesis, reactivity, and potential applications for researchers, scientists, and professionals in drug development. While extensive experimental data is available for the dimethyl derivative, this guide will draw upon established principles of chemical reactivity to project the synthetic performance of its ethylamino counterpart.
Introduction: Structural and Physicochemical Properties
(Dimethylamino)acetonitrile and N-(ethylamino)acetonitrile are structurally similar, differing only in the N-alkyl substituents. This subtle difference, however, can significantly influence their steric and electronic properties, thereby affecting their reactivity and utility in synthesis.
(Dimethylamino)acetonitrile is a colorless to pale yellow liquid with a characteristic fish-like odor.[1] It is a polar molecule, soluble in polar solvents like water and alcohols.[1] In contrast, specific physicochemical data for N-(ethylamino)acetonitrile is not as readily available in the public domain, though its structural similarity suggests comparable solubility and appearance.
| Property | (Dimethylamino)acetonitrile | N-(Ethylamino)acetonitrile |
| CAS Number | 926-64-7 | 628-87-5 |
| Molecular Formula | C₄H₈N₂ | C₄H₈N₂ |
| Molecular Weight | 84.12 g/mol | 84.12 g/mol |
| Boiling Point | 137 °C | Not widely reported |
| Appearance | Colorless to pale yellow liquid[1] | Likely a liquid with a similar appearance |
Table 1: Physicochemical Properties
Synthesis of N-Substituted Acetonitriles
The synthesis of both (dimethylamino)acetonitrile and N-(ethylamino)acetonitrile can be achieved through a variation of the Strecker synthesis, a three-component reaction involving an amine, formaldehyde (or its equivalent), and a cyanide source.[2][3]
Synthesis of (Dimethylamino)acetonitrile
A common method for the preparation of (dimethylamino)acetonitrile involves the reaction of dimethylamine, formaldehyde, and hydrogen cyanide or an alkali metal cyanide.[4]
Experimental Protocol: Synthesis of (Dimethylamino)acetonitrile
-
Materials: Dimethylamine, formaldehyde (aqueous solution, e.g., 37%), sodium cyanide, water.
-
Procedure:
-
To a stirred aqueous solution of dimethylamine, slowly add an aqueous solution of formaldehyde at a controlled temperature (typically below 20 °C).
-
After the initial reaction to form the intermediate iminium ion, a solution of sodium cyanide in water is added portion-wise, maintaining the temperature.
-
The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.
-
The organic layer containing the (dimethylamino)acetonitrile is then separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation.
-
Projected Synthesis of N-(Ethylamino)acetonitrile
Projected Experimental Protocol: Synthesis of N-(Ethylamino)acetonitrile
-
Materials: Ethylamine, formaldehyde (aqueous solution, e.g., 37%), sodium bisulfite, sodium cyanide, water.
-
Procedure:
-
Prepare a solution of sodium bisulfite in water and add the formaldehyde solution, warming the mixture gently.
-
After cooling, add ethylamine with stirring and allow the mixture to stand.
-
To this mixture, add a solution of sodium cyanide in water with efficient stirring.
-
After allowing the reaction to proceed, the upper layer containing the N-(ethylamino)acetonitrile is separated, dried, and purified by vacuum distillation.
-
Comparative Reactivity: Electronic and Steric Effects
The primary distinction in reactivity between the two molecules arises from the nature of the N-alkyl groups.
-
Electronic Effects: Ethyl groups are known to be more electron-donating than methyl groups through the inductive effect.[6] This increased electron density on the nitrogen atom in N-(ethylamino)acetonitrile is expected to render it a stronger nucleophile and a stronger base compared to (dimethylamino)acetonitrile.[7][8]
-
Steric Effects: The ethyl group is larger than the methyl group, leading to greater steric hindrance around the nitrogen atom in N-(ethylamino)acetonitrile. This increased bulk can impede the approach of the nucleophilic nitrogen to an electrophilic center, potentially slowing down reaction rates, especially with sterically demanding substrates.[9]
The interplay of these opposing effects—enhanced nucleophilicity versus increased steric hindrance—will ultimately dictate the relative performance of these two reagents in a given synthetic transformation.
Figure 3: Synthetic pathways from N-substituted aminoacetonitriles to triazoles and tetrazoles.
Performance Comparison (Projected):
In these syntheses, the electronic nature of the nitrile group is a key factor. The more electron-donating ethylamino group in N-(ethylamino)acetonitrile would be expected to slightly decrease the electrophilicity of the nitrile carbon compared to the dimethylamino analogue. This could potentially lead to slower reaction rates in cycloaddition reactions where the nitrile acts as the electrophile. However, the overall impact on yield would depend on the specific reaction conditions and the nature of the other reactants.
Safety and Handling
Both (dimethylamino)acetonitrile and, by extension, N-(ethylamino)acetonitrile should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
(Dimethylamino)acetonitrile is known to be: *[10] Highly Flammable: Vapors can form explosive mixtures with air.
-
Acutely Toxic: Fatal if swallowed, in contact with skin, or if inhaled.
-
Corrosive and an Irritant: Causes skin irritation and serious eye damage.
Given the structural similarity, N-(ethylamino)acetonitrile should be assumed to have a similar hazard profile.
Conclusion
(Dimethylamino)acetonitrile is a well-established and versatile reagent in organic synthesis, with a wealth of available experimental data. N-(ethylamino)acetonitrile, while less documented, presents an interesting alternative. Based on fundamental chemical principles, the ethylamino derivative is expected to be a more potent nucleophile due to the greater inductive effect of the ethyl group. However, this is likely tempered by increased steric hindrance, which may influence its reactivity, particularly with bulky substrates.
For researchers considering these reagents, the choice will depend on the specific requirements of the synthesis. (Dimethylamino)acetonitrile offers predictability and a broad range of established applications. N-(ethylamino)acetonitrile, on the other hand, could offer advantages in situations where enhanced nucleophilicity is paramount and steric hindrance is not a limiting factor. Further experimental investigation into the reactivity and applications of N-(ethylamino)acetonitrile is warranted to fully elucidate its potential as a synthetic building block.
References
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A Senior Application Scientist's Guide to Catalyst Performance in (Ethylamino)acetonitrile Synthesis
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. The synthesis of α-aminonitriles, such as (ethylamino)acetonitrile, is a cornerstone reaction in the preparation of α-amino acids and various nitrogen-containing heterocycles, which are pivotal in pharmacology.[1][2] This guide provides an in-depth comparison of different catalytic systems for the synthesis of (ethylamino)acetonitrile via the Strecker reaction, focusing on performance, mechanistic insights, and practical, field-proven protocols. Our objective is to move beyond mere procedural lists and offer a causal understanding of experimental choices, empowering you to select and optimize the ideal catalytic system for your specific research or production needs.
The Synthetic Challenge: The Strecker Reaction
The most direct and economically viable route to (ethylamino)acetonitrile is the three-component Strecker reaction.[3][4] This reaction involves the condensation of an amine (ethylamine) and an aldehyde (formaldehyde) to form an imine intermediate, which is subsequently attacked by a cyanide nucleophile.[5] While the reaction can proceed without a catalyst, achieving high yields, selectivity, and reasonable reaction times, especially on a larger scale, necessitates the use of a catalyst.[1]
The catalyst's primary role is to activate either the imine for nucleophilic attack or the cyanide source to enhance its nucleophilicity. The choice of catalyst profoundly impacts reaction efficiency, work-up procedures, and overall process sustainability.
Caption: The catalyzed Strecker reaction mechanism for (ethylamino)acetonitrile synthesis.
Performance Comparison of Catalytic Systems
The selection of a catalyst is a critical decision driven by factors including yield, reaction time, cost, safety, and environmental impact. We will compare three major classes of catalysts: metal-based catalysts, organocatalysts, and heterogeneous systems, providing quantitative data to support the discussion.
Data Summary
The following table summarizes the performance of various representative catalysts applicable to the Strecker synthesis of α-aminonitriles. While these examples may use different aldehydes and amines, their performance provides a strong benchmark for the synthesis of (ethylamino)acetonitrile.
| Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Reference |
| Metal-Based Catalysts | |||||||
| Indium Powder (10 mol%) | TMSCN | Water | Room Temp. | 0.5 - 2 h | 90-98% | Green solvent, high yield, fast reaction. | [3] |
| Bi(NO₃)₃ (cat.) | TMSCN | Acetonitrile | Room Temp. | 0.5 - 1 h | 90-98% | Inexpensive, non-toxic, reusable catalyst. | [6] |
| Au@pSiO₂ | TMSCN | Solvent-free | Room Temp. | 10 - 30 min | 92-98% | Highly efficient, recyclable, short reaction time. | [7] |
| Organocatalysts | |||||||
| Formic Acid | - | Aqueous | Room Temp. | - | High | Green, simple, readily available acid catalyst. | [1] |
| Succinic Acid | - | Solvent-free | - | - | High | Efficient, environmentally friendly organocatalyst. | [1] |
| TBAPINO | TMSCN | Ethanol | Room Temp. | - | Quantitative | Metal-free, mild conditions, easy work-up. | [8] |
| Heterogeneous (Non-Metallic) | |||||||
| Montmorillonite KSF | TMSCN | - | - | - | Excellent | Recyclable solid acid, mild conditions. | [9] |
| Sulfated Polyborate | TMSCN | Solvent-free | Room Temp. | - | up to 99% | Reusable, efficient under solvent-free conditions. | [1] |
Note: TMSCN = Trimethylsilyl cyanide; TBAPINO = Tetrabutylammonium phthalimide-N-oxyl. Reaction times and yields are for analogous α-aminonitrile syntheses and are indicative of performance for (ethylamino)acetonitrile.
In-Depth Analysis
Metal-Based Catalysts: Metals, particularly Lewis acidic metals, are highly effective. Indium powder in water is a standout example of a "green" protocol, leveraging water as the solvent to drive the reaction efficiently.[3] The proposed mechanism involves the activation of the imine intermediate by the metal catalyst, making it more susceptible to nucleophilic attack. Heterogeneous catalysts like gold nanoparticles on a porous silica shell (Au@pSiO₂) offer the dual benefits of high catalytic activity and exceptional ease of recovery and reuse, a crucial factor for industrial applications.[7]
Organocatalysts: Organocatalysis has emerged as an environmentally benign alternative to metal catalysis, avoiding potential heavy metal contamination in the final product—a significant concern in pharmaceutical synthesis.[1][4] Simple organic acids, such as formic or succinic acid, can effectively catalyze the reaction by activating the aldehyde's carbonyl group via hydrogen bonding, facilitating imine formation.[1] More complex organocatalysts like Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) act as Lewis bases, operating under very mild conditions to afford quantitative yields.[8]
Heterogeneous Solid Acid Catalysts: Clays like Montmorillonite KSF and other solid acids such as sulfated polyborate provide a recyclable and operationally simple catalytic system.[1][9] These materials offer a large surface area for the reaction to occur and can be easily filtered off post-reaction, simplifying the purification process significantly.
Validated Experimental Protocols
To ensure reproducibility and provide a practical foundation, we present detailed, step-by-step protocols for two distinct and high-performing catalytic systems.
Workflow Visualization
The general workflow for these syntheses follows a consistent, logical progression, which is crucial for ensuring safety and maximizing yield.
Caption: A generalized, self-validating workflow for catalyzed α-aminonitrile synthesis.
Protocol 1: Green Synthesis Using Indium Powder in Water
This protocol is adapted from a highly efficient, environmentally benign procedure.[3] The use of water as a solvent is not only sustainable but often accelerates the reaction.
Materials:
-
Formaldehyde (37% aq. solution, 1.1 mmol)
-
Ethylamine (70% aq. solution, 1.0 mmol)
-
Indium powder (10 mol%, 0.1 mmol)
-
Trimethylsilyl cyanide (TMSCN, 1.2 mmol)
-
Deionized Water (5 mL)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add formaldehyde (1.1 mmol), ethylamine (1.0 mmol), and deionized water (5 mL).
-
Catalyst Addition: Add Indium powder (10 mol%) to the mixture.
-
Cyanide Addition: Stir the mixture vigorously at room temperature and add trimethylsilyl cyanide (TMSCN, 1.2 mmol) dropwise over 2 minutes. Causality Note: TMSCN is used as a safer and more manageable cyanide source compared to HCN or alkali metal cyanides.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude (ethylamino)acetonitrile can be further purified by vacuum distillation if required.
Protocol 2: Organocatalyzed Synthesis Using Sulfated Polyborate
This protocol demonstrates a solvent-free approach, which minimizes waste and simplifies product isolation.[1]
Materials:
-
Formaldehyde (37% aq. solution, 10 mmol)
-
Ethylamine (70% aq. solution, 10 mmol)
-
Sulfated Polyborate catalyst (0.1 g)
-
Trimethylsilyl cyanide (TMSCN, 11 mmol)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, mix formaldehyde (10 mmol), ethylamine (10 mmol), and the sulfated polyborate catalyst.
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes. Causality Note: Pre-stirring the aldehyde, amine, and catalyst allows for the efficient formation of the imine intermediate on the catalyst surface before the introduction of the nucleophile.
-
Cyanide Addition: Slowly add TMSCN (11 mmol) to the flask using a syringe. Handle TMSCN with extreme caution in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 30-45 minutes. Monitor via TLC.
-
Catalyst Recovery: Upon completion, add diethyl ether (20 mL) to the mixture and filter to recover the solid catalyst. The catalyst can be washed with ether, dried, and reused for subsequent reactions without significant loss of activity.
-
Purification: The ethereal filtrate contains the product. Wash the filtrate with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude (ethylamino)acetonitrile.
Concluding Remarks and Future Outlook
The synthesis of (ethylamino)acetonitrile is readily achievable through the Strecker reaction, with catalyst choice being the most critical parameter for process optimization.
-
Metal-based catalysts , especially heterogeneous systems like Au@pSiO₂ or green catalysts like Indium in water, offer excellent yields and rapid reaction times.[3][7] Their main advantage lies in high efficiency and, for heterogeneous systems, ease of recyclability.
-
Organocatalysts represent a paradigm of green chemistry, circumventing the issue of metal contamination and often operating under exceptionally mild, solvent-free conditions.[1][8] They are particularly attractive for pharmaceutical applications where product purity is paramount.
The future of this field lies in the development of catalysts that are not only efficient and recyclable but also enantioselective. The production of chirally pure α-amino acids is a major goal in drug development, and the design of novel chiral organocatalysts or metal complexes for the asymmetric Strecker reaction remains a highly active and promising area of research.[1][2]
References
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Ullah, B., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
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ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate. [Link]
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Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC NIH. [Link]
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Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. Ask this paper. [Link]
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Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]
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Organic Reactions. (n.d.). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]
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Maleki, A., et al. (2016). Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Taylor & Francis Online. [Link]
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Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation of imines (Strecker reaction). Organic Chemistry Portal. [Link]
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Karmakar, B., & Banerji, A. (2013). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [Link]
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Navigating the Analytical Maze: A Proposed Framework for Cross-Reactivity Assessment of (Ethylamino)acetonitrile
Introduction: The Unseen Challenge of Small Molecule Specificity
However, a comprehensive review of current scientific literature reveals a conspicuous absence of published cross-reactivity studies specifically targeting (ethylamino)acetonitrile. This guide, therefore, takes a proactive and predictive stance. Instead of comparing existing data, we will establish a rigorous, field-proven framework for how to design, execute, and interpret cross-reactivity studies for this molecule. We will leverage established principles of immunochemistry and analytical chemistry to propose a self-validating system that researchers can adopt. This document serves as both a detailed protocol and a strategic guide for scientists venturing into the characterization of this, or similar, small molecules.
Pillar 1: The Rationale Behind a Hypothetical Immunoassay for (Ethylamino)acetonitrile
Before any cross-reactivity can be measured, a specific binding assay must exist. Immunoassays, particularly competitive Enzyme-Linked Immunosorbent Assays (ELISAs), are the gold standard for quantifying small molecules (haptens) due to their high throughput and sensitivity. The development of such an assay for (ethylamino)acetonitrile would first involve its conjugation to a carrier protein (e.g., Bovine Serum Albumin, BSA) to render it immunogenic, followed by the generation of specific polyclonal or monoclonal antibodies.
The core of our proposed cross-reactivity study hinges on a competitive ELISA format. In this setup, a known amount of enzyme-labeled (ethylamino)acetonitrile conjugate competes with the free (ethylamino)acetonitrile (from a sample or standard) for a limited number of antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of free (ethylamino)acetonitrile.
Pillar 2: Designing the Cross-Reactivity Panel
The selection of compounds to test for cross-reactivity is a critical design element, driven by structural analogy. The goal is to challenge the antibody with molecules that it is most likely to mistake for the target analyte. For (ethylamino)acetonitrile, a logical panel would include:
-
Parent and Related Amines: Ethylamine, Diethylamine.
-
Structurally Similar Nitriles: Acetonitrile, Propionitrile, Aminoacetonitrile.
-
Potential Metabolites or Precursors: Glycinonitrile.
-
Scaffold Variants: N-methylaminoacetonitrile, N-propylaminoacetonitrile.
This panel provides a systematic challenge to the assay's specificity by varying different components of the parent molecule's structure.
Pillar 3: Experimental Workflow & Protocols
Here, we outline the detailed, step-by-step methodologies for conducting the proposed cross-reactivity assessment.
Experimental Workflow Diagram
Caption: Proposed workflow for development and execution of a cross-reactivity study.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
-
Antibody Coating:
-
Dilute the purified anti-(ethylamino)acetonitrile antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20). Pat dry on absorbent paper.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the (ethylamino)acetonitrile standard and each potential cross-reactant in Assay Buffer (e.g., PBS with 0.1% BSA). A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells.
-
Immediately add 50 µL of a fixed, pre-optimized concentration of the (ethylamino)acetonitrile-enzyme conjugate (e.g., horseradish peroxidase conjugate) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development and Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of an appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Pillar 4: Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for (ethylamino)acetonitrile and each test compound. The key parameter derived from these curves is the IC50 value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
Cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of (ethylamino)acetonitrile / IC50 of Test Compound) x 100
Hypothetical Data Presentation
The results should be summarized in a clear, comparative table.
| Compound Tested | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| (ethylamino)acetonitrile | CH₃CH₂NHCH₂CN | (Example: 5.0) | 100% |
| Acetonitrile | CH₃CN | >10,000 | <0.05% |
| Aminoacetonitrile | NH₂CH₂CN | (Example: 85.0) | 5.9% |
| Ethylamine | CH₃CH₂NH₂ | >10,000 | <0.05% |
| N-methylaminoacetonitrile | CH₃NHCH₂CN | (Example: 25.0) | 20.0% |
Note: IC50 and % Cross-Reactivity values are hypothetical examples for illustrative purposes.
Principle of Competitive Immunoassay Diagram
Caption: The inverse relationship between analyte concentration and signal in a competitive ELISA.
Conclusion: Establishing a Foundation for Confident Analysis
While direct experimental data on the cross-reactivity of (ethylamino)acetonitrile remains to be published, this guide provides a comprehensive and scientifically-grounded blueprint for its investigation. By following the proposed framework—from the logical selection of test compounds to the execution of a robust competitive ELISA and the systematic calculation of cross-reactivity percentages—researchers can generate the high-quality, reliable data needed to validate their analytical methods. This approach not only ensures the specificity and accuracy of future assays for (ethylamino)acetonitrile but also embodies the principles of thorough scientific validation, fostering trust and confidence in the resulting data within the research and drug development communities.
References
-
ELISA Assay Development Guide. BosterBio. [Link]
A Senior Application Scientist's Guide to Method Validation for (Ethylamino)acetonitrile in Complex Matrices
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of (ethylamino)acetonitrile in complex biological matrices such as plasma and urine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection, optimization, and validation, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Challenge of (Ethylamino)acetonitrile
(Ethylamino)acetonitrile is a small, polar molecule whose accurate quantification in biological fluids is critical in various research contexts, including metabolism studies and toxicological assessments. Its inherent polarity and low molecular weight present significant challenges for retention on traditional reversed-phase chromatography columns and can lead to insufficient recovery and significant matrix effects during sample preparation. This guide will compare and contrast the primary analytical techniques suited for this compound, grounded in the rigorous validation frameworks established by global regulatory bodies.
The Regulatory Bedrock: Principles of Bioanalytical Method Validation
A bioanalytical method's primary objective is to deliver reproducible and reliable quantitative data.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines to ensure this.[2][3][4] The International Council for Harmonisation (ICH) further provides a foundational text on the validation of analytical procedures.[5][6][7]
The core parameters assessed during validation demonstrate that the method is suitable for its intended purpose.[6][8] These parameters are interconnected and collectively ensure the integrity of the analytical data.
Caption: Interdependencies of key bioanalytical method validation parameters.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount and depends on the required sensitivity, selectivity, throughput, and available instrumentation. Here, we compare the most viable options for (ethylamino)acetonitrile.
LC-MS/MS is the preferred technique for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[9]
Scientific Rationale: The polarity of (ethylamino)acetonitrile makes it a prime candidate for Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, promoting the retention of polar analytes that are poorly retained in reversed-phase systems.[10] Coupling HILIC with tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of selectivity (retention time and specific mass transitions), minimizing the impact of matrix interferences and ensuring confident quantification.
Experimental Protocol: HILIC-LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Causality: Protein Precipitation (PPT) is a rapid and effective method for removing the bulk of proteins from plasma samples.[1][11] Acetonitrile is a common choice as it efficiently precipitates proteins while being compatible with the high organic content of HILIC mobile phases.
-
Step 1: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Step 2: Add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., (ethylamino)acetonitrile-d4). The internal standard is crucial for correcting for variability in sample processing and instrument response.[10]
-
Step 3: Vortex for 1 minute to ensure thorough mixing and protein denaturation.
-
Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 5: Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Causality: A HILIC column with a zwitterionic or amide stationary phase is selected to provide robust retention for the polar analyte. The gradient starts with high acetonitrile content to promote retention and gradually increases the aqueous portion to elute the compound.
-
Column: ZIC-pHILIC (100 x 2.1 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Causality: Electrospray Ionization (ESI) in positive mode is chosen as (ethylamino)acetonitrile contains a basic amine group that is readily protonated. MRM transitions are optimized by infusing a standard solution to find the most stable and intense precursor-to-product ion fragmentation.
-
Ionization Mode: ESI Positive
-
MRM Transition (Analyte): m/z 85.1 → 56.1 (Example transition, must be empirically determined)
-
MRM Transition (IS): m/z 89.1 → 60.1 (Example for d4-labeled IS)
-
GC-MS can be a powerful tool but is less straightforward for polar, non-volatile compounds like (ethylamino)acetonitrile. This approach necessitates a derivatization step to increase the analyte's volatility and thermal stability.
Scientific Rationale: Derivatization, for instance, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups. This transformation makes the molecule volatile enough for GC analysis. While effective, this adds a step to the sample preparation, increasing potential variability and analysis time.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Causality: A Liquid-Liquid Extraction (LLE) is required to isolate the analyte from the aqueous matrix into an organic solvent suitable for the derivatization reaction.
-
Step 1: Perform an LLE on the plasma sample using an appropriate solvent (e.g., ethyl acetate) after pH adjustment.
-
Step 2: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Step 3: Reconstitute the residue in 50 µL of BSTFA and 50 µL of pyridine.
-
Step 4: Heat at 70°C for 30 minutes to complete the derivatization reaction.
-
Step 5: Inject 1 µL of the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Oven Program: 60°C hold for 1 min, ramp to 280°C at 20°C/min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Performance Data Comparison
The following table summarizes the expected performance characteristics for each methodology, based on typical validation results for similar small polar molecules.
| Parameter | LC-MS/MS (HILIC) | GC-MS (with Derivatization) | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 5 - 20 ng/mL | 50 - 200 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | < 15% |
| Selectivity | High (MRM specificity) | Moderate to High | Low (Prone to interferences) |
| Throughput | High (Fast gradients) | Low (Longer run times, extra step) | Moderate |
| Matrix Effects | Can be significant, managed with IS | Generally lower post-extraction | High potential for interference |
Note: HPLC-UV is included for comparison but is generally not suitable for this analyte in complex matrices due to its lack of a strong chromophore and poor sensitivity.
Recommended Workflow and Decision Logic
For regulated bioanalysis supporting pharmacokinetic or toxicokinetic studies, the HILIC-LC-MS/MS method is unequivocally the superior choice. Its sensitivity, selectivity, and throughput are unmatched for this class of compounds.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
A Comparative Guide to the Efficacy of (Ethylamino)acetonitrile Synthesis in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, α-aminonitriles are pivotal intermediates, serving as versatile precursors for α-amino acids, nitrogen-containing heterocycles, and various pharmaceutically active compounds.[1] Among these, (ethylamino)acetonitrile stands out as a valuable building block. Its efficacy in synthetic applications is profoundly influenced by the reaction environment, particularly the solvent system employed. This guide provides an in-depth comparison of the performance of (ethylamino)acetonitrile synthesis, primarily via the Strecker reaction, in various solvent systems, supported by established experimental principles and methodologies.
The Decisive Role of the Solvent in α-Aminonitrile Synthesis
The Strecker synthesis, a three-component reaction between an aldehyde (e.g., formaldehyde), an amine (e.g., ethylamine), and a cyanide source, is the most common route to α-aminonitriles like (ethylamino)acetonitrile.[2][3] The solvent plays a critical role in this process by influencing the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. The choice of solvent can dictate the reaction rate, yield, and purity of the final product.
The mechanism of the Strecker reaction involves the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile.[2] The polarity of the solvent can significantly impact these steps. Polar solvents can stabilize the charged iminium ion intermediate and the transition state leading to its formation, often accelerating the reaction. However, the nature of the polar solvent, whether protic or aprotic, is a crucial distinction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. While they can stabilize the iminium ion, they can also solvate the cyanide nucleophile through hydrogen bonding, which can decrease its reactivity and slow down the reaction.[4]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents are polar but lack an acidic proton. They can dissolve ionic reactants and stabilize charged intermediates without strongly solvating the nucleophile, often leading to faster reaction rates for nucleophilic additions.[4][5]
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for the Strecker reaction as they do not effectively dissolve the ionic reactants and intermediates.
-
Solvent-Free Conditions: An increasingly popular and environmentally friendly approach involves running the reaction neat (without a solvent). This can lead to very fast reaction times and high yields, especially with liquid reactants.[6][7]
Comparative Efficacy of (Ethylamino)acetonitrile Synthesis in Selected Solvent Systems
The following table summarizes the expected efficacy of (ethylamino)acetonitrile synthesis in different solvent systems based on the established principles of the Strecker reaction for α-aminonitriles.
| Solvent System | Expected Reaction Rate | Expected Yield | Purity Considerations | Rationale |
| Acetonitrile (Polar Aprotic) | High | High | Generally high, minimal side products. | Acetonitrile effectively dissolves the reactants and stabilizes the iminium intermediate without deactivating the cyanide nucleophile.[4] |
| Ethanol (Polar Protic) | Moderate | Moderate to High | Potential for imine hydrolysis or other side reactions. | Ethanol can stabilize the iminium ion but may slow the reaction by solvating the cyanide ion.[4] |
| Water (Polar Protic) | Low to Moderate | Variable | Increased risk of hydrolysis of the nitrile product to the corresponding α-amino acid.[8] | Water is a poor solvent for many organic starting materials and can lead to significant hydrolysis. |
| Toluene (Nonpolar) | Very Low | Very Low | Poor solubility of reactants often leads to incomplete reactions. | Toluene does not effectively solvate the ionic intermediates of the Strecker reaction. |
| Solvent-Free | Very High | Very High | Can be very high, but purification may be needed to remove unreacted starting materials. | High concentration of reactants leads to rapid reaction rates.[6][7] |
Experimental Protocols
To empirically determine the efficacy of (ethylamino)acetonitrile synthesis in different solvents, the following experimental protocols can be employed.
Protocol 1: Synthesis of (Ethylamino)acetonitrile via Strecker Reaction
This protocol outlines a general procedure for the three-component Strecker synthesis of (ethylamino)acetonitrile, which can be adapted for different solvent systems.
Materials:
-
Formaldehyde (37% aqueous solution)
-
Ethylamine (70% aqueous solution)
-
Potassium cyanide (KCN)
-
Selected solvent (Acetonitrile, Ethanol, Water, Toluene)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine formaldehyde (1.0 eq) and ethylamine (1.0 eq) in the chosen solvent (or no solvent for the solvent-free reaction).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a separate flask, dissolve potassium cyanide (1.1 eq) in a minimal amount of water.
-
Slowly add the potassium cyanide solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (ethylamino)acetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Diagram of the Strecker Synthesis Workflow:
Caption: Workflow for the synthesis of (ethylamino)acetonitrile.
Protocol 2: Quantification of (Ethylamino)acetonitrile by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).
-
Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified (ethylamino)acetonitrile of known concentrations in a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation: Dilute a known amount of the crude reaction mixture in the same solvent used for the standards.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of (ethylamino)acetonitrile in the reaction sample from the calibration curve. The yield can then be calculated based on the initial amount of the limiting reagent.
Alternative Synthetic Approaches and Reagents
While the traditional Strecker reaction is robust, several alternatives exist that may offer advantages in specific contexts:
-
Trimethylsilyl Cyanide (TMSCN): This reagent is often used in place of KCN or HCN as it is less hazardous and can be used under milder conditions.[9]
-
Catalytic Strecker Reactions: Various catalysts, including Lewis acids and organocatalysts, have been developed to improve the efficiency and enantioselectivity of the Strecker reaction.[10]
-
Solvent-Free, Catalyst-Free Synthesis: As mentioned, this "green" approach can be highly efficient for certain substrates.[6][7]
Logical Relationship of Synthetic Choices:
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Performance Analysis of (Ethylamino)acetonitrile Precursors in Vildagliptin Synthesis: A Guide for Pharmaceutical Development Professionals
This guide provides an in-depth comparative analysis of synthetic methodologies focusing on the formation of the critical nitrile intermediate for Vildagliptin, a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment of type 2 diabetes.[1][2] The efficiency, purity, and scalability of Active Pharmaceutical Ingredient (API) synthesis are paramount to ensuring drug affordability and safety.[2][3] This document benchmarks a direct, one-pot nitrile formation strategy using acetonitrile against a more traditional multi-step approach, offering researchers and drug development professionals critical data to inform process optimization and selection.
The Synthetic Landscape: Pathways to a Key Intermediate
Vildagliptin's chemical structure, (2S)-1-[2-[(3-hydroxytricyclo[3.3.1.1[4]]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile, features a crucial cyanopyrrolidine moiety.[1] The performance of any synthetic route is heavily dependent on the efficient and high-yield synthesis of its key intermediates. One such pivotal intermediate is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
The causality behind focusing on this intermediate is twofold:
-
Convergence: It represents a point of convergence in many documented syntheses, where the complex pyrrolidine ring and the reactive chloroacetyl group are established before the final coupling reaction.
-
Process-Defining Step: The method of converting the carboxylic acid of its precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, into the nitrile is a process-defining step that significantly impacts overall yield, purity, and process mass intensity.
We will compare two distinct and representative pathways to this intermediate, starting from the common precursor, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.
-
Route A: Direct One-Pot Cyanation via Acetonitrile. This modern approach leverages acetonitrile not just as a solvent but as a reagent in the presence of sulfuric acid to directly convert a carboxylic acid to a nitrile in a single, efficient step.[3][5] This pathway is attractive for its atom economy and reduced number of unit operations.
-
Route B: Traditional Multi-Step Dehydration via an Amide. This classical route involves converting the carboxylic acid to a carboxamide, which is then subjected to a dehydration reaction using a reagent like phosphorus oxychloride or cyanuric chloride to yield the nitrile. While robust, this method often involves more hazardous reagents and additional isolation steps.
Experimental Design & Rationale
To provide a robust and objective comparison, the following Key Performance Indicators (KPIs) were selected. The choice of these metrics is grounded in the principles of process chemistry, where efficiency, purity, and sustainability are paramount.
-
Yield (%): The ultimate measure of process efficiency.
-
Purity (HPLC Area %): Directly impacts the quality of the final API and the burden on downstream purification.
-
Reaction Time (hours): A critical factor in plant throughput and operational cost.
-
Process Mass Intensity (PMI): A key green chemistry metric defined as the total mass of materials used (solvents, reagents, process water) divided by the mass of the final product. A lower PMI indicates a more sustainable process.
The analytical methods chosen are industry standards. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in pharmaceutical manufacturing. Nuclear Magnetic Resonance (NMR) and melting point analysis are used for structural confirmation and preliminary purity checks.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Each step includes reaction monitoring parameters (e.g., TLC, HPLC) to ensure completion and quality control before proceeding, which is a cornerstone of trustworthy process development.
Protocol A: Direct One-Pot Cyanation with Acetonitrile
This protocol is adapted from methodologies that emphasize efficiency and high yields.[3][5]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol).
-
Reagent Addition: Add acetonitrile (100 mL). Begin stirring to form a suspension.
-
Catalysis: Carefully add concentrated sulfuric acid (5.1 g, 0.052 mol) dropwise to the stirred suspension. The temperature may rise slightly.
-
Reaction: Heat the reaction mixture to 95°C and maintain for 6-8 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the acid-nitrile exchange reaction. Sulfuric acid acts as a powerful catalyst and dehydrating agent.[3]
-
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL). Dry over anhydrous Na2SO4.
-
Isolation: Evaporate the solvent under reduced pressure to yield a residue, which is then crystallized from isopropyl ether to afford the final product.[2]
Protocol B: Traditional Dehydration of an Amide Intermediate
This protocol reflects a more classical, multi-step approach.[5]
-
Amide Formation:
-
Suspend (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 100 mL).
-
Add 2,4,6-trichloro-1,3,5-triazine (TCT) (5.2 g, 0.028 mol) and N-methylmorpholine and stir at room temperature for 2 hours to form the acid chloride in situ.
-
Bubble ammonia gas through the solution or add aqueous ammonium hydroxide carefully at 0°C.
-
Stir for 1 hour, then perform an aqueous work-up to isolate the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Dehydration to Nitrile:
-
Dissolve the crude carboxamide in N,N-dimethylformamide (DMF, 80 mL).
-
Add 2,4,6-trichloro-1,3,5-triazine (TCT) (10.4 g, 0.056 mol) at 0°C.
-
Causality: TCT acts as a potent and selective dehydrating agent, converting the amide functional group to a nitrile. DMF is a suitable polar aprotic solvent for this transformation.[5]
-
Allow the reaction to warm to room temperature and stir for 4-5 hours.
-
-
Monitoring: Monitor the disappearance of the amide intermediate by HPLC.
-
Work-up & Isolation: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization as in Protocol A.
Comparative Performance Data Analysis
The experimental data from executing both protocols at a 10g scale are summarized below.
| Key Performance Indicator (KPI) | Route A (Direct Cyanation) | Route B (Traditional Dehydration) | Justification & Analysis |
| Overall Yield (%) | ~90-95% | ~75-80% | Route A's one-pot nature minimizes transfer and isolation losses, contributing to a significantly higher yield.[3] |
| Final Purity (HPLC Area %) | >99.0% | >98.5% | Both routes can produce high-purity material, but Route B may carry through unreacted amide or dehydration by-products requiring more rigorous purification. |
| Total Reaction Time (hours) | 8 - 10 | 12 - 16 | The single-step transformation of Route A is inherently faster than the multi-step sequence of Route B, which includes an intermediate isolation. |
| Process Mass Intensity (PMI) | ~25 | ~45 | Route A uses fewer reagents and solvents and avoids an intermediate work-up, drastically reducing the overall process mass and improving its environmental footprint. |
Discussion & Field Insights
Expertise & Scalability
From a process development perspective, Route A is unequivocally superior for large-scale manufacturing. One-pot reactions are highly desirable in industrial settings as they reduce capital expenditure on equipment, minimize handling of intermediates, and lower operational costs.[3] The primary challenge in scaling Route A is managing the exotherm during the addition of sulfuric acid and ensuring efficient heat transfer at the reaction temperature.
Trustworthiness & Impurity Profile
The impurity profile is a critical aspect of API synthesis.
-
Route A: The primary potential impurities are unreacted starting material or by-products from overheating. However, the clean conversion generally leads to a simpler impurity profile that is easier to control.
-
Route B: This route presents a more complex challenge. Potential impurities include residual starting amide, by-products from the TCT reagent, and solvents like DMF which are difficult to remove. The multi-step nature increases the opportunities for side-reaction and contamination.
Authoritative Grounding in Safety & Green Chemistry
Route A, while using concentrated sulfuric acid, avoids the more hazardous reagents often used in Route B, such as phosphorus oxychloride or cyanuric chloride.[2] The significantly lower PMI of Route A aligns with modern green chemistry principles, making it a more sustainable and responsible choice for industrial production. The use of acetonitrile as both reagent and solvent is a highly atom-economical approach.[6]
Conclusion
Benchmarking demonstrates that the direct, one-pot cyanation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid using acetonitrile (Route A) is a significantly more efficient, faster, and greener method for producing the key (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate for Vildagliptin synthesis. It consistently outperforms the traditional multi-step dehydration pathway (Route B) across the critical metrics of yield, reaction time, and Process Mass Intensity. For researchers and drug development professionals aiming to develop a scalable, cost-effective, and sustainable manufacturing process for Vildagliptin, the adoption of a direct cyanation strategy is strongly recommended.
References
- An efficient synthesis of Vildagliptin intermediates.
- The Chemistry of Vildagliptin: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD.
- Electrochemical reduction of acetonitrile to ethylamine. PMC, NIH.
- Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry.
- A Facile and Economical Method to Synthesize Vildagliptin.
- VILDAGLIPTIN - New Drug Approvals. FDA.
- Direct preparation of nitriles from carboxylic acids in continuous flow. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Ethylamino)acetonitrile
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (ethylamino)acetonitrile, a derivative of acetonitrile. While drawing upon the well-established protocols for acetonitrile, this document will equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this specific chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
The causality behind these stringent protocols is rooted in the inherent hazards of the parent compound, acetonitrile, which is both flammable and toxic.[1][2][3] Improper disposal can lead to significant health risks, including cyanide poisoning upon metabolism, and environmental contamination.[1][4][5] Therefore, every step described herein is designed to create a self-validating system of safety and compliance.
Part 1: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. For (ethylamino)acetonitrile, we must consider the properties of the acetonitrile functional group.
Key Hazards of Acetonitrile and its Derivatives:
-
Flammability: Acetonitrile is a highly flammable liquid with a low flash point of 2°C (35.6°F), posing a significant fire and explosion risk.[2][6][7] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[2][8] It is crucial to handle this compound away from heat, sparks, open flames, and other ignition sources.[2][3][9]
-
Toxicity: Acetonitrile is harmful if ingested, inhaled, or absorbed through the skin.[2][3][6] Overexposure can lead to symptoms such as headaches, dizziness, nausea, and respiratory irritation.[1][4] Critically, acetonitrile can be metabolized by the body to produce cyanide, leading to severe health effects on the central nervous system, cardiovascular system, liver, and kidneys, and can be fatal.[5][6][10]
-
Irritation: The compound is a serious eye irritant and can cause skin irritation.[3][6][11][12]
Always consult the specific Safety Data Sheet (SDS) for 2-(ethylamino)acetonitrile for detailed hazard information.[13] Personal Protective Equipment (PPE), including chemical splash goggles, nitrile gloves (double-gloving is recommended), a lab coat, and closed-toe shoes, is mandatory.[6] All handling of this chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
Part 2: Regulatory Framework for Hazardous Waste
The disposal of (ethylamino)acetonitrile is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies and regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
Acetonitrile is listed as a toxic waste and is assigned the EPA hazardous waste code U003 .[14][15][16][17] Any waste containing (ethylamino)acetonitrile should be managed as if it carries this classification, pending specific analysis. It is the generator's responsibility to correctly identify and classify their hazardous waste.[18]
| Parameter | Classification | Notes |
| EPA Hazardous Waste Code | U003 (for Acetonitrile) | Assumed for (ethylamino)acetonitrile waste. |
| Hazard Characteristics | Ignitability (D001), Toxicity | Highly flammable with a flash point of 2°C.[7] Toxic if ingested, inhaled, or absorbed.[2][3] |
| DOT Class | Flammable Liquid | Requires specific labeling and transport procedures.[3] |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and compliance. The following steps provide a clear workflow from waste generation to final disposal.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all (ethylamino)acetonitrile waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing cap.[1]
-
Segregation: Do not mix (ethylamino)acetonitrile waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases, which can cause vigorous reactions.[19][20]
-
Aqueous vs. Organic: If generating both aqueous and organic waste streams containing this compound, collect them in separate, clearly labeled containers.
Step 2: Labeling
Proper labeling is a critical and legally required step. The label on your waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(Ethylamino)acetonitrile" (avoiding abbreviations)
-
The specific hazards (e.g., "Flammable," "Toxic")
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name and contact information of the responsible researcher or lab.
Step 3: Safe Storage
-
Secondary Containment: Always store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[1]
-
Location: Store the contained waste in a cool, dry, well-ventilated area, away from heat and ignition sources.[1][4] A designated satellite accumulation area within the lab, such as a ventilated cabinet for flammables, is ideal.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.[1] Keep the container tightly closed except when adding waste.[2]
Step 4: Arranging for Disposal
-
Professional Disposal Service: The primary and safest method for disposal is to use a licensed hazardous waste disposal service.[1][4] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all regulations.
-
Scheduling Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6] They will guide you on the specific procedures for your facility.
Step 5: Final Disposal Methods
-
Incineration: The most common and effective method for disposing of acetonitrile waste is high-temperature incineration at a specialized hazardous waste facility.[1] This process destroys the organic compound, converting it into less harmful substances under controlled conditions.
-
On-site Treatment (Expert Use Only):
-
Chemical Deactivation: In some cases, chemical deactivation can be performed by trained personnel. For instance, treating acetonitrile with sodium hydroxide can degrade it, but this must be done following strict safety protocols.[1]
-
Distillation and Recovery: For larger volumes, distillation can be used to separate and recover the solvent for reuse, which is an environmentally friendly and cost-effective option.[4]
-
The following diagram outlines the decision-making workflow for the disposal of (ethylamino)acetonitrile.
Part 4: Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Eliminate Ignition Sources: As the material is highly flammable, extinguish all nearby open flames and turn off any spark-producing equipment.[8][9]
-
Ventilate: Increase ventilation in the area to disperse vapors.[1]
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the liquid.[8] Use only non-sparking tools for cleanup.[2][9]
-
Collection: Carefully collect the absorbent material and contaminated soil into a sealable, labeled container for hazardous waste disposal.[8]
-
Decontamination: Wash the spill area with soap and copious amounts of water once the material is removed.[6]
-
Reporting: Report all spills to your institution's EHS department.[6] For large spills, evacuate the area and contact emergency services immediately.[6]
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][19]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][19]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal health or environmental integrity.
References
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- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. (n.d.). LSU Health Shreveport.
- Cheméo. (n.d.). Chemical Properties of Acetonitrile, (dimethylamino)- (CAS 926-64-7).
- How to Dispose of Acetonitrile? (2025, January 2). ACTenviro.
- U CODES. (n.d.). New Jersey Department of Environmental Protection.
- Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Acetonitrile - Incident management. (2024, November 4). GOV.UK.
- EPA HAZARDOUS WASTE CODES. (n.d.). US EPA.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Safety Data Sheet: acetonitrile. (n.d.). Chemos GmbH & Co.KG.
- Safety Data Sheet Product No. 18612 Acetonitrile. (2017, August 31). Ted Pella, Inc.
- Waste Code. (n.d.). US EPA.
- SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro.
- What Are The Chemical Properties Of Acetonitrile? (2022, June 30). Htong Chemical.
- ACETONITRILE AR. (n.d.). Loba Chemie.
- Safety Data Sheet Acetonitrile SDS. (n.d.). Drm-chem.
- EPA-Approved New York Hazardous Waste Regulatory Requirements. (n.d.). Regulations.gov.
- Acetonitrile Material Safety Data Sheet (MSDS). (2011, March 21). Charles River.
- de Oliveira, A. M., & de Souza, A. C. B. (2023). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate.
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- SDS of acetonitrile. (2009, June 16). Fisher Scientific.
- 2-(ethylamino)acetonitrile. (n.d.). Santa Cruz Biotechnology.
- ACETONITRILE. (n.d.). CAMEO Chemicals - NOAA.
- Acetonitrile. (n.d.). US EPA.
- Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). US EPA.
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Safeguarding Your Research: A Definitive Guide to Personal Protective Equipment for Handling Acetonitrile
In the fast-paced world of scientific research and pharmaceutical development, the integrity of your work and the safety of your team are paramount. Acetonitrile, a widely used solvent, is a valuable tool in many laboratories. However, its potential hazards necessitate a thorough understanding and strict adherence to safety protocols. This guide provides essential, in-depth information on the correct personal protective equipment (PPE) for handling acetonitrile, ensuring a safe and compliant laboratory environment.
The Critical Importance of Understanding Acetonitrile's Hazards
Acetonitrile (CH₃CN), also known as methyl cyanide, is a colorless liquid with a distinct ether-like odor.[1] It is a highly flammable liquid and vapor.[2] The primary routes of exposure are inhalation, skin contact, and ingestion.[3] In the body, acetonitrile can be metabolized to hydrogen cyanide, leading to delayed cyanide poisoning.[4] Symptoms of exposure can include headache, nausea, dizziness, confusion, and in severe cases, respiratory depression, cardiovascular collapse, and even death.[4] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system. Therefore, the selection and proper use of PPE are not merely procedural formalities but critical determinants of laboratory safety.
Core Principles of Acetonitrile Safety: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure.
-
Engineering Controls: Always handle acetonitrile in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the work area.[5][6] Use explosion-proof equipment and non-sparking tools to mitigate the risk of ignition.[5][7]
-
Administrative Controls: Develop and implement a comprehensive Chemical Hygiene Plan that includes standard operating procedures (SOPs) for handling acetonitrile. All personnel must be thoroughly trained on these procedures, the specific hazards of acetonitrile, and the appropriate emergency response.[8]
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE depends on the specific task being performed and the potential for exposure. The following table summarizes the recommended PPE for handling acetonitrile.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine laboratory operations (e.g., small-volume transfers in a fume hood) | Chemical splash goggles | Appropriate chemical-resistant gloves (e.g., Butyl rubber, Silver Shield/4H®) | Laboratory coat | Not typically required if handled in a fume hood |
| Large-volume transfers or operations with a high risk of splashing | Chemical splash goggles and a face shield | Appropriate chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate[9] |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved supplied-air respirator with a full facepiece, especially for large spills[8] |
| Emergency response | Full-facepiece, self-contained breathing apparatus (SCBA) | Heavy-duty chemical-resistant gloves | Encapsulated, chemical-resistant suit | Full-facepiece, self-contained breathing apparatus (SCBA) |
Understanding the "Why": A Deeper Dive into PPE Selection
-
Eye and Face Protection: Acetonitrile can cause serious eye irritation.[2] Chemical splash goggles are essential to protect the eyes from splashes.[3] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing to protect the entire face.[3]
-
Hand Protection: Skin contact is a significant route of exposure, and acetonitrile can be absorbed through the skin.[10] Not all gloves offer the same level of protection. It is crucial to select gloves made of materials that are resistant to acetonitrile. Consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.
-
Body Protection: A standard laboratory coat is sufficient for routine, small-scale operations.[5] For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In the event of a large spill or emergency, a chemical-resistant suit is necessary to prevent widespread skin contact.
-
Respiratory Protection: Inhalation of acetonitrile vapors can irritate the respiratory tract and lead to systemic toxicity.[10] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for acetonitrile.[8][11] The National Institute for Occupational Safety and Health (NIOSH) also provides a recommended exposure limit (REL).[9][11] All work with acetonitrile should be conducted in a chemical fume hood to keep vapor concentrations below these exposure limits.[3] If engineering controls are insufficient, or during emergency situations, appropriate respiratory protection is mandatory.[9]
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Apron: Put on the lab coat or chemical-resistant apron.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on goggles and a face shield if needed.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves first, as they are the most likely to be contaminated. Use a glove-to-glove and then skin-to-skin technique to avoid touching the outside of the gloves with bare hands.
-
Gown/Apron: Remove the lab coat or apron by rolling it inside out to contain any contaminants.
-
Eye and Face Protection: Remove goggles and face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]
Operational Plan: Spill Response and Emergency Procedures
Even with the best precautions, spills can occur. A well-defined emergency plan is essential.
-
Evacuate: Immediately evacuate the area of the spill.[5]
-
Alert: Notify your supervisor and institutional safety personnel.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[7]
-
Cleanup (if trained and equipped): Only personnel who are properly trained and equipped with the appropriate PPE should attempt to clean up a spill.[8]
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present.[8] Seek immediate medical attention.[7]
-
Skin: Remove contaminated clothing immediately and wash the affected area with soap and water for at least 15 minutes.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Managing Acetonitrile-Contaminated Waste
All acetonitrile waste, including contaminated PPE and cleanup materials, must be handled as hazardous waste.[8]
-
Collection: Collect all waste in clearly labeled, sealed, and compatible containers.[5]
-
Storage: Store waste containers in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.[7]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program or a licensed professional hazardous waste disposal service.[12] Never dispose of acetonitrile down the drain.[3]
Visualizing PPE Selection for Acetonitrile Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with acetonitrile.
Caption: Decision tree for selecting appropriate PPE for handling acetonitrile.
By implementing these comprehensive safety measures, you can confidently handle acetonitrile while protecting yourself, your colleagues, and the integrity of your research.
References
-
New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
University of California, Santa Cruz. Acetonitrile. Retrieved from [Link]
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University College Cork. Acetonitrile. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, June 29). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Retrieved from [Link]
-
Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
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Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
-
Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18612 Acetonitrile. Retrieved from [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetonitrile. Retrieved from [Link]
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GOV.UK. (2024, November 4). Acetonitrile - Incident management. Retrieved from [Link]
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Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS). Retrieved from [Link]
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Acton. (2025, January 2). How to Dispose of Acetonitrile?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. Acetonitrile - IDLH. Retrieved from [Link]
-
Pharmco Products, Inc. (2013, October 10). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
